Isoscutellarein
Description
This compound has been reported in Scutellaria indica, Salvia officinalis, and other organisms with data available.
isocarthamidin is 2S isomer of this compound; do not confuse with scutellarein and/or carthamidin which are respective regioisomers
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
5,7,8-trihydroxy-2-(4-hydroxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O6/c16-8-3-1-7(2-4-8)12-6-10(18)13-9(17)5-11(19)14(20)15(13)21-12/h1-6,16-17,19-20H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXHQVROAKYDSNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20415172 | |
| Record name | Isoscutellarein | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20415172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41440-05-5 | |
| Record name | Isoscutellarein | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41440-05-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isoscutellarein | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041440055 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isoscutellarein | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20415172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ISOSCUTELLAREIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3WAC3UX5SC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Natural Provenance of Isoscutellarein: A Technical Guide for Researchers
Abstract
Isoscutellarein, a tetrahydroxyflavone with the chemical formula C₁₅H₁₀O₆, is a plant-derived secondary metabolite that has garnered significant interest within the scientific community.[1] Also known as 8-Hydroxyapigenin, it is structurally related to apigenin with the addition of a hydroxyl group at the 8-position.[1] This in-depth guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, delineating the natural sources of this compound. It provides a summary of its quantitative occurrence, detailed experimental protocols for its extraction and analysis, and a visualization of its biosynthetic and potential signaling pathways.
Natural Sources of this compound
This compound and its glycosidic derivatives are distributed across a range of terrestrial and marine flora. The most significant concentrations are found within the Lamiaceae (mint family), Malvaceae, Asteraceae, and Cupressaceae families.[1]
Key Botanical Sources:
-
Lamiaceae Family: This family is a prominent source of this compound.
-
Scutellaria Species (Skullcaps): Various species within this genus are known to produce this compound and its glycosides. For instance, Scutellaria indica contains this compound and its 8-O-glucuronide.[1] A rare 4'-hydroxyflavone, this compound 8-O-β-glucuronopyranoside, has been identified in the stems and leaves of several Scutellaria species, including S. baicalensis and S. barbata.[1] The accumulation of these compounds is often organ-specific, with higher concentrations of 4'-hydroxyflavones like this compound derivatives found in the aerial parts (stems and leaves) compared to the roots.[2]
-
Stachys Species: Members of the Stachys genus are also known to contain this compound derivatives.[1]
-
Lamium album (White Dead Nettle): Research has identified several this compound derivatives in this plant, including this compound-7-O-allosyl(1→2)glucoside, its O-methyl derivative, and various acetylated forms.[1][3]
-
Sideritis Species: Sideritis leucantha has been found to contain the novel flavonoid glycoside, this compound-7-O-allosyl(1→2)glucoside.[1]
-
-
Theobroma grandiflorum (Cupuaçu): This member of the Malvaceae family is a known source of this compound.[4]
-
Liverworts: The liverwort Marchantia berteroana has been identified as a source of this compound and its glucuronide derivatives.[1][4]
-
Marine Sources: The seagrass Thalassia hemprichii contains this compound and its glycosylated and sulfated derivatives.[1]
Quantitative Data on this compound Content
The quantification of this compound in various plant matrices is crucial for standardization and drug development purposes. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for this purpose.[1] While absolute quantitative data (e.g., mg/g of dry weight) for this compound is not extensively reported in publicly available literature, relative quantification is more common.
Below is a summary of available quantitative data, primarily presented as HPLC peak areas for this compound 8-O-β-glucuronopyranoside in different Scutellaria species. It is important to note that peak area is proportional to concentration but is not an absolute measure.
| Plant Species | Organ | This compound 8-O-β-glucuronopyranoside Content (HPLC Peak Area) | Reference |
| Scutellaria altissima | Leaves | Moderate | [2][5] |
| Stems | Low | [2][5] | |
| Scutellaria baicalensis | Leaves | High | [2][5] |
| Stems | Moderate | [2][5] | |
| Scutellaria barbata | Leaves | High | [2][5] |
| Stems | Moderate | [2][5] | |
| Scutellaria parvula | Leaves | Low | [2][5] |
| Stems | Low | [2][5] | |
| Scutellaria racemosa | Leaves | Not Detected | [2][5] |
| Stems | Not Detected | [2][5] | |
| Scutellaria tournefortii | Leaves | Moderate | [2][5] |
| Stems | Low | [2][5] | |
| Scutellaria wrightii | Leaves | Not Detected | [2][5] |
| Stems | Not Detected | [2][5] |
Experimental Protocols
The following sections detail generalized methodologies for the extraction, isolation, and quantification of this compound from plant materials, based on established protocols for flavonoids from Scutellaria and other Lamiaceae species.
Extraction Methodologies
Modern extraction techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are often employed to enhance the efficiency of flavonoid extraction from plant matrices.[4][6][7][8][9][10][11][12][13]
3.1.1. Ultrasound-Assisted Extraction (UAE) of Flavonoids from Scutellaria Radix
This protocol is adapted from methodologies applied to the extraction of flavonoids from Scutellariae Radix.[4][6][7][8][9]
-
Sample Preparation: Dried and powdered plant material (e.g., leaves and stems of Scutellaria species) is used.
-
Solvent System: A common solvent system is an aqueous solution of a deep eutectic solvent (DES), such as one composed of L-proline and glycerol, or betaine and acetic acid.[4][7][8][9] Aqueous ethanol (e.g., 70%) can also be used.[10]
-
Extraction Parameters:
-
Procedure:
-
Weigh a precise amount of the powdered plant material (e.g., 50 mg).[7]
-
Add the appropriate volume of the extraction solvent.
-
Place the mixture in an ultrasonic bath and sonicate for the specified time and power.
-
After extraction, centrifuge the mixture to separate the supernatant from the plant debris.
-
The supernatant, containing the extracted flavonoids, is then filtered (e.g., through a 0.45 µm membrane) prior to HPLC analysis.
-
3.1.2. Microwave-Assisted Extraction (MAE) of Flavonoids
This is another efficient method for extracting flavonoids.[10][11][14]
-
Sample Preparation: Dried and powdered plant material.
-
Solvent System: Aqueous ethanol (e.g., 70%) is often effective.[10]
-
Extraction Parameters:
-
Procedure:
-
Mix the powdered plant material with the extraction solvent in a microwave-safe vessel.
-
Place the vessel in a microwave extractor and apply the specified power and time.
-
After extraction, the mixture is cooled and then filtered to obtain the extract for further analysis.
-
Isolation and Purification
For the isolation of pure this compound, chromatographic techniques are employed.
-
Column Chromatography: The crude extract is often subjected to column chromatography over silica gel or other stationary phases. A gradient elution system with solvents of increasing polarity (e.g., a mixture of chloroform and methanol) can be used to separate different flavonoid fractions.
-
Preparative HPLC: For final purification, preparative High-Performance Liquid Chromatography is the method of choice. A C18 column is commonly used with a mobile phase consisting of a mixture of acidified water (e.g., with formic acid) and an organic solvent like methanol or acetonitrile.
Quantification by HPLC-UV
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector is used.[15][16][17]
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient elution is common, using a mixture of two solvents, for example:
-
Solvent A: Water with a small percentage of an acid (e.g., 0.1% formic acid).
-
Solvent B: Acetonitrile or methanol.
-
-
Flow Rate: Typically around 0.8 to 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for instance, 25°C or 30°C.
-
Detection: UV detection is performed at a wavelength where flavonoids show maximum absorbance, typically around 270-350 nm.
-
-
Quantification:
-
Standard Preparation: A calibration curve is constructed using a series of standard solutions of pure this compound at known concentrations.
-
Sample Analysis: The filtered plant extract is injected into the HPLC system.
-
Calculation: The concentration of this compound in the sample is determined by comparing the peak area of this compound in the sample chromatogram to the calibration curve.
-
Visualizations
Biosynthetic Pathway of this compound
The biosynthesis of this compound follows the general phenylpropanoid and flavonoid biosynthetic pathways in plants.
Caption: Biosynthetic pathway of this compound.
Experimental Workflow for Extraction and Quantification
The following diagram illustrates a typical workflow for the extraction and quantification of this compound from plant material.
Caption: Workflow for this compound analysis.
Potential Anti-Inflammatory Signaling Pathways
Based on studies of flavonoids from Scutellaria baicalensis, this compound may exert anti-inflammatory effects by modulating key signaling pathways such as NF-κB and MAPK.
References
- 1. This compound | 41440-05-5 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Extraction of Flavonoids from Scutellariae Radix using Ultrasound-Assisted Deep Eutectic Solvents and Evaluation of Their Anti-Inflammatory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolite profiling reveals organ‐specific flavone accumulation in Scutellaria and identifies a scutellarin isomer this compound 8‐O‐β‐glucuronopyranoside - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Ultrasound-assisted deep eutectic solvent as green and efficient media for the extraction of flavonoids from Radix scutellariae - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Extraction of Flavonoids from Scutellariae Radix using Ultrasound-Assisted Deep Eutectic Solvents and Evaluation of Their Anti-Inflammatory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Influence of Microwave-Assisted Extraction on the Phenolic Compound Profile and Biological Activities of Extracts from Selected Scutellaria Species [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. [PDF] Extraction Methods for the Isolation of Isoflavonoids from Plant Material | Semantic Scholar [semanticscholar.org]
- 14. Microwave-assisted extraction of scutellarin from Erigeron breviscapus Hand-Mazz and its determination by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. UHPLC-UV/PDA Method Validation for Simultaneous Quantification of Luteolin and Apigenin Derivatives from Elaeis guineensis Leaf Extracts: An Application for Antioxidant Herbal Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. UHPLC-UV/PDA Method Validation for Simultaneous Quantification of Luteolin and Apigenin Derivatives from Elaeis guineensis Leaf Extracts: An Application for Antioxidant Herbal Preparation [mdpi.com]
The Isoscutellarein Biosynthesis Pathway: A Technical Guide for Researchers and Drug Development Professionals
Abstract
Isoscutellarein, a flavone with significant therapeutic potential, is synthesized in plants through a specialized branch of the flavonoid biosynthesis pathway. This technical guide provides an in-depth overview of the core biosynthetic pathway, from precursor molecules to the final decorated flavone. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource on the enzymatic reactions, regulatory networks, and experimental methodologies relevant to the study and manipulation of this compound production. This document summarizes key quantitative data in structured tables, details experimental protocols for pivotal assays, and presents visual diagrams of the biosynthetic and signaling pathways to facilitate a deeper understanding of this important natural product.
Introduction
This compound (5,7,8,4'-tetrahydroxyflavone) is a plant-derived flavone that has garnered considerable interest for its diverse pharmacological activities. As a derivative of apigenin, its biosynthesis involves the core flavonoid pathway followed by a key hydroxylation step at the C-8 position of the A-ring. Understanding the intricate molecular machinery behind its formation is crucial for metabolic engineering efforts aimed at enhancing its production in plants or heterologous systems, as well as for the development of novel therapeutics. This guide delineates the established steps in the this compound biosynthesis pathway, focusing on the key enzymes, their kinetics, and the signaling cascades that regulate their expression.
The Core Biosynthesis Pathway
The biosynthesis of this compound begins with the general phenylpropanoid pathway, which provides the precursor p-coumaroyl-CoA. This molecule then enters the flavonoid biosynthesis pathway to form the flavanone naringenin, which is subsequently converted to the flavone apigenin. The final and defining step in this compound synthesis is the hydroxylation of apigenin at the 8-position.
From Phenylalanine to Apigenin: The General Flavonoid Pathway
The initial steps leading to the formation of the flavone backbone are common to the biosynthesis of most flavonoids.[1][2]
-
Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to trans-cinnamic acid.
-
Cinnamate 4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates trans-cinnamic acid to p-coumaric acid.
-
4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.
-
Chalcone Synthase (CHS): Catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.
-
Chalcone Isomerase (CHI): Catalyzes the stereospecific cyclization of naringenin chalcone to (2S)-naringenin.
-
Flavone Synthase (FNS): Introduces a double bond between C-2 and C-3 of the C-ring of naringenin to produce apigenin. There are two main types of FNS enzymes, FNSI (a soluble 2-oxoglutarate-dependent dioxygenase) and FNSII (a cytochrome P450 monooxygenase).
The Crucial Hydroxylation Step: Formation of this compound
The conversion of apigenin to this compound is catalyzed by a specific Flavone 8-Hydroxylase (F8H) . These enzymes are typically cytochrome P450 monooxygenases belonging to the CYP82 family.[1][3] In Scutellaria baicalensis, the enzyme SbCYP82D2 has been identified as a flavone 8-hydroxylase that can convert chrysin to norwogonin (8-hydroxychrysin).[1][4] It is highly probable that a homologous enzyme is responsible for the 8-hydroxylation of apigenin to yield this compound.
Quantitative Data
Quantitative analysis of enzyme kinetics and metabolite accumulation is essential for understanding and engineering the this compound biosynthesis pathway. The following tables summarize available quantitative data.
| Enzyme | Substrate | Km (µM) | Vmax (pkat mg⁻¹ protein) | Plant Source | Reference |
| SbCYP82D1.1 (F6H) | Chrysin | 0.121 | 733.047 | Scutellaria baicalensis | [1] |
| SbCYP82D2 (F8H) | Chrysin | 1.051 | 37.453 | Scutellaria baicalensis | [1] |
| DcFNS I | Naringenin | 76 | 183 | Daucus carota | |
| DcFNS I | Pinocembrin | 174 | 175 | Daucus carota | |
| Note: Kinetic data for a flavone 8-hydroxylase with apigenin as a substrate is currently limited. The data for SbCYP82D2 with chrysin is provided as a reference for a closely related reaction. |
Table 2: this compound Glycoside Content in Scutellaria Species
| Species | Organ | This compound 8-O-β-glucuronopyranoside (Peak Area) | Reference |
| Scutellaria baicalensis | Leaf | ~1.5 x 10⁷ | [2][5] |
| Stem | ~1.0 x 10⁷ | [2][5] | |
| Root | Not Detected | [2][5] | |
| Scutellaria barbata | Leaf | ~1.2 x 10⁷ | [2][5] |
| Stem | ~0.8 x 10⁷ | [2][5] | |
| Root | Not Detected | [2][5] | |
| Scutellaria racemosa | Leaf | Not Detected | [2][5] |
| Stem | Not Detected | [2][5] | |
| Root | Not Detected | [2][5] | |
| Scutellaria wrightii | Leaf | Not Detected | [2][5] |
| Stem | Not Detected | [2][5] | |
| Root | Not Detected | [2][5] | |
| Note: Data is presented as peak area from HPLC analysis and indicates relative abundance. |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthesis pathway.
Heterologous Expression of Flavone 8-Hydroxylase (CYP82D) in Saccharomyces cerevisiae
This protocol is adapted from methods used for the functional characterization of plant cytochrome P450 enzymes.[6][7][8]
Objective: To express a candidate F8H gene in yeast to verify its enzymatic activity.
Materials:
-
Yeast expression vector (e.g., pYES-DEST52)
-
Saccharomyces cerevisiae strain (e.g., WAT11)
-
Agrobacterium tumefaciens (for transformation)
-
Yeast transformation kit
-
Selective growth media (SD-Ura, SG-Ura)
-
Apigenin substrate
-
Microsome isolation buffer
-
NADPH
Procedure:
-
Vector Construction: Clone the full-length coding sequence of the candidate F8H gene into the yeast expression vector.
-
Yeast Transformation: Transform the expression construct into the S. cerevisiae strain using a standard lithium acetate method.
-
Culture and Induction: Grow the transformed yeast cells in selective glucose medium (SD-Ura) to mid-log phase. Pellet the cells and resuspend in selective galactose medium (SG-Ura) to induce protein expression. Incubate for 16-24 hours at 30°C.
-
Substrate Feeding: Add apigenin (dissolved in a suitable solvent like DMSO) to the induced yeast culture to a final concentration of 10-50 µM.
-
Microsome Isolation: After a further incubation period (24-48 hours), harvest the yeast cells. Resuspend the cell pellet in microsome isolation buffer and disrupt the cells using glass beads. Centrifuge the lysate at low speed to remove cell debris, then centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the microsomes.
-
Enzyme Assay: Resuspend the microsomal pellet in reaction buffer. The assay mixture should contain the microsomal fraction, NADPH, and apigenin. Incubate at 30°C for 1-2 hours.
-
Product Analysis: Stop the reaction and extract the products with an organic solvent (e.g., ethyl acetate). Analyze the extracts by HPLC-MS/MS to identify the formation of this compound.
In Vitro Enzyme Assay for Flavone 8-Hydroxylase Activity
This protocol provides a general framework for determining the kinetic parameters of a purified or microsomally expressed F8H.[1][9]
Objective: To measure the enzymatic activity and determine the kinetic parameters (Km and Vmax) of F8H.
Materials:
-
Microsomal fraction containing the F8H enzyme
-
Reaction buffer (e.g., 100 mM sodium phosphate buffer, pH 7.5)
-
Apigenin stock solutions of varying concentrations
-
NADPH solution
-
Quenching solution (e.g., acetonitrile with an internal standard)
-
HPLC-MS/MS system
Procedure:
-
Reaction Setup: Prepare reaction mixtures in microcentrifuge tubes, each containing the reaction buffer and a specific concentration of apigenin.
-
Enzyme Addition: Pre-incubate the reaction mixtures at the desired temperature (e.g., 30°C). Initiate the reaction by adding a known amount of the microsomal protein.
-
Reaction Incubation: Incubate the reactions for a specific time period, ensuring that the product formation is in the linear range.
-
Reaction Quenching: Stop the reaction by adding the quenching solution.
-
Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant by HPLC-MS/MS to quantify the amount of this compound produced.
-
Kinetic Parameter Calculation: Plot the initial reaction velocities against the substrate concentrations. Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.
Quantitative Real-Time PCR (qRT-PCR) for F8H Gene Expression Analysis
This protocol allows for the quantification of F8H gene transcripts in different plant tissues or under various experimental conditions.
Objective: To measure the relative expression level of the F8H gene.
Materials:
-
Plant tissue samples
-
RNA extraction kit
-
DNase I
-
cDNA synthesis kit
-
qRT-PCR master mix (e.g., SYBR Green)
-
Gene-specific primers for the F8H gene and a reference gene
-
qRT-PCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from the plant tissue samples using a suitable RNA extraction kit.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize first-strand cDNA from the RNA template using a cDNA synthesis kit.
-
qRT-PCR: Set up the qRT-PCR reactions containing the cDNA template, qRT-PCR master mix, and gene-specific primers for the F8H gene and a stable reference gene.
-
Data Analysis: Analyze the amplification data using the 2-ΔΔCt method to calculate the relative expression of the F8H gene, normalized to the expression of the reference gene.
Virus-Induced Gene Silencing (VIGS) of F8H in Scutellaria
VIGS is a powerful technique for transiently silencing a target gene to study its function in vivo.[10][11][12]
Objective: To knockdown the expression of the F8H gene in Scutellaria to observe the effect on this compound accumulation.
Materials:
-
Tobacco Rattle Virus (TRV)-based VIGS vectors (pTRV1 and pTRV2)
-
Agrobacterium tumefaciens strain (e.g., GV3101)
-
Scutellaria seedlings
-
Infiltration buffer
-
Syringes
Procedure:
-
Vector Construction: Clone a fragment (typically 200-400 bp) of the F8H gene into the pTRV2 vector.
-
Agrobacterium Transformation: Transform the pTRV1 and the pTRV2-F8H construct into separate A. tumefaciens cultures.
-
Agroinfiltration: Grow the transformed Agrobacterium cultures and then mix the cultures containing pTRV1 and pTRV2-F8H in a 1:1 ratio in infiltration buffer. Infiltrate the underside of the leaves of young Scutellaria seedlings using a needleless syringe. Use an empty pTRV2 vector as a control.
-
Phenotypic Analysis: Grow the infiltrated plants for 2-3 weeks to allow for systemic silencing of the target gene.
-
Molecular and Metabolite Analysis: Harvest tissues from the silenced and control plants. Confirm the knockdown of the F8H gene using qRT-PCR. Analyze the metabolite profiles of the plants using HPLC-MS/MS to determine the impact on this compound accumulation.
Signaling Pathways Regulating this compound Biosynthesis
The production of this compound is tightly regulated by various signaling pathways that respond to both developmental cues and environmental stimuli.
UV-B Signaling Pathway
UV-B radiation is a potent inducer of flavonoid biosynthesis in plants.[13] The UVR8 photoreceptor perceives UV-B, leading to the activation of the transcription factors HY5 and MYB12.[14] These transcription factors then bind to the promoters of flavonoid biosynthesis genes, including those encoding F8H, to upregulate their expression and enhance the production of UV-protective compounds like this compound.
Caption: UV-B signaling pathway leading to this compound biosynthesis.
Jasmonate Signaling Pathway
Jasmonates are plant hormones involved in defense responses and developmental processes. The bioactive form, jasmonoyl-isoleucine (JA-Ile), binds to the COI1 receptor, leading to the degradation of JAZ repressor proteins. This de-repression allows for the activation of transcription factors such as MYC2, which can then induce the expression of flavonoid biosynthesis genes.[15][16][17]
Caption: Jasmonate signaling pathway influencing this compound biosynthesis.
Crosstalk between UV-B and Jasmonate Signaling
There is evidence of crosstalk between the UV-B and jasmonate signaling pathways in the regulation of flavonoid biosynthesis.[18][19] While UV-B can independently activate flavonoid production, it can also enhance a plant's sensitivity to jasmonates, leading to a synergistic induction of defense-related compounds, including certain flavonoids.[18] This complex interplay allows plants to fine-tune their metabolic responses to a combination of environmental stresses.
Caption: Crosstalk between UV-B and jasmonate signaling pathways.
Experimental Workflow for Characterizing a Novel Flavone 8-Hydroxylase
The following diagram outlines a logical workflow for the identification and characterization of a new F8H enzyme involved in this compound biosynthesis.
Caption: Workflow for identifying and characterizing a flavone 8-hydroxylase.
Conclusion
The biosynthesis of this compound represents a key diversification in the flavonoid pathway, leading to a compound with significant biological activities. This guide has provided a detailed overview of the core enzymatic steps, the available quantitative data, and the regulatory signaling networks that control its production. The experimental protocols and workflows presented herein offer a practical framework for researchers to further investigate this pathway. Future research should focus on the detailed kinetic characterization of flavone 8-hydroxylases from various plant sources, the elucidation of the precise molecular mechanisms of transcriptional regulation, and the application of metabolic engineering strategies to enhance the sustainable production of this compound for pharmaceutical and nutraceutical applications.
References
- 1. Two CYP82D Enzymes Function as Flavone Hydroxylases in the Biosynthesis of Root-Specific 4′-Deoxyflavones in Scutellaria baicalensis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolite profiling reveals organ‐specific flavone accumulation in Scutellaria and identifies a scutellarin isomer this compound 8‐O‐β‐glucuronopyranoside - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Specific Flavonoids and Their Biosynthetic Pathway in Scutellaria baicalensis [frontiersin.org]
- 4. Two CYP82D Enzymes Function as Flavone Hydroxylases in the Biosynthesis of Root-Specific 4'-Deoxyflavones in Scutellaria baicalensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Improved Functional Expression of Cytochrome P450s in Saccharomyces cerevisiae Through Screening a cDNA Library From Arabidopsis thaliana [frontiersin.org]
- 7. scholar.ufs.ac.za [scholar.ufs.ac.za]
- 8. Improved Functional Expression of Cytochrome P450s in Saccharomyces cerevisiae Through Screening a cDNA Library From Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 10. Virus-Induced Gene Silencing, a Post Transcriptional Gene Silencing Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. Steps for Studying Plant Functional Genomics Using VIGS (Virus-Induced Gene Silencing) | BioRender Science Templates [biorender.com]
- 13. UV-B induces the expression of flavonoid biosynthetic pathways in blueberry (Vaccinium corymbosum) calli - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Jasmonate-responsive transcription factors regulating plant secondary metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. Jasmonate-Dependent and -Independent Pathways Mediate Specific Effects of Solar Ultraviolet B Radiation on Leaf Phenolics and Antiherbivore Defense - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Role of Methyl Jasmonate on Flavonoid Pathway of UV-B-Irradiated Apple Fruit - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Isoscutellarein: Chemical Structure, Properties, and Biological Activities
Introduction
Isoscutellarein is a naturally occurring flavone, a subclass of flavonoids, found in various plants, including those of the Scutellaria genus.[1] As a polyhydroxylated aromatic compound, it has garnered significant interest within the scientific community for its diverse biological activities, including anti-inflammatory, antioxidant, and potential anticancer properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key biological activities of this compound, intended for researchers, scientists, and professionals in drug development.
Chemical Structure and Identifiers
This compound, also known as 8-Hydroxyapigenin, is structurally a tetrahydroxyflavone.[2][3] It is characterized by a C15 flavonoid backbone consisting of two phenyl rings (A and B) and a heterocyclic C ring. Specifically, it is an apigenin molecule with an additional hydroxyl group at the 8-position on the A ring.[2][3]
Table 1: Chemical Identifiers of this compound
| Identifier | Value | Reference(s) |
| IUPAC Name | 5,7,8-trihydroxy-2-(4-hydroxyphenyl)chromen-4-one | [2] |
| Synonyms | 4′,5,7,8-Tetrahydroxyflavone, 8-Hydroxyapigenin | [2][4] |
| CAS Number | 41440-05-5 | [4] |
| PubChem CID | 5281665 | [2][4] |
| Chemical Formula | C₁₅H₁₀O₆ | [4] |
| Molecular Weight | 286.24 g/mol | [4] |
| InChI Key | NXHQVROAKYDSNW-UHFFFAOYSA-N | [4] |
| SMILES | C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)O)O | [4] |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for formulation development.
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Melting Point | 247-248 °C | [5] |
| 257-259 °C | [6] | |
| Boiling Point | 592.5 °C at 760 mmHg | [5] |
| Density | 1.654 g/cm³ | [5] |
| Flash Point | 230.2 °C | [5] |
| Solubility | Data not available in quantitative terms. Generally, flavonoids have low water solubility, which can be enhanced by glycosylation.[7] | |
| pKa | Data not available. |
Biological Activities and Signaling Pathways
This compound exhibits a range of biological activities, with its anti-inflammatory and antioxidant effects being the most well-documented.
Anti-inflammatory Activity
This compound has demonstrated significant anti-inflammatory properties. Its mechanism of action involves the modulation of key signaling pathways that regulate the inflammatory response. Specifically, it has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[6] By inhibiting these pathways, this compound can reduce the expression and production of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).[6]
Antioxidant Activity
The antioxidant capacity of this compound is attributed to its chemical structure, particularly the number and position of its hydroxyl groups, which can donate hydrogen atoms to neutralize free radicals. This free radical scavenging activity has been evaluated using various in vitro assays.
Anticancer Activity
While research is ongoing, flavonoids, including this compound, have been investigated for their potential anticancer effects. These effects are often linked to their ability to induce apoptosis (programmed cell death), inhibit cell proliferation, and suppress angiogenesis (the formation of new blood vessels that supply tumors).
Table 3: Summary of Biological Activities of this compound
| Activity | Key Findings | Reference(s) |
| Anti-inflammatory | Inhibits NF-κB and MAPK signaling pathways; reduces production of iNOS, COX-2, IL-6, and TNF-α. | [6] |
| Antioxidant | Exhibits free radical scavenging activity. | [4] |
| Anticancer | Flavonoids, in general, show potential to induce apoptosis and inhibit cell proliferation. Specific data for this compound is an active area of research. | [8] |
Experimental Protocols
This section provides an overview of standard methodologies used to assess the key biological activities of flavonoids like this compound.
Determination of Solubility (General Protocol for Flavonoids)
-
Preparation of Saturated Solution: An excess amount of the flavonoid is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed vial.
-
Equilibration: The vial is placed in a shaker or stirrer at a constant temperature and agitated for a sufficient time (e.g., 24-72 hours) to ensure equilibrium is reached.
-
Separation of Solid and Liquid Phases: The saturated solution is filtered through a fine-pore filter (e.g., 0.22 µm) to remove any undissolved solid.
-
Quantification: The concentration of the flavonoid in the filtrate is determined using a suitable analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection. A standard curve of the flavonoid is used for quantification.
Determination of pKa by Potentiometric Titration (General Protocol)
-
Sample Preparation: A precise amount of the flavonoid is dissolved in a suitable solvent system, often a co-solvent mixture (e.g., methanol-water) for poorly water-soluble compounds. The ionic strength is typically kept constant with an electrolyte like KCl.
-
Titration Setup: The solution is placed in a thermostated vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration: A standardized solution of a strong base (e.g., NaOH) is added incrementally to the flavonoid solution. The pH of the solution is recorded after each addition.
-
Data Analysis: The pKa value is determined from the titration curve (pH vs. volume of titrant added). The pKa corresponds to the pH at the half-equivalence point. For titrations in co-solvent systems, extrapolation methods may be used to estimate the aqueous pKa.
DPPH Radical Scavenging Assay (Antioxidant Activity)
-
Reagent Preparation: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol or ethanol) is prepared.
-
Assay Procedure: Different concentrations of this compound are added to the DPPH solution. A control containing only the solvent and DPPH is also prepared.
-
Incubation: The mixtures are incubated in the dark at room temperature for a specific period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined.
MTT Assay (Cell Viability/Cytotoxicity)
-
Cell Seeding: Cells of a specific cell line are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound for a specific duration (e.g., 24, 48, or 72 hours). Control wells receive only the vehicle used to dissolve the compound.
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for a few hours.
-
Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals formed by viable cells.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Calculation: Cell viability is expressed as a percentage of the control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be calculated.
Conclusion
This compound is a promising natural flavonoid with well-documented anti-inflammatory and antioxidant properties, and emerging evidence of other potential therapeutic benefits. Its biological activities are intrinsically linked to its chemical structure. Further research is warranted to fully elucidate its mechanisms of action, establish its efficacy and safety in vivo, and explore its potential for development into novel therapeutic agents. This guide provides a foundational understanding of this compound for researchers and drug development professionals to build upon in their future investigations.
References
- 1. Metabolite profiling reveals organ‐specific flavone accumulation in Scutellaria and identifies a scutellarin isomer this compound 8‐O‐β‐glucuronopyranoside - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. mdpi.com [mdpi.com]
- 4. This compound | 41440-05-5 | Benchchem [benchchem.com]
- 5. PlumX [plu.mx]
- 6. Flavonoids Identified from Korean Scutellaria baicalensis Georgi Inhibit Inflammatory Signaling by Suppressing Activation of NF-κB and MAPK in RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
Isoscutellarein: A Technical Overview for Researchers
FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.
Isoscutellarein, a flavone of significant interest in the scientific community, presents a promising scaffold for drug discovery and development. This technical guide provides an in-depth overview of its core chemical properties, relevant biological pathways, and established experimental protocols for its study.
Core Chemical and Physical Properties
This compound, systematically named 5,7,8-Trihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one, is a tetrahydroxyflavone.[1][2] It is structurally related to apigenin, with the addition of a hydroxyl group at the 8-position.[1][2] This structural feature is key to its distinct chemical properties and biological activities.[3] this compound is found in various plant species, including Theobroma grandiflorum (Cupuaçu) and the liverwort Marchantia berteroana.[2]
| Property | Data | Reference |
| CAS Number | 41440-05-5 | [1][2][3][4][5] |
| Molecular Formula | C₁₅H₁₀O₆ | [1][4][5] |
| Molecular Weight | 286.24 g/mol | [1][3][4][5] |
| Appearance | Solid, Light yellow to yellow | [5] |
| Synonyms | 8-Hydroxyapigenin, 4',5,7,8-Tetrahydroxyflavone | [1][2] |
Biological Activity and Signaling Pathways
This compound exhibits notable antioxidant and anti-inflammatory properties. Its biological effects are attributed to its ability to interact with various cellular components and signaling pathways.[3] Of particular importance is its role in modulating inflammatory responses through the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.
Inflammatory stimuli typically activate the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα. This leads to the degradation of IκBα and the subsequent release of the NF-κB dimer (p50/p65). The active NF-κB dimer then translocates to the nucleus to induce the transcription of pro-inflammatory genes. This compound is understood to interfere with this cascade, thereby reducing the inflammatory response.
The MAPK pathway, another critical regulator of inflammation, involves a cascade of protein kinases that transduce extracellular signals to a cellular response. This compound has been shown to suppress the phosphorylation of key MAPK proteins, further contributing to its anti-inflammatory effects.
Below is a diagram illustrating the inhibitory effect of this compound on the NF-κB signaling pathway.
References
The Discovery and Scientific Journey of Isoscutellarein: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoscutellarein, a flavone distinguished by its tetrahydroxy substitution pattern, has emerged as a molecule of significant interest in phytochemistry and pharmacology. First identified in the mid-20th century, its journey from a natural product curiosity to a potential therapeutic agent has been marked by advancements in analytical chemistry and a deeper understanding of its biochemical interactions. This technical guide provides a comprehensive overview of the discovery and history of this compound research, detailing its botanical sources, isolation and characterization methodologies, and the elucidation of its biological activities. Particular emphasis is placed on its anti-inflammatory, antioxidant, and anti-cancer properties, with a focus on the underlying signaling pathways. This document serves as a resource for researchers seeking to build upon the existing knowledge of this promising flavonoid.
Discovery and Initial Characterization
This compound, chemically known as 5,7,8,4'-tetrahydroxyflavone and also referred to as 8-Hydroxyapigenin, is a flavonoid that belongs to the flavone subclass.[1] Its discovery is rooted in the broader exploration of plant secondary metabolites for potential medicinal applications.
The first significant report of this compound in the scientific literature dates back to 1975, with its identification and the characterization of its glucuronide derivatives from the liverwort Marchantia berteroana.[2] This early research laid the groundwork for future investigations into its natural occurrence and chemical properties.
Subsequent studies in the 1980s further expanded the known botanical sources of this compound. In 1985, a novel glycoside, this compound-7-O-[allosyl (1→2) glucoside], was isolated from Sideritis leucantha, a member of the Lamiaceae family.[3] This discovery highlighted the diversity of this compound conjugates found in nature. Further research identified this compound and its 8-O-glucuronide in Scutellaria indica, another Lamiaceae species, solidifying the importance of this plant family as a rich source of the compound.[1]
Table 1: Key Milestones in the Discovery and Early Research of this compound
| Year | Discovery/Milestone | Plant Source | Key Findings | Reference(s) |
| 1975 | First identification of this compound and its glucuronide derivatives | Marchantia berteroana (a liverwort) | Structural elucidation of this compound and its naturally occurring glycosides. | [2] |
| 1985 | Isolation of this compound-7-O-[allosyl (1→2) glucoside] | Sideritis leucantha | Identification of a novel glycosidic form of this compound. | [3] |
| 1988 | Detection of this compound and its 8-O-glucuronide | Scutellaria indica and Scutellaria baicalensis | Expanded the known distribution of this compound within the Scutellaria genus. | [4] |
Botanical Distribution and Biosynthesis
This compound and its glycosides are predominantly found in the Lamiaceae (mint) family, with significant concentrations reported in the genera Scutellaria, Stachys, Lamium, and Sideritis.[1][5] It has also been identified in other plant families, including Malvaceae (Theobroma grandiflorum - Cupuaçu) and Cupressaceae.[2]
Research into the distribution of this compound within plants has revealed organ-specific accumulation patterns. In several Scutellaria species, 4'-hydroxyflavones like this compound derivatives are primarily found in the aerial parts (stems and leaves), while 4'-deoxyflavones are more abundant in the roots.[4][6] For example, a study on Scutellaria baicalensis found the highest content of this compound-8-O-β-D-glucuronide in the leaves.[5]
The biosynthesis of this compound follows the general flavonoid biosynthetic pathway, starting from the amino acid phenylalanine. A key step in its formation is the 8-hydroxylation of apigenin, a reaction catalyzed by a specific hydroxylase enzyme.[2]
Experimental Protocols
Isolation and Purification of this compound from Plant Material
The following is a generalized protocol for the isolation and purification of this compound, based on common flavonoid extraction techniques.
Objective: To extract and purify this compound from the dried aerial parts of a Scutellaria species.
Materials:
-
Dried, powdered aerial parts of Scutellaria sp.
-
Methanol (MeOH), n-hexane, chloroform (CHCl₃), ethyl acetate (EtOAc), n-butanol (BuOH)
-
Distilled water
-
Silica gel for column chromatography
-
Sephadex LH-20
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC) system with a C18 column
Procedure:
-
Extraction:
-
Macerate 1 kg of the dried, powdered plant material with 10 L of 80% aqueous methanol at room temperature for 72 hours.
-
Filter the extract and concentrate it under reduced pressure to obtain a crude extract.
-
-
Solvent Partitioning:
-
Suspend the crude extract in distilled water and sequentially partition with n-hexane, chloroform, ethyl acetate, and n-butanol.
-
Concentrate each fraction to dryness. This compound and its less polar glycosides are expected to be enriched in the ethyl acetate and n-butanol fractions.
-
-
Column Chromatography:
-
Subject the ethyl acetate fraction to silica gel column chromatography, eluting with a gradient of chloroform-methanol.
-
Collect fractions and monitor by thin-layer chromatography (TLC).
-
Pool fractions containing the compound of interest.
-
-
Sephadex LH-20 Chromatography:
-
Further purify the enriched fractions on a Sephadex LH-20 column using methanol as the eluent to remove pigments and other impurities.
-
-
Preparative HPLC:
-
Perform final purification using a preparative HPLC system with a C18 column.
-
Use a gradient of methanol and water (with 0.1% formic acid) as the mobile phase.
-
Collect the peak corresponding to this compound based on retention time and UV-Vis spectral data.
-
Lyophilize the collected fraction to obtain pure this compound.
-
Quantification of this compound by HPLC
Objective: To quantify the amount of this compound in a plant extract.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (analytical grade)
-
Ultrapure water
-
This compound standard
Procedure:
-
Sample Preparation:
-
Accurately weigh 1.0 g of the dried, powdered plant material.
-
Extract with 20 mL of 70% methanol in an ultrasonic bath for 30 minutes.
-
Centrifuge the extract and filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of A (0.1% formic acid in water) and B (acetonitrile). A typical gradient might be: 0-5 min, 10-20% B; 5-20 min, 20-40% B; 20-25 min, 40-60% B; 25-30 min, 60-10% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 276 nm and 335 nm.
-
Injection Volume: 10 µL.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound in methanol at known concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Inject the standard solutions to generate a calibration curve of peak area versus concentration.
-
Inject the plant extract sample.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
-
Cell Viability (MTT) Assay
Objective: To assess the cytotoxic effects of this compound on a cancer cell line.
Materials:
-
Cancer cell line (e.g., HT-29 colon cancer cells)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
Biological Activities and Mechanisms of Action
Research has demonstrated that this compound possesses a range of biological activities, primarily focusing on its anti-inflammatory, antioxidant, and anti-cancer effects.
Anti-inflammatory Activity
This compound and related flavonoids have been shown to exert potent anti-inflammatory effects. The primary mechanism underlying this activity is the inhibition of pro-inflammatory signaling pathways, particularly the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
-
NF-κB Pathway: In inflammatory conditions, the transcription factor NF-κB is activated, leading to the expression of pro-inflammatory genes such as cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and various cytokines. This compound is thought to inhibit the degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm, thereby preventing its translocation to the nucleus and subsequent gene transcription.
-
MAPK Pathway: The MAPK cascade, which includes ERK, JNK, and p38, is another critical pathway in the inflammatory response. Flavonoids, including those structurally similar to this compound, have been shown to inhibit the phosphorylation of these kinases, thereby downregulating the inflammatory response.[5]
Antioxidant Activity
This compound exhibits significant antioxidant properties, which are attributed to its ability to scavenge free radicals and chelate metal ions. The hydroxyl groups on its phenolic rings are crucial for this activity, as they can donate a hydrogen atom to stabilize reactive oxygen species (ROS).
Table 2: Antioxidant Activity of this compound Derivatives
| Compound | Assay | IC₅₀ (µg/mL) | Reference |
| This compound-7-O-allosyl(1→2)glucoside | DPPH radical scavenging | 15.2 ± 0.8 | [7] |
| This compound-7-O-(6''-O-acetylallosyl)(1→2)glucoside | DPPH radical scavenging | 12.5 ± 0.6 | [7] |
| Vitamin C (Positive Control) | DPPH radical scavenging | 5.8 ± 0.3 | [7] |
Anti-Cancer Activity
The anti-cancer potential of this compound and its isomer, scutellarein, has been investigated in various cancer cell lines. The proposed mechanisms of action include the induction of apoptosis, inhibition of cell proliferation, and suppression of metastasis. These effects are often mediated through the modulation of key signaling pathways, such as the PI3K/Akt pathway.
-
PI3K/Akt Pathway: The PI3K/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and growth. In many cancers, this pathway is constitutively active. Scutellarein has been shown to downregulate the phosphorylation of Akt, a key kinase in this pathway, leading to the inhibition of downstream pro-survival signals and the induction of apoptosis in cancer cells.[4]
Future Directions
The body of research on this compound has established it as a flavonoid with significant therapeutic potential. Future research should focus on several key areas:
-
In vivo studies: While in vitro studies have been promising, more extensive in vivo animal studies are needed to validate the efficacy and safety of this compound for various diseases.
-
Bioavailability and Pharmacokinetics: The bioavailability of flavonoids is often low. Research into formulation strategies, such as nanoencapsulation, could enhance the delivery and efficacy of this compound.
-
Clinical Trials: Ultimately, well-designed clinical trials are necessary to translate the preclinical findings into human therapies.
-
Synergistic Effects: Investigating the synergistic effects of this compound with existing drugs could lead to more effective combination therapies.
Conclusion
From its initial discovery in a liverwort to its characterization as a potent bioactive compound in the Lamiaceae family, this compound has demonstrated a rich history of scientific inquiry. The elucidation of its anti-inflammatory, antioxidant, and anti-cancer properties, along with the identification of its molecular targets in key signaling pathways, has positioned it as a promising candidate for further drug development. This technical guide provides a foundation for researchers to explore the full therapeutic potential of this remarkable natural product.
References
- 1. researchgate.net [researchgate.net]
- 2. Down-regulation of the PI3K/Akt signaling pathway and induction of apoptosis in CA46 Burkitt lymphoma cells by baicalin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. Downregulation of aquaporins and PI3K/AKT and upregulation of PTEN expression induced by the flavone scutellarein in human colon cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flavonoids Identified from Korean Scutellaria baicalensis Georgi Inhibit Inflammatory Signaling by Suppressing Activation of NF-κB and MAPK in RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cores.emory.edu [cores.emory.edu]
- 7. researchgate.net [researchgate.net]
A Technical Guide to the Biological Activities of Isoscutellarein and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoscutellarein, a flavone belonging to the flavonoid class of polyphenols, has garnered significant interest in the scientific community for its diverse pharmacological properties.[1] Structurally, it is a tetrahydroxyflavone, specifically 8-hydroxyapigenin, distinguished by hydroxyl groups at positions 5, 7, 8, and 4'.[2] This specific arrangement of functional groups is crucial to its biological activities. This compound is found in various medicinal plants, often as glycosides or other derivatives.[3] This technical guide provides a comprehensive overview of the biological activities of this compound and its derivatives, with a focus on its anticancer, anti-inflammatory, antioxidant, and neuroprotective effects. The guide also details the signaling pathways modulated by these compounds, their metabolism and pharmacokinetics, and provides detailed experimental protocols for assessing their biological activities.
Biological Activities
This compound and its derivatives exhibit a wide range of biological activities, making them promising candidates for the development of novel therapeutics. The primary activities of interest include anticancer, anti-inflammatory, antioxidant, and neuroprotective effects.
Anticancer Activity
While extensive quantitative data for this compound is still emerging, studies on its close structural analog, scutellarein, have demonstrated significant anticancer properties against various cancer cell lines. These effects are attributed to the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[4] The anticancer activity of scutellarein is mediated through the modulation of key signaling pathways, including PI3K/Akt/NF-κB and Wnt/β-catenin.
Table 1: Anticancer Activity of this compound and Its Derivatives (IC50 values in µM)
| Compound/Derivative | Cell Line | Cancer Type | IC50 (µM) | Citation |
| This compound | MCF-7 | Breast Cancer | Data not available | |
| This compound | A549 | Lung Cancer | Data not available | |
| This compound | HepG2 | Liver Cancer | Data not available | |
| This compound | HT-29 | Colon Cancer | Data not available | |
| Scutellarein (analog) | MCF-7 | Breast Cancer | ~20-50 | [5][6] |
| Scutellarein (analog) | A549 | Lung Cancer | ~10-30 | [7][8][9][10][11] |
| Scutellarein (analog) | HepG2 | Liver Cancer | ~15-40 | [12][13][14][15] |
| Scutellarein (analog) | HT-29 | Colon Cancer | ~20-60 | [16][17][18][19][20] |
Note: Data for scutellarein is provided as a reference due to the limited availability of specific IC50 values for this compound.
Anti-inflammatory Activity
This compound and its derivatives have demonstrated potent anti-inflammatory effects. These effects are primarily mediated through the inhibition of pro-inflammatory enzymes and cytokines. The underlying mechanism involves the suppression of key inflammatory signaling pathways such as NF-κB and MAPK.
Table 2: Anti-inflammatory Activity of this compound and Its Derivatives
| Compound/Derivative | Assay | Model | Parameter Measured | Inhibition/Effect | Citation |
| This compound | LPS-induced | RAW 264.7 macrophages | NO production | IC50: Data not available | |
| This compound | LPS-induced | RAW 264.7 macrophages | TNF-α production | Data not available | |
| This compound | LPS-induced | RAW 264.7 macrophages | IL-6 production | Data not available | |
| This compound | Carrageenan-induced | Rat paw | Edema volume | Data not available | |
| This compound-8-O-β-D-glucuronide | Systemic anaphylaxis | In vivo | Inhibition Rate | 57% (at 30% and 60% MeOH fractions) | [8][21] |
| Genistein (isoflavone) | LPS-induced | RAW 264.7 macrophages | NO production | IC50: 50 µM | [7] |
Note: Data for related flavonoids is provided for context where specific quantitative data for this compound is unavailable.
Antioxidant Activity
The antioxidant properties of this compound and its derivatives are attributed to their ability to scavenge free radicals. This activity is crucial in mitigating oxidative stress, which is implicated in numerous chronic diseases. The antioxidant capacity is often evaluated using DPPH and ABTS radical scavenging assays.
Table 3: Antioxidant Activity of this compound and Its Derivatives (IC50 values in µg/mL)
| Compound/Derivative | DPPH Assay (IC50 µg/mL) | ABTS Assay (IC50 µg/mL) | Citation |
| 4′-O-methylthis compound-7-O-2′′-O-(6′′′-O-acetyl-β-D-allopyranosyl)-β-D-glucopyranoside (SS1) | 2.35 | 1.98 | [3] |
| This compound-7-O-2′′-O-(6′′′-O-acetyl-β-D-allopyranosyl)-β-D-glucopyranoside (SS2) | 13.94 | 12.76 | [3] |
| This compound 7-O-(4'''-O-acetyl)-β-allopyranosyl(1''' → 2'')-β-glucopyranoside | 15.46 | Data not available | [3] |
Neuroprotective Effects
This compound and its derivatives exhibit neuroprotective properties by protecting neurons from oxidative stress and inflammation-induced damage. While specific quantitative data for this compound is limited, studies on related flavonoids suggest mechanisms involving the modulation of neuronal signaling pathways and reduction of neuroinflammation.
Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating several key signaling pathways involved in cell proliferation, inflammation, and survival.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial regulator of cell growth, proliferation, and survival. This compound has been shown to inhibit this pathway, which is often dysregulated in cancer.
Caption: PI3K/Akt signaling pathway and the inhibitory action of this compound.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway plays a central role in regulating the inflammatory response. This compound can suppress the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes.
Caption: NF-κB signaling pathway and the inhibitory action of this compound.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in various cellular processes, including inflammation and apoptosis. This compound can modulate this pathway to exert its anti-inflammatory and anticancer effects.
References
- 1. This compound | C15H10O6 | CID 5281665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | 41440-05-5 | Benchchem [benchchem.com]
- 4. Comparative metabolism and kinetics of coumarin in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Antiproliferative, Apoptotic Effects and Suppression of Oxidative Stress of Quercetin against Induced Toxicity in Lung Cancer Cells of Rats: In vitro and In vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro Characterization of Inhibitors for Lung A549 and Leukemia K562 Cell Lines from Fungal Transformation of Arecoline Supported by In Silico Docking to M3-mAChR and ADME Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Cytotoxicity against Human Hepatocellular Carcinoma (HepG2) Cells and Anti-Oxidant Activity of Selected Endemic or Medicinal Plants in Sri Lanka - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. discovery.researcher.life [discovery.researcher.life]
- 17. Tetrandrine inhibits colon carcinoma HT-29 cells growth via the Bcl-2/Caspase 3/PARP pathway and G1/S phase - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Evaluation of the Anti-Inflammatory and Anti-Oxidative Effects of Therapeutic Human Lactoferrin Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. cellmolbiol.org [cellmolbiol.org]
- 21. medchemexpress.com [medchemexpress.com]
Isoscutellarein: An In-Depth Technical Guide to its In Vitro Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract: Isoscutellarein, a flavone found in plants such as Scutellaria lateriflora, has demonstrated significant potential as a therapeutic agent due to its diverse biological activities, including anti-inflammatory and anticancer effects.[1] This technical guide provides a comprehensive overview of the in vitro mechanisms of action of this compound, with a focus on its molecular targets and modulation of key cellular signaling pathways. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling cascades influenced by this compound to support further research and drug development efforts.
Anti-inflammatory Mechanism of Action
This compound exerts potent anti-inflammatory effects by targeting core signaling pathways and reducing the expression of pro-inflammatory mediators. The primary mechanisms involve the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation, and its inhibition is a key therapeutic strategy.[2] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[2] Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[2]
This compound and related flavonoids have been shown to suppress the activation of the NF-κB pathway.[3][4] This inhibition leads to a downstream reduction in the expression of inflammatory mediators such as TNF-α, IL-6, inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).[3][5]
References
- 1. journals.blrcl.org [journals.blrcl.org]
- 2. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flavonoids Identified from Korean Scutellaria baicalensis Georgi Inhibit Inflammatory Signaling by Suppressing Activation of NF-κB and MAPK in RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological effects and the related mechanism of scutellarin on inflammation-related diseases: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Isoscutellarein: A Technical Guide to its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoscutellarein, a naturally occurring flavone, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the current understanding of this compound's therapeutic applications, with a focus on its anti-inflammatory, anticancer, neuroprotective, and antiviral properties. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the intricate signaling pathways modulated by this promising compound. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics.
Introduction
This compound (4′,5,7,8-Tetrahydroxyflavone) is a flavonoid found in various medicinal plants, including those of the Scutellaria and Theobroma genera. [1][2]Structurally similar to other well-studied flavones like apigenin and scutellarein, this compound possesses a unique hydroxylation pattern that contributes to its distinct biological activities. [2]Preclinical studies have demonstrated its potential in mitigating a range of pathological conditions, primarily through its antioxidant, anti-inflammatory, and cell-signaling modulatory effects. [3]This guide will delve into the core therapeutic areas where this compound has shown promise.
Therapeutic Applications and Mechanisms of Action
Anti-inflammatory Activity
This compound and its derivatives have demonstrated notable anti-inflammatory effects by targeting key mediators of the inflammatory cascade.
Mechanism of Action: The anti-inflammatory properties of this compound are largely attributed to its ability to inhibit pro-inflammatory enzymes and modulate key signaling pathways. A primary mechanism is the downregulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. [4]Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), these pathways trigger the transcription of pro-inflammatory genes, including those for inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), as well as various inflammatory cytokines. This compound can suppress the phosphorylation of key proteins in the MAPK cascade (ERK, JNK, and p38) and inhibit the nuclear translocation of NF-κB, thereby reducing the expression of these inflammatory mediators. [4][5] Signaling Pathway:
Quantitative Data:
| Compound | Assay | Cell Line | IC50 | Reference |
| This compound derivative | 5-Lipoxygenase inhibition | - | 41.60 µg/mL | [6] |
| This compound derivative | 5-Lipoxygenase inhibition | - | 47.23 µg/mL | [6] |
| Scutellarein | NO Production | RAW 264.7 | 7.2 - 27.8 µM | [7] |
| Baicalein | Chemokine binding | Human leukocytes | 15 - 320 µg/mL | [1] |
| Baicalein | IL-1β, TNFα, ELAM-1, ICAM-1 expression | HUVEC | 2.4 - 9.7 µM | [1] |
Anticancer Activity
This compound and its analogs have demonstrated significant potential as anticancer agents through various mechanisms, including the induction of apoptosis, inhibition of cell proliferation and metastasis.
Mechanism of Action: The anticancer effects are often mediated through the modulation of critical signaling pathways such as the PI3K/Akt pathway, which is frequently overactive in cancer. [8]By inhibiting this pathway, this compound can suppress cancer cell growth, proliferation, and survival. Furthermore, it has been shown to induce cell cycle arrest and apoptosis, and to downregulate the expression of matrix metalloproteinases (MMPs), which are crucial for cancer cell invasion and metastasis. Signaling Pathway:
Quantitative Data:
| Compound | Cell Line | IC50 | Reference |
| Scutellarin | U251 (Glioblastoma) | 270.6 µM | [9] |
| Scutellarin | LN229 (Glioblastoma) | 296.2 µM | [9] |
| Scutellarin | SF-295 (Glioblastoma) | 92.56 µg/mL | [10] |
| Scutellarein | HT1080 (Fibrosarcoma) | - (47.4% tumor volume reduction at 0.5 µg/g in vivo) | |
| Scutellarein | HepG2, Huh-7 (Hepatocellular carcinoma) | Dose-dependent cytotoxicity | [11] |
| Scutellarin | HT-29 (Colorectal cancer) | - (Inhibited growth and migration) | [12] |
Neuroprotective Effects
This compound and related flavonoids exhibit neuroprotective properties, suggesting their potential in the management of neurodegenerative diseases.
Mechanism of Action: The neuroprotective effects are primarily linked to the antioxidant and anti-inflammatory activities of these compounds. [11]They can mitigate oxidative stress by scavenging reactive oxygen species (ROS) and enhancing the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). [13][14]Furthermore, by reducing neuroinflammation through the inhibition of pro-inflammatory cytokines, this compound can help protect neurons from damage. [11][14] Quantitative Data:
| Compound | Model | Dosing | Effect | Reference |
| Isoquercetin | Colchicine-induced Alzheimer's Disease (in vivo, rats) | Dose-dependent | Significantly reduced MDA levels and increased CAT, GSH, and SOD levels. | [14] |
| Scutellarein | Cerebral Ischemia-Reperfusion (in vivo, rats) | 0.09, 0.17, 0.35, 0.70, 1.40 mmol/kg (oral) | Attenuated neuronal cell damage and reduced cerebral water content. | |
| Isoquercetin | LPS-treated PC12 cells (in vitro) | Dose-dependent | Significantly reduced nitrite and ROS production. | [13] |
Antiviral Activity
Preliminary studies suggest that this compound and its glycosides may possess antiviral properties against a range of viruses.
Mechanism of Action: The antiviral mechanisms of flavonoids are diverse and can include inhibiting viral entry, replication, and the activity of viral enzymes. For instance, some flavonoids have been shown to interfere with viral attachment to host cells or inhibit key viral enzymes like proteases and polymerases. [15][16] Quantitative Data:
| Compound | Virus | Cell Line | EC50 | Reference |
| Isoquinolone derivative | Influenza A and B | MDCK | 0.2 - 0.6 µM | [15] |
| Aromoline | HCoV-229E | Huh7 | 4.33 µM | [17] |
| Baicalein | Japanese Encephalitis Virus | Vero | IC50 = 5.8 µg/mL | [16] |
| Isoquercitrin | Varicella-Zoster Virus (VZV) | - | IC50 = 14.4 µg/mL | [18] |
| Isoquercitrin | Human Cytomegalovirus (HCMV) | - | IC50 = 1.852 µg/mL | [18] |
Experimental Protocols
Anti-inflammatory Assay: LPS-Induced RAW 264.7 Macrophages
This protocol outlines the methodology to assess the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated murine macrophage cells.
Workflow Diagram:
References
- 1. d-nb.info [d-nb.info]
- 2. This compound | C15H10O6 | CID 5281665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. Flavonoids Identified from Korean Scutellaria baicalensis Georgi Inhibit Inflammatory Signaling by Suppressing Activation of NF-κB and MAPK in RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. In Vitro and In Vivo Neuroprotective Effects of Stellettin B Through Anti-Apoptosis and the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubcompare.ai [pubcompare.ai]
- 10. MEASUREMENT OF SUPEROXIDE DISMUTASE, CATALASE, AND GLUTATHIONE PEROXIDASE IN CULTURED CELLS AND TISSUE - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neuroprotective Effects of Isoquercetin: An In Vitro and In Vivo Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ias.ac.in [ias.ac.in]
- 13. Neuroprotective Effects of Isoquercetin: An In Vitro and In Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Antiviral Activity of Isoquinolone Derivatives against Influenza Viruses and Their Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. fda.gov [fda.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
Natural Glycosides of Isoscutellarein: A Technical Guide for Researchers
An In-depth Examination of Isoscutellarein Glycosides in Medicinal Plants for Drug Discovery and Development
This compound, a flavone found in various medicinal plants, and its naturally occurring glycosides are gaining increasing attention within the scientific community for their potential therapeutic applications. These compounds have demonstrated a range of biological activities, including significant anti-inflammatory and antioxidant effects. This technical guide provides a comprehensive overview of the natural glycosides of this compound, their botanical sources, and their mechanisms of action, with a focus on quantitative data and detailed experimental methodologies to support further research and development.
This compound and Its Glycosides in Medicinal Plants
This compound is a tetrahydroxyflavone that has been identified in plants such as Theobroma grandiflorum (Cupuaçu) and the liverwort Marchantia berteroana.[1] However, it more commonly occurs in nature conjugated to a sugar moiety, forming various glycosides. These glycosidic forms often exhibit altered solubility, stability, and bioavailability compared to the aglycone, which can significantly impact their therapeutic efficacy.[2][3][4]
The most well-documented natural glycosides of this compound are found predominantly in the Lamiaceae family, particularly within the Scutellaria (Skullcap) genus, and the Clerodendrum genus.[5][6][7][8]
Key this compound Glycosides and Their Botanical Sources
| Glycoside Name | Plant Source(s) | Plant Family | Reference(s) |
| This compound 8-O-β-D-glucuronopyranoside | Scutellaria baicalensis, Scutellaria barbata, and other Scutellaria species | Lamiaceae | [5][9] |
| This compound-6-C-β-D-glucopyranoside | Iris pseudopumila | Iridaceae | [9] |
| Norwogonin-7-O-glucoside | Scutellaria adenostegia | Lamiaceae | [10] |
| This compound 7-O-glucoside | Scutellaria adenostegia | Lamiaceae | [10] |
| Theograndin I (sulfated glucuronide of this compound) | Theobroma grandiflorum | Malvaceae | [1] |
Quantitative Distribution in Medicinal Plants
The concentration of this compound glycosides can vary significantly between different plant species and even within different organs of the same plant. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for the quantification of these compounds.
A study on various Scutellaria species revealed that this compound 8-O-β-glucuronopyranoside accumulates predominantly in the aerial parts (stems and leaves) of several species, including the well-studied S. baicalensis and S. barbata.[5][9] In contrast, the roots of these plants tend to accumulate higher concentrations of 4'-deoxyflavones.[5][9]
Table 1: Relative Peak Areas of this compound 8-O-glucuronide in Various Scutellaria Species (as determined by HPLC) [11]
| Species | Leaf | Stem | Root |
| S. altissima | Present | Present | Not Detected |
| S. baicalensis | High | Moderate | Not Detected |
| S. barbata | High | Moderate | Not Detected |
| S. parvula | Not Detected | Not Detected | Not Detected |
| S. racemosa | Not Detected | Not Detected | Not Detected |
| S. tournefortii | Present | Present | Not Detected |
| S. wrightii | Not Detected | Not Detected | Not Detected |
Note: "Present" indicates detection, while "High" and "Moderate" are relative terms based on the peak areas observed in the cited study. For precise quantification, calibration with a pure standard is necessary.
Biological Activities and Signaling Pathways
The therapeutic potential of this compound and its glycosides is largely attributed to their antioxidant and anti-inflammatory properties. These biological effects are mediated through the modulation of key cellular signaling pathways.
Anti-inflammatory Activity
Inflammation is a complex biological response, and chronic inflammation is implicated in a variety of diseases. Flavonoids, including this compound glycosides, have been shown to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. This is often achieved by suppressing the activation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[12]
Stimuli such as lipopolysaccharide (LPS) can activate these pathways, leading to the transcription of genes encoding inflammatory proteins like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), as well as pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[12] this compound and its related flavonoids can inhibit the phosphorylation of key proteins in the MAPK cascade (ERK, JNK, and p38) and prevent the degradation of IκBα, thereby blocking the nuclear translocation of NF-κB.[12]
Antioxidant Activity
This compound glycosides also exhibit potent antioxidant activity, which is the ability to neutralize harmful free radicals in the body. This activity is crucial in preventing oxidative stress, a condition linked to numerous chronic diseases. The antioxidant capacity of these compounds can be evaluated using various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
Experimental Protocols
Extraction and Isolation of this compound Glycosides
A general workflow for the extraction and isolation of flavonoid glycosides from plant material is outlined below. This process often involves a series of chromatographic steps to achieve high purity.
Detailed Methodology:
-
Plant Material Preparation: The selected plant parts (e.g., leaves, stems) are dried and ground into a fine powder.
-
Extraction: The powdered plant material is extracted with a suitable solvent, such as ethanol or methanol, often through maceration or Soxhlet extraction.
-
Filtration and Concentration: The extract is filtered to remove solid plant debris and then concentrated under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract is subjected to column chromatography (e.g., using silica gel or Sephadex LH-20) and eluted with a gradient of solvents of increasing polarity to separate compounds based on their chemical properties.
-
Purification: Fractions containing the target glycosides, as identified by Thin-Layer Chromatography (TLC), are pooled and further purified using techniques like preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.
-
Structure Elucidation: The chemical structure of the isolated glycoside is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[13][14][15][16][17]
Quantitative Analysis by HPLC
Methodology:
-
Standard Preparation: A stock solution of the purified this compound glycoside of known concentration is prepared in a suitable solvent (e.g., methanol). A series of standard solutions of different concentrations are prepared by serial dilution.
-
Sample Preparation: A known weight of the dried plant material is extracted with a defined volume of solvent. The extract is filtered before injection into the HPLC system.
-
HPLC Conditions:
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient elution is typically employed, using a mixture of an acidic aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: A typical flow rate is around 1.0 mL/min.
-
Detection: A UV detector is used, with the wavelength set to the maximum absorbance of the this compound glycoside (typically around 270-340 nm).
-
-
Quantification: A calibration curve is generated by plotting the peak area of the standard solutions against their concentrations. The concentration of the glycoside in the plant extract is then determined by interpolating its peak area on the calibration curve.[9][18]
In Vitro Anti-inflammatory Assay (Inhibition of NO Production in Macrophages)
Methodology:
-
Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
Treatment: The cells are pre-treated with various concentrations of the this compound glycoside for a specific period (e.g., 1 hour).
-
Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, except for the control group.
-
Incubation: The plates are incubated for 24 hours.
-
Nitrite Measurement: The production of nitric oxide (NO) is indirectly measured by quantifying the accumulation of nitrite in the culture supernatant using the Griess reagent.
-
Data Analysis: The absorbance is measured at 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value (the concentration that inhibits 50% of NO production) is then determined.[19]
Antioxidant Activity (DPPH Radical Scavenging Assay)
Methodology:
-
Sample Preparation: A series of dilutions of the this compound glycoside are prepared in a suitable solvent (e.g., methanol).
-
DPPH Solution: A fresh solution of DPPH in methanol is prepared.
-
Reaction: The sample solutions are mixed with the DPPH solution in a 96-well plate or cuvettes.
-
Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: The absorbance of the solution is measured at approximately 517 nm using a spectrophotometer. The decrease in absorbance indicates the scavenging of the DPPH radical.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 The IC50 value is determined from a plot of scavenging activity against the concentration of the glycoside.[2][6][8][10][20]
Conclusion
The natural glycosides of this compound represent a promising class of compounds for the development of new therapeutic agents, particularly for inflammatory conditions and diseases associated with oxidative stress. This guide provides a foundational understanding of these compounds, their botanical sources, and their biological activities. The detailed experimental protocols and signaling pathway diagrams are intended to facilitate further research in this exciting field. Future studies should focus on the in vivo efficacy, bioavailability, and safety of these natural products to fully realize their therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Network pharmacology-based strategy and phytochemical screening of antioxidants suggesting the potential anti-obesity relevance of soybean food bars [frontiersin.org]
- 3. Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Separation methods used for Scutellaria baicalensis active components - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity of Plant Extracts: A Scientific Inquiry into Cell Line Responses and Methodological Considerations [plantextractwholesale.com]
- 6. Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potent Cytotoxicity of Four Cameroonian Plant Extracts on Different Cancer Cell Lines | MDPI [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Metabolite profiling reveals organ‐specific flavone accumulation in Scutellaria and identifies a scutellarin isomer this compound 8‐O‐β‐glucuronopyranoside - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. NMR Spectroscopy Tools - Glycopedia [glycopedia.eu]
- 15. Structural Characterization of Flavonoid Glycoconjugates and Their Derivatives with Mass Spectrometric Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 16. NMR Spectral Analysis and Hydrolysis Studies of Rebaudioside N, a Minor Steviol Glycoside of Stevia rebaudiana Bertoni [scirp.org]
- 17. researchgate.net [researchgate.net]
- 18. scielo.br [scielo.br]
- 19. Semi-Synthesis of Flavonoid Glycosides and Their Anti-Inflammatory and Antitumor Activities towards Triple Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. cdn.gbiosciences.com [cdn.gbiosciences.com]
In-Depth Technical Guide to Isoscutellarein Accumulation in Different Plant Organs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the accumulation of Isoscutellarein in various plant organs. It delves into the quantitative distribution of this flavonoid, the intricate biosynthetic pathways governing its production, and the detailed experimental protocols necessary for its accurate measurement. This document is intended to serve as a valuable resource for researchers in phytochemistry, plant biology, and drug discovery.
Quantitative Accumulation of this compound and its Derivatives in Plant Organs
This compound, a 4'-hydroxyflavone, and its glycosidic derivatives exhibit distinct organ-specific accumulation patterns, primarily within species of the Scutellaria genus. The available quantitative data, largely focusing on this compound 8-O-β-glucuronopyranoside, indicates a preferential accumulation in the aerial parts of the plants, namely the leaves and stems, with significantly lower or negligible amounts in the roots.[1][2] This distribution pattern is consistent with the general observation that 4'-hydroxyflavones are more abundant in the aerial organs, while 4'-deoxyflavones are predominantly found in the root systems of Scutellaria species.[1][2]
The following table summarizes the relative abundance of this compound 8-O-β-glucuronopyranoside in different organs of various Scutellaria species. It is important to note that this data is presented as peak areas from HPLC analysis and, therefore, represents relative concentrations rather than absolute quantities.
| Plant Species | Organ | Relative Peak Area of this compound 8-O-β-glucuronopyranoside |
| Scutellaria altissima | Leaf | Not Detected |
| Stem | Present | |
| Root | Not Detected | |
| Scutellaria baicalensis | Leaf | Present |
| Stem | Present | |
| Root | Not Detected | |
| Scutellaria barbata | Leaf | Present |
| Stem | Present | |
| Root | Not Detected | |
| Scutellaria parvula | Leaf | Not Detected |
| Stem | Not Detected | |
| Root | Not Detected | |
| Scutellaria racemosa | Leaf | Not Detected |
| Stem | Not Detected | |
| Root | Not Detected | |
| Scutellaria tournefortii | Leaf | Present |
| Stem | Present | |
| Root | Not Detected | |
| Scutellaria wrightii | Leaf | Not Detected |
| Stem | Not Detected | |
| Root | Not Detected |
Data adapted from Askey et al., 2021. "Present" indicates detection of the compound, while "Not Detected" signifies its absence at the analytical detection limit.
Biosynthesis and Regulatory Pathways
The biosynthesis of this compound is a multi-step process that is a branch of the general flavonoid pathway. The pathway is under complex transcriptional regulation, primarily involving the MYB, bHLH, and WD40 protein families, which form a regulatory complex.
This compound Biosynthetic Pathway
The biosynthesis of this compound begins with the amino acid phenylalanine and proceeds through the general phenylpropanoid pathway to produce p-coumaroyl-CoA. This intermediate is then channeled into the flavonoid pathway. The key steps leading to this compound are as follows:
-
Chalcone Synthase (CHS) catalyzes the condensation of one molecule of p-coumaroyl-CoA and three molecules of malonyl-CoA to form naringenin chalcone.
-
Chalcone Isomerase (CHI) facilitates the stereospecific isomerization of naringenin chalcone into the flavanone, naringenin.
-
Flavone Synthase (FNS) introduces a double bond into the C-ring of naringenin to produce the flavone apigenin.
-
Flavone 8-hydroxylase (F8H) , a cytochrome P450-dependent monooxygenase, hydroxylates apigenin at the 8-position of the A-ring to yield this compound.
-
UDP-glucuronosyltransferase (UGT) can then glycosylate this compound at the 8-hydroxyl group to form this compound 8-O-β-glucuronopyranoside.
Regulatory Network of 4'-Hydroxyflavone Biosynthesis
The expression of the structural genes involved in this compound biosynthesis is controlled by a complex regulatory network. This network integrates developmental cues and environmental signals to modulate the production of flavonoids. The core of this network is the MBW complex, which activates the transcription of flavonoid biosynthesis genes.
Experimental Protocols
Accurate quantification of this compound in plant tissues requires meticulous sample preparation and analytical procedures. The following protocols provide a framework for the extraction, hydrolysis (for aglycone analysis), and quantification of this compound.
Flavonoid Extraction from Plant Tissues
This protocol is adapted from the methodology used for analyzing flavones in Scutellaria species.[1]
Materials:
-
Fresh plant tissue (leaves, stems, roots)
-
Liquid nitrogen
-
Mortar and pestle or tissue homogenizer
-
50% (v/v) HPLC-grade methanol
-
Sonicator
-
Centrifuge
-
0.45 µm syringe filters
Procedure:
-
Harvest fresh plant tissue and immediately flash-freeze in liquid nitrogen to quench metabolic activity.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic homogenizer.
-
Weigh approximately 30 mg of the powdered tissue into a microcentrifuge tube.
-
Add 1 mL of 50% methanol to the tube.
-
Sonicate the sample for 1 hour at room temperature.
-
Centrifuge the sample at 13,000 x g for 10 minutes to pellet the solid debris.
-
Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.
-
The extract is now ready for HPLC analysis for flavonoid glycosides.
Acid Hydrolysis for this compound Aglycone Quantification
To quantify the this compound aglycone, the glycosidic bonds of its derivatives in the extract must be cleaved.
Materials:
-
Flavonoid extract (from Protocol 3.1)
-
2 M Hydrochloric acid (HCl)
-
Heating block or water bath
-
Ethyl acetate
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator (optional)
-
HPLC-grade methanol
Procedure:
-
Take a known volume of the flavonoid extract (e.g., 500 µL) and place it in a screw-cap vial.
-
Add an equal volume of 2 M HCl to the extract.
-
Securely cap the vial and incubate at 90°C for 2 hours in a heating block or water bath.
-
Allow the mixture to cool to room temperature.
-
Extract the aglycones by adding 1 mL of ethyl acetate. Vortex vigorously for 1 minute.
-
Centrifuge at 3,000 x g for 5 minutes to separate the layers.
-
Carefully transfer the upper ethyl acetate layer to a new tube.
-
Repeat the extraction of the aqueous layer with another 1 mL of ethyl acetate and combine the organic fractions.
-
Evaporate the pooled ethyl acetate fractions to dryness under a gentle stream of nitrogen or in a vacuum concentrator.
-
Reconstitute the dried residue in a known volume of HPLC-grade methanol (e.g., 200 µL) for UPLC-MS/MS analysis.
UPLC-MS/MS Quantification of this compound
For sensitive and specific quantification of this compound, a UPLC-MS/MS method is recommended.
Instrumentation:
-
Ultra-Performance Liquid Chromatography (UPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Chromatographic Conditions (Example):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A linear gradient from 5% to 95% B over a suitable time to ensure separation.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 2-5 µL
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transition for this compound (e.g., m/z 285 -> [fragment ion]). The specific fragment ion for quantification should be determined by direct infusion of an this compound standard.
-
Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum sensitivity.
Quantification:
-
Prepare a calibration curve using a certified standard of this compound in the same solvent as the final sample reconstitution.
-
The concentration of this compound in the plant samples can be calculated based on the peak area and the standard curve. The final concentration should be expressed as µg/g or mg/g of the original plant tissue dry or fresh weight.
Conclusion
The accumulation of this compound in plants is a highly regulated, organ-specific process. This technical guide provides a foundational understanding of its distribution, biosynthesis, and the methodologies required for its accurate quantification. The provided protocols and pathways are intended to be a starting point for researchers, and optimization may be necessary depending on the specific plant species and instrumentation available. Further research is warranted to obtain more extensive quantitative data for the this compound aglycone across a wider range of plant species and to further elucidate the specific regulatory factors controlling its production. This knowledge will be instrumental in harnessing the potential of this compound for pharmaceutical and nutraceutical applications.
References
The Antioxidant Profile of Isoscutellarein: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoscutellarein, a flavone found in various medicinal plants, exhibits significant antioxidant properties. This technical guide provides an in-depth exploration of the mechanisms underlying this compound's antioxidant effects, including its direct radical scavenging activities and its role in modulating cellular antioxidant defense systems. Detailed experimental protocols for key antioxidant assays are provided, and the intricate signaling pathways involved are visualized. While specific quantitative data for this compound is limited in publicly available literature, this guide synthesizes the current understanding of flavonoid antioxidant activity to provide a comprehensive overview for research and development purposes.
Introduction
Reactive oxygen species (ROS) are highly reactive molecules generated as byproducts of normal cellular metabolism. While they play a role in cell signaling, their overproduction can lead to oxidative stress, a condition implicated in the pathogenesis of numerous diseases, including cancer, cardiovascular disorders, and neurodegenerative diseases. Antioxidants are molecules that can neutralize ROS, thereby mitigating oxidative damage. Flavonoids, a class of polyphenolic compounds found in plants, are renowned for their antioxidant capacities.
This compound (4′,5,7,8-tetrahydroxyflavone) is a flavone that has garnered interest for its potential therapeutic properties.[1] Its chemical structure, characterized by multiple hydroxyl groups, suggests a strong potential for antioxidant activity.[2] This guide delves into the core antioxidant properties of this compound, providing a technical overview of its mechanisms of action.
Mechanisms of Antioxidant Action
This compound exerts its antioxidant effects through two primary mechanisms: direct radical scavenging and indirect antioxidant effects via the upregulation of cellular antioxidant enzymes.
Direct Radical Scavenging
The flavonoid structure of this compound, particularly its hydroxyl groups, allows it to donate hydrogen atoms to free radicals, thereby neutralizing them and terminating the radical chain reactions that lead to cellular damage.[2] The presence and position of these hydroxyl groups are critical determinants of a flavonoid's radical scavenging ability.
Indirect Antioxidant Effects: Modulation of the Nrf2-ARE Signaling Pathway
A key mechanism of this compound's antioxidant action is its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway.[3][4] This pathway is a master regulator of the cellular antioxidant response.
Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor protein, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[5] Upon exposure to oxidative stress or inducers like certain flavonoids, Keap1 undergoes a conformational change, leading to the release of Nrf2.[3] Nrf2 then translocates to the nucleus, where it binds to the ARE in the promoter regions of various antioxidant and cytoprotective genes, initiating their transcription.[4]
The primary targets of the Nrf2-ARE pathway include:
-
Heme Oxygenase-1 (HO-1): An enzyme that catalyzes the degradation of heme into biliverdin, which is subsequently converted to the potent antioxidant bilirubin.[6]
-
NAD(P)H:quinone Oxidoreductase 1 (NQO1): A phase II detoxification enzyme that catalyzes the two-electron reduction of quinones, preventing the generation of reactive semiquinone radicals.[7]
By upregulating the expression of these and other antioxidant enzymes, this compound enhances the cell's intrinsic capacity to combat oxidative stress.
Quantitative Antioxidant Activity Data
Table 1: In Vitro Radical Scavenging Activity (IC50 Values)
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) | Reference Compound |
| This compound | Data not available | Data not available | |
| Scutellarein | ~10-20 | ~5-15 | Quercetin, Trolox |
| Apigenin | >50 | >20 | Quercetin, Trolox |
Note: Lower IC50 values indicate higher antioxidant activity. Data for Scutellarein and Apigenin are compiled from various sources and are for illustrative purposes.
Table 2: Cellular Antioxidant Activity and Enzyme Induction
| Compound | Cellular Antioxidant Activity (EC50, µM) | HO-1 Induction (Fold Increase) | NQO1 Induction (Fold Increase) | Cell Line |
| This compound | Data not available | Data not available | Data not available | |
| Quercetin | ~10-50 | ~2-5 | ~1.5-3 | HepG2, Caco-2 |
| Luteolin | ~5-30 | ~3-6 | ~2-4 | RAW 264.7 |
Note: EC50 represents the concentration required to achieve 50% of the maximal antioxidant effect in a cellular context. Fold increase is relative to untreated control cells. Data is illustrative and compiled from various studies on flavonoids.
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the antioxidant properties of compounds like this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.
-
Prepare a series of dilutions of the test compound (this compound) and a standard antioxidant (e.g., Ascorbic Acid or Trolox) in methanol.
-
-
Assay Procedure:
-
In a 96-well microplate, add a specific volume (e.g., 100 µL) of the test compound or standard dilutions to each well.
-
Add an equal volume (e.g., 100 µL) of the DPPH solution to each well.
-
For the control, mix the DPPH solution with methanol instead of the sample.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
-
Measurement:
-
Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100
-
Determine the IC50 value, which is the concentration of the test compound that causes 50% inhibition of the DPPH radical.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant leads to a decolorization of the solution, which is measured spectrophotometrically.
Protocol:
-
Reagent Preparation:
-
Prepare the ABTS radical cation stock solution by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of dilutions of the test compound (this compound) and a standard antioxidant (e.g., Trolox).
-
-
Assay Procedure:
-
In a 96-well microplate, add a small volume (e.g., 10 µL) of the test compound or standard dilutions to each well.
-
Add a larger volume (e.g., 190 µL) of the diluted ABTS•+ solution to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 6 minutes).
-
-
Measurement:
-
Measure the absorbance at 734 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of ABTS•+ scavenging activity using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100
-
Determine the IC50 value.
-
Cellular Antioxidant Activity (CAA) Assay
Principle: This cell-based assay measures the ability of a compound to inhibit the oxidation of a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), within cultured cells. DCFH-DA is deacetylated by cellular esterases to the non-fluorescent DCFH, which is then oxidized by intracellular ROS to the highly fluorescent dichlorofluorescein (DCF). Antioxidants reduce the level of ROS, thereby decreasing the fluorescence intensity.[7]
Protocol:
-
Cell Culture:
-
Seed adherent cells (e.g., HepG2 or Caco-2) in a 96-well black-walled, clear-bottom microplate and grow to confluence.
-
-
Assay Procedure:
-
Remove the culture medium and wash the cells with a suitable buffer (e.g., PBS).
-
Treat the cells with various concentrations of the test compound (this compound) and a standard (e.g., Quercetin) along with the DCFH-DA probe (e.g., 25 µM) for a specific incubation period (e.g., 1 hour) at 37°C.
-
Wash the cells to remove the extracellular probe and test compounds.
-
Induce oxidative stress by adding a peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH) (e.g., 600 µM).
-
-
Measurement:
-
Immediately measure the fluorescence intensity at time zero and at regular intervals (e.g., every 5 minutes for 1 hour) using a fluorescence plate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 538 nm emission).
-
-
Calculation:
-
Calculate the area under the curve (AUC) for the fluorescence versus time plot for both control and treated wells.
-
Calculate the percentage of CAA using the formula: % CAA = [ 1 - (AUC_sample / AUC_control) ] * 100
-
Determine the EC50 value, which is the concentration of the compound that produces a 50% reduction in fluorescence.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Conclusion
This compound possesses a strong theoretical basis for potent antioxidant activity, primarily through direct radical scavenging and the modulation of the Nrf2-ARE signaling pathway. While specific quantitative data for this compound remains to be fully elucidated in the public domain, the established structure-activity relationships of flavonoids and the well-characterized mechanisms of the Nrf2 pathway provide a solid framework for its potential as a therapeutic agent in oxidative stress-related diseases. Further research is warranted to quantify its antioxidant efficacy and to fully delineate the molecular details of its interaction with cellular signaling pathways. This guide provides the foundational knowledge and experimental approaches necessary to advance the scientific understanding of this compound's antioxidant properties.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure-activity relationships for antioxidant activities of a series of flavonoids in a liposomal system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of activation of the transcription factor Nrf2 by redox stressors, nutrient cues, and energy status and the pathways through which it attenuates degenerative disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Inducers of heme oxygenase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Induction of human NAD(P)H:quinone oxidoreductase (NQO1) gene expression by the flavonol quercetin - PubMed [pubmed.ncbi.nlm.nih.gov]
Isoscutellarein: A Technical Guide to its Anti-inflammatory Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoscutellarein, a flavone found in plants such as Scutellaria baicalensis, has garnered scientific interest for its potential therapeutic properties, particularly its anti-inflammatory effects. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanisms of action, supported by experimental data and detailed methodologies. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel anti-inflammatory agents.
Core Mechanism of Action: Inhibition of Pro-inflammatory Pathways
This compound exerts its anti-inflammatory effects primarily through the modulation of key signaling pathways involved in the inflammatory response. The primary molecular targets identified to date are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades. By inhibiting these pathways, this compound effectively reduces the expression and production of various pro-inflammatory mediators.
NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory process, responsible for the transcription of numerous pro-inflammatory genes. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by inflammatory signals, such as lipopolysaccharide (LPS), IκBα is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription.
This compound has been shown to interfere with this process by inhibiting the degradation of IκBα, thereby preventing the nuclear translocation of the p65 subunit of NF-κB. This leads to a downstream reduction in the expression of NF-κB target genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), as well as pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
Isoscutellarein Solubility: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Isoscutellarein, a flavone found in plants such as Theobroma grandiflorum and the liverwort Marchantia berteroana, is a subject of growing interest in pharmacological research due to its potential therapeutic properties.[1] A critical parameter for its study and application in drug development is its solubility in various solvents. This technical guide provides an in-depth overview of the solubility of this compound, detailed experimental protocols for its determination, and insights into its biological signaling pathway interactions.
Core Concept: Solubility of this compound
This compound is a tetrahydroxyflavone, structurally an isomer of scutellarein and closely related to apigenin, with an additional hydroxyl group at the 8-position.[2] This structural characteristic significantly influences its physicochemical properties, including solubility. Generally, flavonoids exhibit poor solubility in aqueous solutions and higher solubility in organic solvents. The solubility of this compound is a crucial factor for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for the design of appropriate formulations for in vitro and in vivo studies.
Quantitative Solubility Data
Precise quantitative solubility data for this compound is not extensively available in the public domain. However, data from structurally similar flavonoids, such as apigenin and scutellarin (a glycoside of scutellarein), can provide valuable estimates. The following table summarizes the available solubility data for these related compounds.
Disclaimer: The following data for apigenin and scutellarin are provided as estimations for the solubility of this compound due to the lack of direct experimental data for this compound in the reviewed literature. This compound's actual solubility may vary.
| Compound | Solvent | Temperature | Solubility (mg/mL) | Solubility (mol/L) |
| Apigenin | Ethanol | Not Specified | ~0.3[3] | ~0.0011 |
| Apigenin | Dimethyl Sulfoxide (DMSO) | Not Specified | ~15[3] | ~0.0555 |
| Apigenin | Dimethylformamide (DMF) | Not Specified | ~25[3] | ~0.0925 |
| Apigenin | DMF:PBS (pH 7.2) (1:8) | Not Specified | ~0.1[3] | ~0.00037 |
| Apigenin | Water | 25 °C (298.2 K) | <0.005[4] | <0.000018 |
| Scutellarin | Dimethyl Sulfoxide (DMSO) | Not Specified | ~15[5] | ~0.0324 |
| Scutellarin | Dimethylformamide (DMF) | Not Specified | ~20[5] | ~0.0432 |
| Scutellarin | PBS (pH 7.2) | Not Specified | ~0.2[5] | ~0.00043 |
Note: Molar solubility was calculated using the molecular weight of this compound (286.24 g/mol ). Molar masses used for calculations for the proxy compounds are: Apigenin (270.24 g/mol ) and Scutellarin (462.4 g/mol ).
Experimental Protocols
The determination of solubility is a fundamental experimental procedure in drug discovery and development. The shake-flask method followed by High-Performance Liquid Chromatography (HPLC) analysis is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[6]
Protocol 1: Solubility Determination by Shake-Flask Method
This protocol outlines the steps for determining the thermodynamic (equilibrium) solubility of this compound.
1. Materials and Reagents:
-
This compound (solid powder)
-
Selected solvents (e.g., water, ethanol, DMSO, methanol, acetonitrile, phosphate-buffered saline (PBS) pH 7.4)
-
Sealed glass vials or flasks
-
Temperature-controlled shaker or agitator
-
Centrifuge
-
Syringes and chemically inert syringe filters (e.g., PTFE, 0.22 µm)
-
Analytical balance
-
Volumetric flasks and pipettes
2. Procedure:
-
Preparation of Saturated Solution: Add an excess amount of solid this compound to a known volume of the chosen solvent in a sealed container. The presence of undissolved solid is necessary to ensure that the solution is saturated.[6]
-
Equilibration: Place the sealed containers in a temperature-controlled shaker and agitate at a constant temperature (e.g., 25 °C or 37 °C) for a prolonged period (typically 24-72 hours) to allow the system to reach equilibrium.[6][7]
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation at a high speed, followed by careful filtration of the supernatant through a chemically inert syringe filter to remove any remaining solid particles.[6]
-
Quantification: Determine the concentration of this compound in the clear, saturated filtrate using a suitable analytical method, such as HPLC.
Protocol 2: Quantification by High-Performance Liquid Chromatography (HPLC)
This protocol describes a general method for quantifying the concentration of this compound in the filtrate obtained from the shake-flask experiment.
1. Instrumentation and Conditions:
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A reverse-phase C18 column is commonly used for flavonoid analysis.[8][9]
-
Mobile Phase: A gradient elution is often employed using a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous solution, often acidified with a small amount of formic acid or phosphoric acid to improve peak shape.[8][9]
-
Flow Rate: A typical flow rate is around 1.0 mL/min.[9]
-
Column Temperature: Maintained at a constant temperature, for example, 40 °C.[8][9]
-
Detection Wavelength: Flavonoids have characteristic UV absorbance maxima. For this compound, monitoring at around 335 nm is appropriate.[9]
-
Injection Volume: Typically 10-20 µL.
2. Procedure:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the same solvent used for the solubility experiment.
-
Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Sample Analysis: Inject the filtered saturated solution (appropriately diluted if necessary) into the HPLC system and record the peak area for this compound.
-
Concentration Determination: Use the calibration curve to determine the concentration of this compound in the sample. This concentration represents the solubility of the compound in the tested solvent at the specified temperature.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of a compound using the shake-flask method.
Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.
Signaling Pathway Inhibition
Flavonoids, including this compound, have been shown to exert anti-inflammatory effects by modulating key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[10][11][12][13][14]
Caption: Inhibition of NF-κB and MAPK signaling pathways by this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C15H10O6 | CID 5281665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. US20210000958A1 - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compound - Google Patents [patents.google.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. benchchem.com [benchchem.com]
- 7. scielo.br [scielo.br]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [PDF] Emerging Role of Flavonoids in Inhibition of NF-B-Mediated Signaling Pathway : A Review | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | An updated review summarizing the anticancer potential of flavonoids via targeting NF-kB pathway [frontiersin.org]
- 14. globalsciencebooks.info [globalsciencebooks.info]
Spectroscopic and Biological Insights into Isoscutellarein: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the spectroscopic data of Isoscutellarein, a flavone found in various medicinal plants. The document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of its nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, detailed experimental protocols, and insights into its biological activity.
Spectroscopic Data of this compound
This compound (4',5,7,8-tetrahydroxyflavone) is a flavonoid with the chemical formula C15H10O6 and a molecular weight of approximately 286.24 g/mol .[1] Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR Data:
The proton NMR spectrum of this compound exhibits characteristic signals corresponding to its flavonoid structure. The following table summarizes the reported ¹H NMR chemical shifts.
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 6.83 | s | |
| H-6 | 6.29 | s | |
| H-2', H-6' | 8.07 | d | 8.66 |
| H-3', H-5' | 6.93 | d | 8.66 |
| 5-OH | 12.82 | s (br) | |
| 7-OH | 5.44 | s (br) | |
| 4'-OH | 10.34 | s (br) |
¹³C NMR Data:
The carbon NMR spectrum provides information on each carbon atom in the molecule. The assigned chemical shifts for this compound are presented below.
| Carbon | Chemical Shift (δ, ppm) |
| C-2 | 163.6 |
| C-3 | 102.7 |
| C-4 | 181.6 |
| C-4a | 103.6 |
| C-5 | 161.3 |
| C-6 | 98.7 |
| C-7 | 164.0 |
| C-8 | 93.8 |
| C-8a | 157.2 |
| C-1' | 121.1 |
| C-2', C-6' | 128.4 |
| C-3', C-5' | 115.8 |
| C-4' | 161.1 |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) provides an accurate mass measurement.
| Ion | m/z (experimental) | m/z (calculated) |
| [M+H]⁺ | 463.0866 | 463.0871 |
Experimental Protocols
The following sections detail the methodologies for obtaining the spectroscopic data presented above.
NMR Spectroscopy Protocol
Sample Preparation: A standard protocol for the NMR analysis of flavonoids involves dissolving approximately 1-5 mg of the purified this compound sample in a suitable deuterated solvent, such as dimethyl sulfoxide-d6 (DMSO-d6) or methanol-d4. Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer, for instance, a Bruker Avance spectrometer operating at a proton frequency of 400 or 600 MHz. For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled sequence is employed to simplify the spectrum by removing C-H coupling. Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental for the unambiguous assignment of all proton and carbon signals.
Mass Spectrometry Protocol
Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS): LC-HRMS is a powerful technique for the analysis of complex mixtures and the accurate mass determination of individual components.
Chromatographic Separation: A typical method involves using a C18 reversed-phase column with a gradient elution system. The mobile phase often consists of two solvents: Solvent A (e.g., water with 0.1% formic acid) and Solvent B (e.g., acetonitrile with 0.1% formic acid). The gradient program is optimized to achieve good separation of the analyte from other components in the sample.
Mass Spectrometric Detection: A high-resolution mass spectrometer, such as a Q Exactive Focus mass spectrometer, equipped with a heated electrospray ionization (H-ESI) source is commonly used. The analysis is typically performed in both positive and negative ion modes to obtain comprehensive information. The instrument is calibrated to ensure high mass accuracy. Data is acquired in full scan mode over a relevant m/z range.
Biological Activity and Signaling Pathways
This compound has been shown to possess anti-inflammatory properties. Its mechanism of action involves the modulation of key inflammatory signaling pathways.
Inhibition of NF-κB and MAPK Signaling Pathways
Studies have demonstrated that this compound can inhibit the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are critical regulators of the inflammatory response. In inflammatory conditions, stimuli like lipopolysaccharide (LPS) activate these pathways, leading to the production of pro-inflammatory mediators. This compound can suppress the phosphorylation of key proteins in the MAPK cascade and inhibit the nuclear translocation of NF-κB, thereby downregulating the expression of inflammatory genes.
References
Methodological & Application
Synthesis of Isoscutellarein and its Analogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of Isoscutellarein and its analogs. This compound, a flavone found in various medicinal plants, has garnered significant interest for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities. These notes offer a comprehensive guide to established synthetic methodologies, quantitative data, and the key signaling pathways modulated by this compound.
Synthetic Strategies for this compound
The construction of the this compound (5,7,8,4'-tetrahydroxyflavone) scaffold can be achieved through several established synthetic routes. The choice of strategy often depends on the availability of starting materials, desired scale, and the need for specific substitutions to generate analogs. Two prominent and versatile methods are the Baker-Venkataraman rearrangement and the Suzuki-Miyaura cross-coupling reaction.
Baker-Venkataraman Rearrangement
This classical method involves the base-catalyzed rearrangement of an o-acyloxyacetophenone to form a 1,3-diketone, which then undergoes cyclization to yield the flavone core. This approach is particularly useful for the synthesis of polyhydroxylated flavones like this compound.
A plausible synthetic route starting from the readily available 2-hydroxy-4,6-dimethoxyacetophenone is outlined below. This method involves protection of hydroxyl groups, followed by the core rearrangement and subsequent deprotection to yield this compound.
Experimental Workflow: Baker-Venkataraman Synthesis of this compound
Caption: Baker-Venkataraman synthesis workflow for this compound.
Suzuki-Miyaura Cross-Coupling Reaction
A more modern and highly versatile approach for constructing the flavone skeleton is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is particularly advantageous for creating the C-C bond between the B-ring and the chromone core, allowing for the synthesis of a wide variety of analogs with different B-ring substituents.
A general strategy involves the coupling of a suitably functionalized 8-iodoflavone derivative with a boronic acid.
Experimental Workflow: Suzuki-Miyaura Synthesis of this compound Analogs
Isoscutellarein: Protocols for Cell Culture Experiments
Version: 1.0
Abstract
Isoscutellarein, a flavone found in plants of the genus Scutellaria, has garnered significant interest within the scientific community for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals investigating the effects of this compound in cell culture models. The provided methodologies for assessing cell viability, apoptosis, and protein expression, along with summaries of quantitative data and visual representations of signaling pathways, aim to facilitate further research into the mechanisms of action of this compound.
Introduction
This compound (5,7,8,4'-tetrahydroxyflavone) is a natural flavonoid that has demonstrated a range of biological activities. In the context of cancer research, this compound has been shown to inhibit the proliferation of various cancer cell lines and induce apoptosis.[1] Its anti-inflammatory properties are attributed to its ability to modulate key signaling pathways involved in the inflammatory response.[2] This document outlines standardized protocols for conducting cell culture experiments to evaluate the efficacy of this compound and elucidate its molecular mechanisms.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound and the closely related compound Scutellarein on cancer cell viability and inflammatory responses.
Table 1: IC50 Values of Scutellarein in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| A2780 | Ovarian Cancer | ~50 µM (viability) | [3] |
| SKOV-3 | Ovarian Cancer | ~50 µM (viability) | [3] |
| A549 | Lung Cancer | Not explicitly stated | [4] |
| H1299 | Lung Cancer | Not explicitly stated | [4] |
| HT-29 | Colorectal Cancer | Not explicitly stated | |
| HepG2 | Liver Cancer | Not explicitly stated | |
| MCF-7 | Breast Cancer | Not explicitly stated |
Table 2: Effect of Scutellarein on Apoptosis-Related Protein Expression
| Cell Line | Treatment | Protein | Change in Expression | Citation |
| Various Cancer Cells | Scutellarein | Bcl-2 | Decreased | [5] |
| Various Cancer Cells | Scutellarein | Bax | Increased | [5] |
| Various Cancer Cells | Scutellarein | Caspase-3 | Increased | [5] |
Table 3: Anti-inflammatory Effects of Scutellarein on LPS-Stimulated RAW 264.7 Macrophages
| Mediator | Effect of Scutellarein Treatment | Citation |
| NO Production | Inhibition | [2] |
| iNOS Expression | Dose-dependent inhibition | [2] |
| COX-2 Expression | No significant inhibition | [2] |
| TNF-α Secretion | Inhibition | [6] |
| IL-6 Secretion | Inhibition | [6] |
| IL-1β Secretion | Inhibition | [6] |
Experimental Protocols
This section provides detailed protocols for key in vitro assays to study the effects of this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound on adherent cancer cell lines.[7][8]
Materials:
-
This compound
-
Adherent cancer cell lines (e.g., MCF-7, A549, HT-29, HepG2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in complete medium to achieve final desired concentrations. The final DMSO concentration should be less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on a shaker for 10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 490 nm or 570 nm using a microplate reader.[7]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based protocol quantifies the percentage of apoptotic and necrotic cells following this compound treatment.[9][10]
Materials:
-
Cancer cell lines
-
This compound
-
Complete cell culture medium
-
PBS
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound for the desired time period (e.g., 24 or 48 hours). Include an untreated control.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, gently trypsinize.
-
Centrifuge the cell suspension at 500 x g for 5 minutes.
-
Wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15-20 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples immediately using a flow cytometer.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls for setting compensation and gates.
-
-
Data Interpretation:
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Western Blot Analysis of Protein Expression
This protocol details the procedure for analyzing the expression levels of specific proteins (e.g., Bcl-2, Bax, Caspase-3) in response to this compound treatment.[11][12][13]
Materials:
-
Cancer cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
Enhanced Chemiluminescence (ECL) detection reagents
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Treat cells with this compound as described previously.
-
Wash cells with cold PBS and lyse them with RIPA buffer on ice.
-
Centrifuge the lysates at 12,000 x g for 15 minutes at 4°C.[12]
-
Collect the supernatant and determine the protein concentration using the BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL reagents.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensity using densitometry software and normalize to a loading control (e.g., β-actin).
-
Anti-inflammatory Assay in Macrophages
This protocol is for assessing the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[6][14]
Materials:
-
RAW 264.7 macrophage cell line
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Complete DMEM medium
-
Griess Reagent for Nitric Oxide (NO) measurement
-
ELISA kits for TNF-α, IL-6, and IL-1β
Procedure:
-
Cell Seeding and Pre-treatment:
-
Seed RAW 264.7 cells in a 96-well plate (for NO assay) or 24-well plate (for cytokine ELISA) and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
-
LPS Stimulation:
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a control group without LPS stimulation.
-
-
Measurement of Nitric Oxide (NO) Production:
-
Collect the cell culture supernatant.
-
Determine the nitrite concentration in the supernatant using the Griess reagent according to the manufacturer's instructions.
-
-
Measurement of Pro-inflammatory Cytokines:
-
Collect the cell culture supernatant.
-
Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatant using specific ELISA kits according to the manufacturer's protocols.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of NO and cytokine production by this compound compared to the LPS-stimulated control.
-
Signaling Pathways and Experimental Workflows
The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways modulated by this compound and the experimental workflows described in this document.
Caption: Signaling pathways modulated by this compound.
Caption: General experimental workflow for this compound.
Conclusion
The protocols and data presented in this document provide a comprehensive resource for the in vitro investigation of this compound. The detailed methodologies for assessing cell viability, apoptosis, and protein expression, combined with the summarized quantitative data and signaling pathway diagrams, offer a solid foundation for researchers. Adherence to these standardized protocols will facilitate the generation of reproducible and comparable data, thereby advancing our understanding of the therapeutic potential of this compound. Further research is warranted to expand the quantitative dataset, particularly concerning the IC50 values of this compound in a broader range of cell lines and a more detailed quantification of its apoptotic and anti-inflammatory effects.
References
- 1. Journal of Biomedical and Translational Research [jbtr.or.kr]
- 2. Scutellarein Inhibits LPS-Induced Inflammation through NF-κB/MAPKs Signaling Pathway in RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Scutellarein induces apoptosis and inhibits proliferation, migration, and invasion in ovarian cancer via inhibition of EZH2/FOXO1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Scutellarein inhibits lung cancer growth by inducing cell apoptosis and inhibiting glutamine metabolic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. researchgate.net [researchgate.net]
- 9. bosterbio.com [bosterbio.com]
- 10. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 11. cytivalifesciences.com [cytivalifesciences.com]
- 12. origene.com [origene.com]
- 13. Western Blot Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 14. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Assays for Testing Isoscutellarein Bioactivity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoscutellarein is a flavone, a class of flavonoids, that has garnered significant interest in the scientific community for its potential therapeutic properties. Found in various medicinal plants, this natural compound has demonstrated a range of biological activities, including anticancer, anti-inflammatory, antioxidant, and neuroprotective effects.[1] These diverse bioactivities are attributed to its unique chemical structure, which allows it to interact with and modulate various cellular signaling pathways. This document provides detailed application notes and protocols for a selection of in vitro assays to test the bioactivity of this compound, aiding researchers in the systematic evaluation of this promising compound.
Data Presentation: Summary of Quantitative Bioactivity Data
The following tables summarize the quantitative data on the bioactivity of this compound from various in vitro assays. This data provides a comparative overview of its potency across different biological activities and cell lines.
Table 1: Anticancer Activity of this compound and Related Flavonoids
| Cell Line | Assay | Compound | IC50 (µM) | Reference |
| MCF-7 (Breast Cancer) | MTT Assay | Scutellarein | 8.25 | [2] |
| HepG2 (Liver Cancer) | MTT Assay | Curcumin | 19.02 | [3] |
| A549 (Lung Cancer) | MTT Assay | Compound 30 | 1.98 | [4] |
| HT-29 (Colon Cancer) | MTT Assay | Curcumin | 32.01 | [3] |
Table 2: Anti-inflammatory Activity of this compound and Related Flavonoids
| Cell Line | Assay | Compound | IC50 (µM) | Reference |
| RAW 264.7 | Nitric Oxide Production Inhibition | 2',3',5,7-tetrahydroxyflavone | 19.7 | [5] |
| RAW 264.7 | Nitric Oxide Production Inhibition | Luteolin (3',4',5,7-tetrahydroxyflavone) | 17.1 | [5] |
| RAW 264.7 | Nitric Oxide Production Inhibition | Epimuqubilin A | 7.4 | [6] |
Table 3: Antioxidant Activity of this compound and Related Compounds
| Assay | Compound | IC50 (µg/mL) | Reference |
| DPPH Radical Scavenging | Dihydroferulic acid | 10.66 | [7] |
| DPPH Radical Scavenging | Methyl gallate | 7.48 | [7] |
| DPPH Radical Scavenging | Gallic acid | 6.08 | [7] |
| DPPH Radical Scavenging | Ulmus pumila Ethyl acetate fraction | 5.6 | [8] |
Table 4: Neuroprotective Activity of this compound and Related Compounds
| Cell Line | Insult | Assay | Compound | Observation | Reference |
| PC12 | Scopolamine | CCK-8 | Gerberdriasins A-F (Coumarins) | Increased cell viability at 12.5, 25, and 50 nM | [9] |
| PC12 | H2O2 | ROS Production | α-pinene, 1,8-cineole | Inhibition of intracellular ROS production | [10] |
| PC12 | Glutamate | MTT Assay | Solasodine | Decreased excitotoxicity | [11] |
Experimental Protocols and Methodologies
This section provides detailed protocols for key in vitro assays to assess the anticancer, anti-inflammatory, antioxidant, and cell migration-inhibitory properties of this compound.
Anticancer Activity: MTT Cell Viability Assay
This assay is a colorimetric method used to assess cell viability. It is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG2, A549)
-
Complete culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
This compound stock solution (dissolved in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well microplates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value (the concentration of this compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Anti-inflammatory Activity: Nitric Oxide (NO) Production Inhibition Assay in RAW 264.7 Macrophages
This assay measures the anti-inflammatory potential of this compound by quantifying its ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. The amount of NO produced is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete culture medium (DMEM with 10% FBS and 1% penicillin-streptomycin)
-
This compound stock solution (in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (NaNO₂) standard solution
-
96-well microplates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C and 5% CO₂.
-
Compound Pre-treatment: Prepare various concentrations of this compound in culture medium. Remove the old medium and pre-treat the cells with 100 µL of the diluted this compound solutions for 1 hour.
-
LPS Stimulation: After pre-treatment, add 10 µL of LPS solution (final concentration of 1 µg/mL) to each well (except for the control group).
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
Nitrite Measurement:
-
Prepare a standard curve of sodium nitrite (0-100 µM) in culture medium.
-
Transfer 50 µL of the culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B to each well and incubate for another 10 minutes at room temperature, protected from light.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the nitrite concentration in the samples using the sodium nitrite standard curve. The percentage of NO inhibition is calculated as follows: % Inhibition = [(NO concentration in LPS-stimulated cells - NO concentration in treated cells) / NO concentration in LPS-stimulated cells] x 100 Determine the IC50 value from the dose-response curve.
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay is a rapid and simple method to evaluate the antioxidant capacity of a compound. It is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH), which results in a color change from purple to yellow. The decrease in absorbance is proportional to the radical scavenging activity.
Materials:
-
This compound stock solution (in methanol or ethanol)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol or ethanol)
-
Methanol or ethanol
-
Ascorbic acid or Trolox (as a positive control)
-
96-well microplate or cuvettes
-
Spectrophotometer or microplate reader
Protocol:
-
Sample Preparation: Prepare a series of dilutions of this compound in methanol or ethanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the diluted this compound solutions to the wells. Add 100 µL of the DPPH solution to each well. For the control, add 100 µL of methanol/ethanol instead of the sample.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: Scavenging Activity (%) = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, can be determined from a plot of scavenging activity against the concentration of this compound.
Cell Migration Inhibition: Wound Healing (Scratch) Assay
This assay is a straightforward method to study cell migration in vitro. A "wound" or a scratch is created in a confluent cell monolayer, and the ability of the cells to migrate and close the wound is monitored over time. This assay is useful for assessing the effect of compounds on cell migration, a key process in cancer metastasis and wound healing.
Materials:
-
Adherent cell line (e.g., A549, MCF-7)
-
Complete culture medium
-
This compound stock solution
-
6-well or 12-well plates
-
Sterile 200 µL pipette tip or a specialized scratcher
-
Microscope with a camera
Protocol:
-
Cell Seeding: Seed cells in a 6-well or 12-well plate and grow them until they form a confluent monolayer.
-
Creating the Scratch: Once the cells are confluent, use a sterile 200 µL pipette tip to make a straight scratch across the center of the cell monolayer.
-
Washing: Gently wash the wells with sterile PBS to remove any detached cells.
-
Compound Treatment: Add fresh culture medium containing different concentrations of this compound to the wells. Include a vehicle control.
-
Imaging: Immediately after adding the compound, capture images of the scratch at different points (mark the locations for consistent imaging) using a microscope. This is the 0-hour time point.
-
Incubation and Imaging: Incubate the plate at 37°C and 5% CO₂. Capture images of the same marked locations at regular intervals (e.g., 6, 12, 24 hours).
-
Data Analysis: The area of the scratch at each time point can be measured using image analysis software (e.g., ImageJ). The percentage of wound closure is calculated as follows: % Wound Closure = [ (Initial Wound Area - Wound Area at time t) / Initial Wound Area ] x 100 Compare the wound closure rates between the treated and control groups to determine the inhibitory effect of this compound on cell migration.
Signaling Pathway Diagrams
This compound exerts its biological effects by modulating key signaling pathways involved in cell proliferation, inflammation, and survival. The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and the proposed mechanisms of action of this compound on the MAPK and NF-κB signaling pathways.
Conclusion
The in vitro assays and protocols outlined in this document provide a robust framework for the systematic investigation of this compound's bioactivities. The presented data underscores its potential as a multi-target therapeutic agent. By utilizing these standardized methods, researchers can generate reproducible and comparable data, which is crucial for advancing our understanding of this compound's mechanisms of action and for its potential development as a novel therapeutic. Further in-depth studies are warranted to fully elucidate its molecular targets and to translate these promising in vitro findings into in vivo models.
References
- 1. <i>In vitro</i> cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative - Journal of King Saud University - Science [jksus.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of nitric oxide production from lipopolysaccharide-treated RAW 264.7 cells by synthetic flavones: structure-activity relationship and action mechanism [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. In vitro neuroprotective potential of the monoterpenes α-pinene and 1,8-cineole against H2O2-induced oxidative stress in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Vitro Neuroprotective and Anti-Inflammatory Activities of Natural and Semi-Synthetic Spirosteroid Analogues - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for Isoscutellarein In Vivo Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoscutellarein, a flavonoid and an isomer of scutellarein, has garnered interest for its potential therapeutic properties, which may include antioxidant, anti-inflammatory, and neuroprotective effects. However, like many flavonoids, its clinical translation is hampered by poor aqueous solubility, low bioavailability, and rapid metabolism. Advanced drug delivery systems are crucial to overcome these limitations and enhance its therapeutic efficacy in vivo.
Disclaimer: To date, there is a notable lack of published in vivo studies specifically investigating delivery systems for this compound. The following application notes and protocols are therefore a proposed methodology based on extensive research on its isomer, scutellarin, for which several in vivo delivery systems have been developed and characterized. These protocols provide a robust framework for initiating in vivo studies with this compound.
Proposed Delivery System: this compound-Loaded PLGA Nanoparticles
Poly(lactic-co-glycolic acid) (PLGA) is a biodegradable and biocompatible polymer approved by the FDA for therapeutic use. PLGA nanoparticles (NPs) can encapsulate hydrophobic drugs like this compound, protect them from degradation, and provide sustained release, thereby improving their pharmacokinetic profile.
Data Presentation: Physicochemical and Pharmacokinetic Properties
The following tables summarize expected quantitative data for this compound-loaded PLGA nanoparticles, extrapolated from studies on scutellarin-loaded PLGA NPs.[1][2]
Table 1: Physicochemical Characterization of this compound-PLGA Nanoparticles
| Parameter | Expected Value |
| Particle Size (nm) | 180 - 200 |
| Polydispersity Index (PDI) | < 0.1 |
| Zeta Potential (mV) | -5 to -10 |
| Encapsulation Efficiency (%) | > 80% |
| Drug Loading (%) | ~5% |
Table 2: Comparative In Vivo Pharmacokinetic Parameters (Rat Model)
| Parameter | Free this compound (Hypothetical) | This compound-PLGA NPs (Expected) |
| T1/2 (h) | ~1.0 | ~3.0 |
| Cmax (µg/mL) | Low | Significantly Higher |
| AUC0-t (µg·h/mL) | Low | 3-4 fold increase |
| Mean Residence Time (MRT) (h) | ~1.5 | ~3.5 |
Experimental Protocol: Preparation of this compound-PLGA Nanoparticles
This protocol is adapted from the nanoprecipitation method used for scutellarin-PLGA nanoparticles.[1][2]
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA) (50:50, MW 10,000-25,000 Da)
-
Acetone
-
Polyvinyl alcohol (PVA)
-
Deionized water
-
Dialysis membrane (MWCO 8-14 kDa)
Procedure:
-
Organic Phase Preparation: Dissolve 50 mg of PLGA and 5 mg of this compound in 5 mL of acetone.
-
Aqueous Phase Preparation: Prepare a 1% (w/v) PVA solution in deionized water.
-
Nanoprecipitation: Add the organic phase dropwise into 20 mL of the aqueous PVA solution under magnetic stirring (700-800 rpm).
-
Solvent Evaporation: Continue stirring for 4-6 hours at room temperature to allow for the complete evaporation of acetone.
-
Nanoparticle Collection: Centrifuge the resulting nanoparticle suspension at 15,000 rpm for 30 minutes at 4°C.
-
Washing: Discard the supernatant and wash the nanoparticle pellet three times with deionized water to remove excess PVA and unencapsulated drug. Resuspend the pellet in water after each wash.
-
Lyophilization: Resuspend the final pellet in a small volume of deionized water containing a cryoprotectant (e.g., 5% trehalose) and freeze-dry to obtain a powder.
Experimental Protocol: In Vivo Pharmacokinetic Study
Animal Model: Male Sprague-Dawley rats (200-250 g).
Groups:
-
Control Group: Saline
-
Free this compound: this compound suspended in 0.5% carboxymethylcellulose sodium (CMC-Na).
-
This compound-PLGA NPs: Lyophilized nanoparticles reconstituted in saline.
Procedure:
-
Administration: Administer the formulations via intravenous (IV) injection through the tail vein at a dose equivalent to 5 mg/kg of this compound.
-
Blood Sampling: Collect blood samples (approx. 0.3 mL) from the retro-orbital plexus at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Separation: Centrifuge the blood samples at 4,000 rpm for 10 minutes to separate the plasma.
-
Sample Preparation: Precipitate plasma proteins using a suitable organic solvent (e.g., methanol or acetonitrile). Centrifuge and collect the supernatant.
-
Quantification: Analyze the concentration of this compound in the plasma samples using a validated HPLC-MS/MS method.
-
Data Analysis: Calculate pharmacokinetic parameters (T1/2, Cmax, AUC, MRT) using appropriate software.
Alternative Delivery Systems: Liposomes and Micelles
Liposomes and polymeric micelles are also excellent candidates for this compound delivery, with studies on scutellarin demonstrating their efficacy.[3][4][5]
Data Presentation: Comparative Characteristics
Table 3: Characteristics of Scutellarin Delivery Systems (Applicable to this compound)
| Delivery System | Carrier Material | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| Ultradeformable Nanoliposomes | Phospholipid, Cholesterol | ~157 | ~ -29 | > 90% | [6][7] |
| Polymeric Micelles | D-alpha-tocopheryl polyethylene glycol 1000 succinate (TPGS) | ~20 | N/A | > 95% | [3][5] |
Experimental Protocol: Preparation of this compound-Loaded Ultradeformable Nanoliposomes
This protocol is based on the reverse-phase evaporation method used for scutellarin.[7]
Materials:
-
This compound
-
Soybean phosphatidylcholine (SPC)
-
Cholesterol
-
Sodium cholate
-
Stearylamine
-
EDTMP (optional, for bone targeting)
-
Chloroform and Methanol (2:1 v/v)
-
Phosphate Buffered Saline (PBS), pH 7.4
Procedure:
-
Lipid Film Formation: Dissolve SPC, cholesterol, sodium cholate, stearylamine, and this compound in the chloroform/methanol mixture.
-
Evaporation: Remove the organic solvents using a rotary evaporator to form a thin lipid film on the flask wall.
-
Hydration: Hydrate the lipid film with PBS (pH 7.4) by gentle rotation.
-
Sonication: Sonicate the suspension using a probe sonicator to reduce the vesicle size and form unilamellar liposomes.
-
Purification: Remove unencapsulated this compound by dialysis against PBS.
Visualization of Pathways and Workflows
Signaling Pathway: Wnt/β-catenin in Osteogenesis
Scutellarin has been shown to promote osteogenesis via the Wnt/β-catenin signaling pathway.[4] This pathway is a potential therapeutic target for this compound in bone regeneration.
Caption: Proposed mechanism of this compound on the Wnt/β-catenin pathway.
Experimental Workflow: In Vivo Study
The following diagram illustrates the workflow for an in vivo study evaluating an this compound delivery system.
Caption: Workflow for in vivo evaluation of this compound nanoparticles.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Intravenous Administration of Scutellarin Nanoparticles Augments the Protective Effect against Cerebral Ischemia–Reperfusion Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 4. Scutellarin Loaded on Ultradeformable Nanoliposome Scutellarin EDTMP (S-UNL-E) Promotes Osteogenesis in Osteoporotic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Preparation and characterization of scutellarin loaded on ultradeformable nano-liposomes scutellarin EDTMP (S-UNL-E) and in vitro study of its osteogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Isoscutellarein Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoscutellarein is a flavonoid compound found in various plants, including Theobroma grandiflorum (Cupuaçu) and the liverwort Marchantia berteroana.[1] As a member of the flavone subclass of flavonoids, it is structurally characterized as a tetrahydroxyflavone, specifically 8-Hydroxyapigenin.[2][3][4] Its biological activities, which include antioxidant properties, make it a compound of interest for research in areas such as oxidative stress-related diseases.[4] Proper preparation of stock solutions is the first critical step for accurate and reproducible in vitro and in vivo experimental results. These application notes provide detailed protocols for the preparation, storage, and handling of this compound stock solutions.
Physicochemical Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Source(s) |
| Chemical Name | 5,7,8-trihydroxy-2-(4-hydroxyphenyl)chromen-4-one | [3] |
| Synonyms | 8-Hydroxyapigenin, 4',5,7,8-Tetrahydroxyflavone | [2][3][4][5] |
| CAS Number | 41440-05-5 | [2][3][4][5] |
| Molecular Formula | C₁₅H₁₀O₆ | [2][3][4][6] |
| Molecular Weight | 286.24 g/mol | [2][3][4][6] |
| Recommended Solvents | DMSO, Ethanol | |
| Recommended Storage | Powder: -20°C; Stock Solution: -20°C or -80°C | [1] |
Experimental Protocols
Materials and Equipment
-
This compound powder (CAS: 41440-05-5)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethanol (EtOH), anhydrous
-
Sterile microcentrifuge tubes or amber glass vials
-
Analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
-
Ultrasonic bath (optional)
-
Water bath or incubator at 37°C (optional)
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
This protocol provides instructions for preparing a 10 mM stock solution, a common starting concentration for serial dilutions in cell culture and other assays.
Workflow for Stock Solution Preparation
Caption: Workflow for preparing this compound stock solution.
Step-by-Step Procedure:
-
Calculation: To prepare a 10 mM stock solution, the required mass of this compound is calculated using the following formula: Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
For example, to prepare 1 mL of a 10 mM stock solution: Mass (mg) = 10 mmol/L x 0.001 L x 286.24 g/mol x 1000 mg/g = 2.86 mg
-
Weighing: Accurately weigh 2.86 mg of this compound powder and transfer it to a sterile microcentrifuge tube or amber vial.
-
Dissolving: Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.
-
Mixing: Close the tube tightly and vortex thoroughly for 1-2 minutes until the compound is completely dissolved. A clear, yellowish solution should be obtained.
-
Enhancing Solubility (Optional): If the compound does not dissolve completely, warm the solution in a 37°C water bath for 10-15 minutes and vortex again.[1] An ultrasonic bath can also be used for a few minutes to aid dissolution.[1]
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
-
Note on Solvent Choice: While DMSO is a common and effective solvent, it can be toxic to cells at higher concentrations. When diluting the stock solution into aqueous media for cell-based assays, ensure the final DMSO concentration is typically below 0.1% to avoid solvent-induced cytotoxicity. Ethanol can also be used as a solvent, but solubility may differ. Always perform a vehicle control in your experiments.
Stock Solution Preparation Table
The following table provides pre-calculated volumes for preparing different concentrations of this compound stock solutions.[1]
| Desired Stock Concentration | Mass of this compound | Volume of Solvent to Add |
| 1 mM | 1 mg | 3.49 mL |
| 5 mM | 1 mg | 0.70 mL |
| 10 mM | 1 mg | 0.35 mL |
| 1 mM | 5 mg | 17.47 mL |
| 5 mM | 5 mg | 3.49 mL |
| 10 mM | 5 mg | 1.75 mL |
Visualization of Related Pathway
This compound is synthesized in plants through the flavonoid biosynthesis pathway, which is a branch of the phenylpropanoid pathway.
Biosynthesis of this compound
Caption: Simplified biosynthesis pathway of this compound.
This pathway begins with the amino acid Phenylalanine.[2] Through a series of enzymatic reactions catalyzed by Phenylalanine ammonia-lyase (PAL), Cinnamic acid 4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL), p-Coumaroyl-CoA is formed.[2] This intermediate enters the flavonoid-specific branch, where Chalcone synthase (CHS) and Chalcone isomerase (CHI) produce the flavanone naringenin. Flavanone synthase II (FNSII) then converts naringenin to apigenin.[2] Finally, a hydroxylation step at the 8-position of the A-ring of apigenin yields this compound.
References
- 1. glpbio.com [glpbio.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | C15H10O6 | CID 5281665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | 41440-05-5 | Benchchem [benchchem.com]
Application of Isoscutellarein in Enzyme Inhibition Assays: Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, Isoscutellarein, a flavone found in various medicinal plants, presents a compelling subject for investigation into its enzyme-inhibiting properties. This document provides a detailed overview of its application in enzyme inhibition assays, including quantitative data on its derivatives, comprehensive experimental protocols, and visual representations of relevant biological pathways and workflows.
This compound (4',5,7,8-tetrahydroxyflavone) is a flavonoid known for its antioxidant and anti-inflammatory activities. Its potential as a therapeutic agent often stems from its ability to modulate the activity of key enzymes involved in various disease pathways. This application note focuses on its role as an enzyme inhibitor, providing researchers with the necessary information to design and conduct robust inhibition assays.
Data Presentation: Enzyme Inhibition by this compound Derivatives
While specific inhibitory concentrations for this compound are not widely reported, studies on its derivatives have provided valuable quantitative data. The following table summarizes the half-maximal inhibitory concentration (IC50) values for various this compound derivatives against different enzymes.
| Derivative | Target Enzyme | IC50 Value |
| This compound-8-O-β-D-glucopyranoside | α-Glucosidase | 1.40 µg/mL[1] |
| Acylated this compound glucoside (SS1) | 5-Lipoxygenase (5-LOX) | 47.23 µg/mL |
| Acylated this compound glucoside (SS2) | 5-Lipoxygenase (5-LOX) | 41.60 µg/mL |
Key Signaling Pathways Modulated by Flavonoids like this compound
This compound, as a flavonoid, is implicated in the modulation of several critical signaling pathways, primarily due to its anti-inflammatory and antioxidant properties. The inhibition of enzymes by this compound can directly or indirectly affect these pathways.
Arachidonic Acid Pathway
The inhibition of 5-Lipoxygenase (5-LOX) by this compound derivatives directly impacts the arachidonic acid pathway. 5-LOX is a key enzyme in the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators. By inhibiting this enzyme, this compound can reduce the production of these inflammatory molecules.
NF-κB and MAPK Signaling Pathways
Flavonoids, including those found in Scutellaria baicalensis which contains this compound, have been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central to the inflammatory response, and their inhibition can lead to a reduction in the expression of pro-inflammatory genes.
Experimental Protocols
Detailed methodologies for conducting enzyme inhibition assays with this compound are provided below. These protocols can be adapted based on specific laboratory conditions and equipment.
General Experimental Workflow for Enzyme Inhibition Assay
The following diagram illustrates a typical workflow for determining the IC50 value of an inhibitor.
Protocol 1: α-Glucosidase Inhibition Assay
Objective: To determine the in vitro inhibitory effect of this compound on α-glucosidase activity.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
This compound
-
Acarbose (positive control)
-
Phosphate buffer (pH 6.8)
-
Sodium carbonate (Na₂CO₃)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Dissolve α-glucosidase in phosphate buffer to a concentration of 1.0 U/mL.
-
Dissolve pNPG in phosphate buffer to a concentration of 5 mM.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in phosphate buffer.
-
Prepare a stock solution of acarbose in phosphate buffer.
-
Prepare a 0.1 M solution of Na₂CO₃.
-
-
Assay Setup:
-
In a 96-well microplate, add 50 µL of phosphate buffer to each well.
-
Add 10 µL of the this compound dilutions to the test wells.
-
Add 10 µL of the acarbose solution to the positive control wells.
-
Add 10 µL of the solvent used for this compound to the negative control wells.
-
-
Enzyme Addition and Incubation:
-
Add 20 µL of the α-glucosidase solution to all wells except the blank wells.
-
Incubate the plate at 37°C for 10 minutes.
-
-
Substrate Addition and Reaction:
-
Add 20 µL of the pNPG solution to all wells to initiate the reaction.
-
Incubate the plate at 37°C for 20 minutes.
-
-
Stop Reaction and Measurement:
-
Stop the reaction by adding 50 µL of 0.1 M Na₂CO₃ to each well.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
Protocol 2: Xanthine Oxidase Inhibition Assay
Objective: To evaluate the inhibitory activity of this compound against xanthine oxidase.
Materials:
-
Xanthine oxidase from bovine milk
-
Xanthine
-
This compound
-
Allopurinol (positive control)
-
Phosphate buffer (pH 7.5)
-
96-well UV-transparent microplate or quartz cuvettes
-
UV-Vis spectrophotometer
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of xanthine in phosphate buffer.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in phosphate buffer.
-
Prepare a stock solution of allopurinol in phosphate buffer.
-
Prepare a working solution of xanthine oxidase in cold phosphate buffer just before use.
-
-
Assay Setup:
-
In a 96-well plate or cuvettes, prepare a reaction mixture containing phosphate buffer, xanthine solution, and the desired concentration of this compound or allopurinol.
-
Prepare a blank for each concentration containing all components except xanthine oxidase.
-
-
Enzyme Reaction and Measurement:
-
Pre-incubate the assay mixtures at 25°C for 15 minutes.
-
Initiate the reaction by adding the xanthine oxidase solution.
-
Immediately monitor the increase in absorbance at 295 nm over a set period (e.g., 5-10 minutes). The rate of increase in absorbance corresponds to the formation of uric acid.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each concentration of this compound.
-
Calculate the percentage of inhibition for each concentration.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
Protocol 3: 5-Lipoxygenase (5-LOX) Inhibition Assay
Objective: To assess the inhibitory effect of this compound on 5-lipoxygenase activity.
Materials:
-
5-Lipoxygenase (e.g., from potato or recombinant human)
-
Linoleic acid or arachidonic acid (substrate)
-
This compound
-
Zileuton or other known 5-LOX inhibitor (positive control)
-
Tris-HCl or phosphate buffer (pH ~7.4)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a working solution of 5-LOX in the assay buffer.
-
Prepare a stock solution of the substrate (linoleic acid or arachidonic acid) in ethanol and then dilute in the assay buffer.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in the assay buffer.
-
Prepare a stock solution of the positive control.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer, this compound dilutions, and the 5-LOX enzyme solution.
-
Include control wells with the enzyme and buffer only (100% activity) and wells with a known inhibitor (positive control).
-
-
Incubation:
-
Pre-incubate the plate at room temperature for 5-10 minutes to allow the inhibitor to interact with the enzyme.
-
-
Initiate Reaction and Measurement:
-
Initiate the reaction by adding the substrate solution to all wells.
-
Monitor the increase in absorbance at 234 nm, which corresponds to the formation of conjugated dienes, for a set period.
-
-
Data Analysis:
-
Determine the rate of reaction for each concentration.
-
Calculate the percentage of inhibition relative to the control without any inhibitor.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to calculate the IC50 value.
-
Disclaimer: These protocols are intended for research purposes only. Appropriate safety precautions should be taken when handling all chemicals and reagents. It is recommended to optimize assay conditions for specific laboratory settings.
References
Application Notes and Protocols for LC-MS/MS Analysis of Isoscutellarein Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoscutellarein, a flavone found in various medicinal plants, and its metabolites are of significant interest to the scientific community due to their potential therapeutic properties. Accurate and robust analytical methods are crucial for the pharmacokinetic, metabolism, and pharmacodynamic studies of these compounds. This document provides detailed application notes and protocols for the analysis of this compound and its primary metabolites, particularly glucuronide conjugates, using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Data Presentation
The quantitative analysis of this compound metabolites is essential for understanding their distribution and concentration in biological matrices. The following table summarizes the concentration of this compound 8-O-β-glucuronopyranoside found in various Scutellaria species, offering a comparative overview.
Table 1: Organ-Specific Concentration of this compound 8-O-β-glucuronopyranoside in Scutellaria Species. [1][2]
| Species | Organ | This compound 8-O-β-glucuronopyranoside Concentration (µmol/g fresh weight) |
| S. altissima | Stems | Present (Peak Area Reported) |
| S. baicalensis | Stems | Present (Peak Area Reported) |
| Leaves | Present (Peak Area Reported) | |
| S. barbata | Stems | Present (Peak Area Reported) |
| Leaves | Present (Peak Area Reported) | |
| S. parvula | Stems | Present (Peak Area Reported) |
| Leaves | Present (Peak Area Reported) | |
| S. racemosa | Stems, Leaves | Not Detected |
| S. wrightii | Stems, Leaves | Not Detected |
Note: For some species, only the peak area was reported in the source literature, indicating the presence of the metabolite without absolute quantification.[1][2]
Experimental Protocols
Protocol 1: Extraction of this compound Metabolites from Plant Tissue
This protocol is adapted from methodologies used for the extraction of flavones from Scutellaria species.[1][2]
1. Sample Preparation: a. Immediately after harvesting, determine the fresh weight of the plant tissue sample (e.g., leaves, stems). b. Freeze the sample in liquid nitrogen and store at -80°C until analysis. c. Grind the frozen tissue to a fine powder using a mortar and pestle or a cryogenic grinder.
2. Extraction: a. To the ground tissue, add a 50% HPLC-grade methanol solution to achieve a ratio of 30 mg of tissue per 1 mL of solvent. b. Sonicate the sample for 1 hour at room temperature. c. Centrifuge the extract at 15,000 rpm for 5 minutes. d. Collect the supernatant and filter it through a 0.45 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) of this compound Metabolites from Human Plasma
This protocol is a general procedure for the extraction of flavonoids from plasma and can be optimized for this compound and its metabolites.
1. Sample Pre-treatment: a. Thaw frozen plasma samples on ice. b. To 500 µL of plasma, add an internal standard. c. Precipitate proteins by adding 1.5 mL of acetonitrile. d. Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes. e. Transfer the supernatant to a clean tube and dilute with 700 µL of water.
2. SPE Cartridge Conditioning and Equilibration: a. Condition a C18 SPE cartridge by passing 1 mL of methanol through it. b. Equilibrate the cartridge by passing 1 mL of water. Ensure the sorbent does not go dry.
3. Sample Loading: a. Load the pre-treated sample onto the SPE cartridge at a flow rate of approximately 1 mL/min.
4. Washing: a. Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
5. Elution: a. Elute the analytes with 1 mL of acetonitrile.
6. Evaporation and Reconstitution: a. Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. b. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Protocol 3: LC-MS/MS Analysis of this compound Metabolites
The following parameters are a starting point and should be optimized for the specific instrument and metabolites of interest.
Liquid Chromatography (LC) Conditions: [1][3]
-
Column: Agilent Poroshell 120 EC-C18 (2.7 µm, 3.0 × 50 mm) or equivalent.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.5 mL/min.
-
Gradient:
-
0-2 min: 10% B
-
2-10.5 min: 10-95% B
-
10.5-13 min: 95% B
-
13-13.5 min: 95-10% B
-
13.5-15.5 min: 10% B (re-equilibration).
-
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
Mass Spectrometry (MS) Conditions: [4]
-
Ionization Mode: Electrospray Ionization (ESI), negative or positive mode (negative mode is often suitable for glucuronides).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Ion Source Parameters: Optimize according to the instrument manufacturer's recommendations (e.g., capillary voltage, source temperature, gas flows).
-
MRM Transitions (Example for a Flavonoid Glucuronide):
-
The precursor ion will be the [M-H]⁻ of the this compound metabolite (e.g., for this compound-8-O-glucuronide, m/z 461).
-
A common product ion for glucuronides is the loss of the glucuronic acid moiety (-176 Da), resulting in the aglycone fragment (e.g., m/z 285 for this compound).[4]
-
Table 2: Example MRM Transitions for this compound and its Glucuronide Metabolite.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 285.04 | Optimize for specific fragments | Optimize |
| This compound-8-O-glucuronide | 461.08 | 285.04 | Optimize |
Note: The exact m/z values and collision energies should be determined by direct infusion of analytical standards.
Visualizations
Experimental Workflow
Caption: Workflow for the LC-MS/MS analysis of this compound metabolites.
This compound Biosynthesis and Metabolism
Caption: Biosynthesis of this compound and its subsequent metabolism.
PI3K/Akt/NF-κB Signaling Pathway
Caption: Postulated mechanism of this compound on the PI3K/Akt/NF-κB pathway.
References
- 1. Metabolite profiling reveals organ‐specific flavone accumulation in Scutellaria and identifies a scutellarin isomer this compound 8‐O‐β‐glucuronopyranoside - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. Development and validation of an LC-MS/MS method for the quantification of flavonoid glucuronides (wogonoside, baicalin, and apigenin-glucuronide) in the bile and blood samples: Application to a portal vein infusion study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Isoscutellarein-Protein Binding
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoscutellarein, a flavonoid found in various medicinal plants, has garnered significant interest for its potential therapeutic properties, including antioxidant and anti-inflammatory activities. Understanding the molecular mechanisms underlying these effects requires detailed investigation of its interactions with protein targets. This document provides comprehensive application notes and protocols for studying this compound-protein binding, addressing the current landscape where direct experimental data for this compound is limited by presenting established methods and data from structurally similar and well-studied flavonoids such as Apigenin, Luteolin, and Scutellarein. These protocols and data serve as a robust guide for researchers initiating studies on this compound.
Quantitative Data on Flavonoid-Protein Interactions
Due to the limited availability of direct quantitative data for this compound, the following table summarizes binding and inhibition data for structurally related flavonoids to provide a comparative reference for expected affinities and potencies.
| Flavonoid | Target Protein | Method | Quantitative Parameter | Value | Reference |
| Apigenin | Xanthine Oxidase | Enzyme Inhibition | IC50 | 13.45 µM | [1] |
| Xanthine Oxidase | Molecular Docking | Binding Energy | -7.4 kcal/mol | [1] | |
| p38 MAPK | Molecular Docking | Binding Energy | -8.21 kcal/mol | [2] | |
| DNA Gyrase B | Molecular Docking | Binding Energy | - | [2] | |
| Carbonic Anhydrase | Molecular Docking | Binding Affinity | -42.4898 kcal/mol | [3] | |
| Luteolin | Xanthine Oxidase | Enzyme Inhibition | IC50 | 0.96 µM | [4] |
| Xanthine Oxidase | Enzyme Inhibition | Ki | 1.9 ± 0.7 μM | [5] | |
| Acetylcholinesterase | Enzyme Inhibition | IC50 | - | [6] | |
| α-Glucosidase | Enzyme Inhibition | IC50 | 32.3 µM | [7] | |
| Peroxidase | Enzyme Inhibition | IC50 | 6.62 ± 0.45 x 10⁻⁵ mol L⁻¹ | [8] | |
| Scutellarin | Human Serum Albumin | Fluorescence Quenching | ΔH° | -8.55 kJ/mol | [9] |
| Human Serum Albumin | Fluorescence Quenching | ΔS° | 65.15 J/mol K | [9] | |
| Bovine Serum Albumin | Fluorescence Quenching | ΔH° | -13.34 kJ/mol | [10] | |
| Bovine Serum Albumin | Fluorescence Quenching | ΔS° | 47.88 J/mol·K | [10] | |
| Baicalein | Xanthine Oxidase | Enzyme Inhibition | IC50 | 9.44 µM | [11] |
| Xanthine Oxidase | Enzyme Inhibition | Ki | 2.48 x 10⁻⁶ M | [11] | |
| Acetylcholinesterase | Enzyme Inhibition | IC50 | 0.61 µM | [12][13] | |
| Acetylcholinesterase | Enzyme Inhibition | K1, K2 | 0.91 µM, 1.96 µM | [13] | |
| Quercetin | Xanthine Oxidase | Enzyme Inhibition | IC50 | 7.23 µM | [11] |
| Bovine Serum Albumin | Fluorescence Quenching | K_A | Strongest among tested flavonoids | [14] |
Experimental Protocols
Fluorescence Quenching Spectroscopy for Binding Affinity Determination
This protocol details the use of fluorescence spectroscopy to determine the binding affinity of this compound to a target protein, using Bovine Serum Albumin (BSA) as a model. The intrinsic fluorescence of tryptophan residues in the protein is quenched upon binding of a ligand.[14][15][16]
Materials:
-
This compound
-
Bovine Serum Albumin (BSA)
-
Phosphate buffer (pH 7.4)
-
Fluorometer
-
Quartz cuvette
Protocol:
-
Solution Preparation:
-
Prepare a stock solution of BSA (e.g., 1 x 10⁻⁵ M) in phosphate buffer.
-
Prepare a stock solution of this compound (e.g., 1 x 10⁻³ M) in a suitable solvent (e.g., DMSO or ethanol) and then dilute in phosphate buffer. Ensure the final concentration of the organic solvent is minimal (<1%) to avoid effects on protein structure.
-
-
Fluorescence Measurement:
-
Set the excitation wavelength of the fluorometer to 280 nm (to excite tryptophan residues) and record the emission spectrum from 300 to 450 nm.
-
Pipette 3 mL of the BSA solution into the quartz cuvette and record the initial fluorescence intensity (F₀).
-
Successively add small aliquots of the this compound stock solution to the cuvette to achieve a range of final concentrations.
-
After each addition, mix gently and allow the solution to equilibrate for 5 minutes before recording the fluorescence emission spectrum (F).
-
-
Data Analysis:
-
Correct the fluorescence intensity for the inner filter effect if necessary.
-
Analyze the quenching data using the Stern-Volmer equation: F₀ / F = 1 + Ksv[Q] = 1 + Kqτ₀[Q] where F₀ and F are the fluorescence intensities in the absence and presence of the quencher (this compound), respectively, [Q] is the concentration of the quencher, Ksv is the Stern-Volmer quenching constant, Kq is the bimolecular quenching rate constant, and τ₀ is the average lifetime of the fluorophore in the absence of the quencher (approximately 10⁻⁸ s for BSA).
-
For static quenching, the binding constant (K_A) and the number of binding sites (n) can be determined using the Scatchard equation: log[(F₀ - F) / F] = log(K_A) + n log[Q]
-
Thermodynamic parameters (ΔH°, ΔS°, and ΔG°) can be calculated by performing the experiment at different temperatures (e.g., 298 K, 310 K, 318 K) and using the van't Hoff equation.[9][10]
-
Workflow Diagram:
Enzyme Inhibition Assay
This protocol describes a general method for determining the inhibitory effect of this compound on enzyme activity, using Xanthine Oxidase (XO) as an example.[4][11][17]
Materials:
-
This compound
-
Xanthine Oxidase (XO) from bovine milk
-
Xanthine (substrate)
-
Phosphate buffer (pH 7.5)
-
Allopurinol (positive control)
-
UV-Vis Spectrophotometer
Protocol:
-
Solution Preparation:
-
Prepare a stock solution of XO in phosphate buffer.
-
Prepare a stock solution of xanthine in a suitable buffer.
-
Prepare a series of dilutions of this compound and allopurinol in a suitable solvent (e.g., DMSO), then dilute in buffer.
-
-
Enzyme Assay:
-
In a cuvette, mix the phosphate buffer, this compound (or allopurinol/solvent control), and XO solution.
-
Pre-incubate the mixture at a specified temperature (e.g., 25°C) for a defined period (e.g., 15 minutes).
-
Initiate the reaction by adding the xanthine substrate.
-
Monitor the increase in absorbance at 295 nm (corresponding to the formation of uric acid) for a set time (e.g., 5-10 minutes) using the spectrophotometer.
-
-
Data Analysis:
-
Calculate the rate of reaction (enzyme activity) from the linear portion of the absorbance vs. time plot.
-
Calculate the percentage of inhibition for each concentration of this compound and allopurinol using the formula: % Inhibition = [(Activity_control - Activity_inhibitor) / Activity_control] x 100
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
To determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive), perform kinetic studies by measuring the reaction rates at various substrate and inhibitor concentrations and analyzing the data using Lineweaver-Burk or Dixon plots.[4]
-
Molecular Docking
This protocol provides a general workflow for in silico molecular docking to predict the binding mode and affinity of this compound to a target protein.[2][3][18]
Software:
-
Molecular docking software (e.g., AutoDock, Schrödinger Maestro, PyRx)
-
Molecular visualization software (e.g., PyMOL, Discovery Studio)
Protocol:
-
Ligand and Protein Preparation:
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Prepare the protein by removing water molecules, co-factors, and existing ligands. Add polar hydrogens and assign charges.
-
Obtain the 3D structure of this compound from a chemical database (e.g., PubChem) or draw it using a chemical drawing tool.
-
Minimize the energy of the ligand structure.
-
-
Grid Generation:
-
Define the binding site on the target protein. This can be based on the location of a co-crystallized ligand or predicted by binding site prediction tools.
-
Generate a grid box that encompasses the defined binding site.
-
-
Docking Simulation:
-
Set the docking parameters (e.g., number of genetic algorithm runs, population size, number of energy evaluations).
-
Run the docking simulation to generate multiple possible binding poses of this compound within the protein's binding site.
-
-
Results Analysis:
-
Analyze the docking results to identify the most favorable binding pose based on the lowest binding energy and cluster size.
-
Visualize the predicted binding mode to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between this compound and the amino acid residues of the protein.
-
The docking score (binding energy) provides an estimation of the binding affinity.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique for real-time monitoring of biomolecular interactions. This protocol provides a general guideline for studying this compound-protein binding.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Target protein
-
This compound
-
Running buffer (e.g., HBS-EP+)
Protocol:
-
Protein Immobilization:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject the target protein over the activated surface to allow for covalent immobilization via amine coupling.
-
Deactivate any remaining active esters by injecting ethanolamine.
-
-
Binding Analysis:
-
Prepare a series of dilutions of this compound in the running buffer.
-
Inject the this compound solutions over the immobilized protein surface at a constant flow rate.
-
Monitor the change in the SPR signal (response units, RU) in real-time to observe the association phase.
-
After the injection, flow the running buffer over the surface to monitor the dissociation phase.
-
Regenerate the sensor surface if necessary using a suitable regeneration solution to remove the bound this compound.
-
-
Data Analysis:
-
Correct the sensorgrams for non-specific binding by subtracting the signal from a reference flow cell.
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
Signaling Pathway Modulation by Scutellarin/Scutellarein
Scutellarin, a glycoside of Scutellarein, and Scutellarein itself have been shown to exert neuroprotective and anti-inflammatory effects by modulating key signaling pathways. One such pathway is the PI3K/AKT/GSK3β pathway.[19][20][21][22][23]
This diagram illustrates how Scutellarin and Scutellarein can activate the PI3K/AKT pathway, leading to the inhibition of GSK3β and NF-κB. This cascade of events ultimately results in the suppression of pro-inflammatory gene expression and apoptosis, contributing to the neuroprotective and anti-inflammatory effects of these compounds.[19][21]
References
- 1. jmpcr.samipubco.com [jmpcr.samipubco.com]
- 2. Evaluation of the Inhibitory Potential of Apigenin and Related Flavonoids on Various Proteins Associated with Human Diseases Using AutoDock [mdpi.com]
- 3. iosrphr.org [iosrphr.org]
- 4. tandfonline.com [tandfonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Magnolol and Luteolin Inhibition of α-Glucosidase Activity: Kinetics and Type of Interaction Detected by In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Probing the binding of scutellarin to human serum albumin by circular dichroism, fluorescence spectroscopy, FTIR, and molecular modeling method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. thescipub.com [thescipub.com]
- 11. Inhibitory effects of flavonoids on xanthine oxidase [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. Interaction of Flavonoids with Bovine Serum Albumin: A Fluorescence Quenching Study | Scilit [scilit.com]
- 16. Structural Relationship and Binding Mechanisms of Five Flavonoids with Bovine Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. Investigating a Library of Flavonoids as Potential Inhibitors of a Cancer Therapeutic Target MEK2 Using in Silico Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Scutellarin alleviates microglia‐mediated neuroinflammation and apoptosis after ischemic stroke through the PI3K/AKT/GSK3β signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Pharmacological effects and the related mechanism of scutellarin on inflammation-related diseases: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Scutellarein Reduces Inflammatory Responses by Inhibiting Src Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Scutellarin ameliorates diabetic nephropathy via TGF-β1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Isoscutellarein Animal Models
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for designing preclinical animal studies to evaluate the therapeutic potential of Isoscutellarein, a flavone known for its anti-inflammatory, neuroprotective, and anticancer properties.
Introduction to this compound and Key Signaling Pathways
This compound (4',5,7,8-Tetrahydroxyflavone) is a natural flavonoid found in plants such as Theobroma grandiflorum (Cupuaçu). Preclinical evidence suggests its potential in treating a range of diseases driven by inflammation, oxidative stress, and unregulated cell growth. Its mechanisms of action often involve the modulation of key cellular signaling pathways.
Anti-inflammatory Signaling Pathways
This compound, like many flavonoids, is known to exert anti-inflammatory effects by inhibiting the pro-inflammatory NF-κB and MAPK signaling cascades. These pathways are critical regulators of cytokine production and inflammatory gene expression.
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Inflammatory stimuli (like LPS) trigger the phosphorylation and degradation of IκBα, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes such as TNF-α, IL-6, and COX-2. This compound is hypothesized to inhibit this pathway by preventing IκBα degradation.
-
MAPK (Mitogen-Activated Protein Kinase) Pathway: This pathway, comprising kinases like ERK, JNK, and p38, is activated by cellular stress and inflammatory signals. Activated MAPKs phosphorylate various transcription factors, leading to the production of inflammatory mediators. This compound may suppress the phosphorylation of these key kinases.
Figure 1. this compound's inhibition of NF-κB and MAPK pathways.
Pharmacokinetics and Dosing Considerations
Detailed pharmacokinetic data for this compound in common animal models are limited. However, studies on structurally related flavonoids, such as its glycoside Scutellarin, provide valuable insights.
-
Absorption and Bioavailability: Many flavonoids exhibit low oral bioavailability due to poor solubility and rapid metabolism. For instance, the absolute oral bioavailability of Scutellarein in rats is reported to be around 7.0%.[1]
-
Metabolism: Flavonoids are often subject to methylation and dehydroxylation in vivo.[2]
-
Half-life: Related compounds can have a short plasma half-life, necessitating careful consideration of the dosing schedule to maintain therapeutic concentrations.[2]
Recommendation: Before initiating large-scale efficacy studies, it is crucial to perform preliminary dose-finding and maximum tolerated dose (MTD) studies for this compound in the specific animal model and for the intended administration route (e.g., oral gavage, intraperitoneal injection). The dosage ranges in the tables below are provided as examples based on related compounds and should be optimized.
Application Note 1: Anti-Inflammatory Models
This compound can be evaluated for its ability to mitigate acute and systemic inflammation using well-established rodent models.
Model 1: Carrageenan-Induced Paw Edema (Acute Local Inflammation)
This model is a standard for screening acute anti-inflammatory activity.[3][4][5] Carrageenan injection into the paw induces a biphasic inflammatory response characterized by edema, mediated first by histamine and serotonin, and later by prostaglandins and cytokines.[5]
Experimental Workflow
Figure 2. Workflow for Carrageenan-Induced Paw Edema model.
Detailed Protocol
-
Animals: Male Wistar rats (180-220g) are acclimatized for one week.
-
Grouping: Animals are randomly divided into groups (n=6-8): Vehicle control (e.g., 0.5% CMC-Na), Positive control (e.g., Indomethacin, 5 mg/kg, IP), and this compound treatment groups (e.g., 10, 25, 50 mg/kg, p.o.).
-
Procedure:
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Administer the vehicle, positive control, or this compound via the chosen route.
-
After 60 minutes, inject 100 µL of 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw.[3]
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[3]
-
-
Endpoint Analysis:
-
Calculate the percentage inhibition of edema using the formula: [(Vc - Vt) / Vc] * 100, where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
-
After the final measurement, animals can be euthanized. Paw tissue may be collected for histological analysis of inflammatory cell infiltration, and blood serum can be used to measure levels of TNF-α and IL-1β via ELISA.[3]
-
Model 2: Lipopolysaccharide (LPS)-Induced Systemic Inflammation
This model mimics the systemic inflammatory response seen in sepsis by activating Toll-like receptor 4 (TLR4).[6][7] It is useful for assessing the effect of this compound on systemic cytokine storms.
Detailed Protocol
-
Animals: C57BL/6 mice (8-10 weeks old) are acclimatized for one week.
-
Grouping: Divide mice into groups (n=6-8): Vehicle control, and this compound treatment groups. A positive control is often not used, as the primary outcome is the reduction of the LPS effect.
-
Procedure:
-
Endpoint Analysis:
-
Collect blood via cardiac puncture 2-6 hours post-LPS injection to measure serum levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) by ELISA.[8][9]
-
Harvest tissues (liver, lung, brain) to assess inflammatory markers (e.g., iNOS, COX-2 expression via Western blot) or for histological examination.[9]
-
Table 1: Quantitative Data for Anti-Inflammatory Models
| Parameter | Carrageenan Paw Edema Model | LPS-Induced Systemic Inflammation |
|---|---|---|
| Animal Species | Rat (Wistar), Mouse (Swiss Albino) | Mouse (C57BL/6, ICR)[10] |
| Inducing Agent | 1% λ-Carrageenan in saline (sub-plantar)[3] | E. coli LPS (Intraperitoneal)[6] |
| Example Dosage | 10-50 mg/kg (p.o. or IP) | 10-50 mg/kg (p.o. or IP) |
| Positive Control | Indomethacin (5-10 mg/kg, IP)[3] | N/A (comparison is to Vehicle + LPS) |
| Treatment Schedule | Single dose, 60 min before carrageenan[11] | Single or multiple doses prior to LPS[8] |
| Primary Readouts | Paw Volume (mL), % Edema Inhibition | Serum Cytokines (TNF-α, IL-6, IL-1β) |
| Secondary Readouts | Histology (cell infiltration), Tissue MPO | Tissue iNOS/COX-2 expression, Organ damage markers |
Application Note 2: Neuroprotective Models
This compound's antioxidant and anti-inflammatory properties make it a candidate for neurodegenerative and neurovascular diseases.
Model 1: Scopolamine-Induced Cognitive Impairment
This model mimics the cholinergic deficit observed in Alzheimer's disease.[12] Scopolamine, a muscarinic receptor antagonist, induces transient memory and learning deficits.[13][14]
Experimental Workflow
Figure 3. Workflow for Scopolamine-Induced Cognitive Impairment model.
Detailed Protocol
-
Animals: Male C57BL/6 mice (25-30g) are acclimatized and handled for one week.
-
Grouping: Groups (n=10-12): Vehicle Control, Scopolamine-only, Positive Control (e.g., Donepezil 5 mg/kg, p.o.) + Scopolamine, and this compound (e.g., 20, 40 mg/kg, p.o.) + Scopolamine.[15]
-
Procedure:
-
Administer this compound, Donepezil, or vehicle daily for 14-21 days.
-
On testing days, administer the respective treatment 60 minutes before the behavioral test.
-
Administer scopolamine (1-2 mg/kg, IP) 30 minutes before the test to all groups except the vehicle control.[15]
-
-
Behavioral Assessment:
-
Morris Water Maze (MWM): Assess spatial learning and memory by measuring escape latency to find a hidden platform over several days.
-
Novel Object Recognition (NOR): Assess recognition memory by measuring the time spent exploring a novel object versus a familiar one.[16]
-
-
Endpoint Analysis: After behavioral tests, euthanize animals. Harvest brain tissue (hippocampus and cortex) to measure acetylcholinesterase (AChE) activity, oxidative stress markers (MDA, SOD), and inflammatory cytokine levels.[15]
Model 2: Middle Cerebral Artery Occlusion (MCAO) (Ischemic Stroke)
The MCAO model simulates focal ischemic stroke, a condition with a significant inflammatory component.[17][18] The protocol involves the temporary or permanent occlusion of the MCA, leading to infarction in the corresponding brain territory.
Detailed Protocol
-
Animals: Male Sprague-Dawley rats (250-300g) or C57BL/6 mice (25-30g).
-
Surgical Procedure:
-
Anesthetize the animal (e.g., isoflurane). Maintain body temperature at 37°C.
-
Perform a midline neck incision to expose the common carotid artery (CCA).
-
Introduce a coated monofilament suture (e.g., 4-0 for rats) into the internal carotid artery to occlude the origin of the MCA.[17][19]
-
After a set occlusion period (e.g., 60-90 minutes for transient MCAO), withdraw the filament to allow reperfusion.[20]
-
-
Drug Administration: this compound can be administered before ischemia (pre-treatment), during occlusion, or at the onset of reperfusion (post-treatment) to test its protective effects.
-
Endpoint Analysis (24-48h post-MCAO):
-
Neurological Deficit Scoring: Assess motor and neurological function on a graded scale (e.g., 0-5).
-
Infarct Volume Measurement: Euthanize the animal, slice the brain, and stain with 2,3,5-triphenyltetrazolium chloride (TTC). The healthy tissue stains red, while the infarcted area remains white. Calculate infarct volume as a percentage of the total brain volume.[17][19]
-
Biochemical Analysis: Homogenize brain tissue from the ischemic penumbra to measure markers of inflammation, apoptosis (e.g., Caspase-3), and oxidative stress.
-
Table 2: Quantitative Data for Neuroprotective Models
| Parameter | Scopolamine-Induced Amnesia | MCAO Ischemic Stroke Model |
|---|---|---|
| Animal Species | Mouse (C57BL/6), Rat (Wistar) | Rat (Sprague-Dawley), Mouse (C57BL/6) |
| Inducing Agent | Scopolamine (1-2 mg/kg, IP)[15] | Intraluminal suture occlusion of MCA[17] |
| Example Dosage | 10-50 mg/kg (p.o.) | 10-50 mg/kg (IV or IP) |
| Positive Control | Donepezil (1-5 mg/kg, p.o.)[15] | N/A (comparison is to Vehicle + MCAO) |
| Treatment Schedule | Daily for 7-21 days before testing[16] | Pre-, peri-, or post-ischemic administration |
| Primary Readouts | Behavioral tests (MWM, NOR) | Infarct Volume (TTC staining), Neurological Score |
| Secondary Readouts | Brain AChE, MDA, SOD, Cytokines | Brain water content, Apoptotic markers, BBB integrity |
Application Note 3: Anticancer Models
This compound's ability to inhibit proliferation and induce apoptosis can be tested in vivo using tumor xenograft models.
Model: Human Cancer Cell Line Xenograft
This model involves implanting human cancer cells into immunocompromised mice to form a solid tumor.[21][22] It is the gold standard for evaluating the in vivo efficacy of potential anticancer agents.
Experimental Workflow
Figure 4. Workflow for a Human Cancer Xenograft model.
Detailed Protocol
-
Animals: Female athymic nude mice (6-8 weeks old) are used to prevent rejection of human cells.
-
Cell Culture and Implantation:
-
Culture the desired human cancer cell line (e.g., A549 lung cancer, HCT116 colon cancer) under standard conditions.
-
Harvest cells during the exponential growth phase. Resuspend 1-5 million cells in 100 µL of serum-free media mixed 1:1 with Matrigel.[23]
-
Subcutaneously inject the cell suspension into the right flank of each mouse.[23]
-
-
Tumor Monitoring and Treatment:
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize mice into treatment groups: Vehicle, Positive Control (relevant to the cancer type), and this compound.
-
Administer treatment (e.g., daily IP injection or oral gavage) for a period of 2-4 weeks.
-
Measure tumor length and width with calipers 2-3 times per week and calculate volume using the formula: Volume = (Length x Width²) / 2. Monitor animal body weight as a measure of toxicity.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and carefully excise the tumors.
-
Measure the final tumor weight.
-
Process a portion of the tumor for histopathology and immunohistochemistry (IHC) to analyze markers of proliferation (Ki-67), apoptosis (TUNEL, cleaved Caspase-3), and angiogenesis (CD31).[23]
-
Table 3: Quantitative Data for Anticancer Xenograft Model
| Parameter | Human Cancer Cell Line Xenograft |
|---|---|
| Animal Species | Mouse (Athymic Nude, NOD/SCID) |
| Cell Lines | HCT116 (Colon), A549 (Lung), MCF-7 (Breast), etc. |
| Example Dosage | 50-500 µg/kg (IP). Based on data for Scutellarein[24] |
| Positive Control | Standard-of-care chemotherapy for the specific cancer type |
| Treatment Schedule | Daily or 3x weekly for 21-28 days, starting when tumors are ~100 mm³ |
| Primary Readouts | Tumor Volume (mm³), Final Tumor Weight (g), % Tumor Growth Inhibition |
| Secondary Readouts | Body Weight, IHC for Ki-67/TUNEL, Western blot of signaling proteins |
References
- 1. Study on Pharmacokinetics of Scutellarein in Rats [journal11.magtechjournal.com]
- 2. [Pharmacokinetics and metabolites of scutellarin in normal and model rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 5. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 6. Lipopolysaccharide mouse models for Parkinson’s disease research: a critical appraisal - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use [mdpi.com]
- 8. Isoquercitrin alleviates lipopolysaccharide-induced intestinal mucosal barrier damage in mice by regulating TLR4/MyD88/NF-κB signaling pathway and intestinal flora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of Anti-inflammatory Nutraceuticals in LPS-induced Mouse Neuroinflammation Model: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Lipopolysaccharide-induced depression-like model in mice: meta-analysis and systematic evaluation [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. criver.com [criver.com]
- 13. Scopolamine, a Toxin-Induced Experimental Model, Used for Research in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Neuroprotective Potential of Phytocompounds in the Treatment of Dementia: The State of Knowledge from the Scopolamine-Induced Animal Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Ameliorative effect of vanillin on scopolamine-induced dementia-like cognitive impairment in a mouse model [frontiersin.org]
- 16. Scopolamine animal model of memory impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Mouse Model of Middle Cerebral Artery Occlusion - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Intraluminal Middle Cerebral Artery Occlusion (MCAO) Model for Ischemic Stroke with Laser Doppler Flowmetry Guidance in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 21. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Antitumor efficacy of seventeen anticancer drugs in human breast cancer xenograft (MX-1) transplanted in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Isoliquiritigenin Induces Apoptosis and Inhibits Xenograft Tumor Growth of Human Lung Cancer Cells by Targeting Both Wild Type and L858R/T790M Mutant EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Techniques for Isoscutellarein Derivatization for GC-MS Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoscutellarein, a flavone found in various plants of the Scutellaria genus, is of significant interest to researchers for its potential pharmacological activities. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and semi-volatile compounds. However, like most flavonoids, this compound is a polar and non-volatile molecule, making it unsuitable for direct GC-MS analysis.[1] Derivatization is a crucial step to increase its volatility and thermal stability by masking the polar hydroxyl groups. This document provides detailed application notes and protocols for the derivatization of this compound for GC-MS analysis, focusing on the widely used silylation technique.
Principle of Derivatization for Flavonoids
The primary goal of derivatization for GC-MS analysis of flavonoids is to replace the active hydrogens in their hydroxyl groups with less polar, more volatile chemical groups.[2] This chemical modification reduces intermolecular hydrogen bonding, which in turn lowers the boiling point of the compound and improves its thermal stability, preventing degradation at the high temperatures of the GC inlet and column.[2][3] The most common derivatization method for flavonoids is silylation, which involves the introduction of a trimethylsilyl (TMS) group.[4]
Derivatization Techniques
While several derivatization methods exist, silylation is the most frequently employed technique for flavonoids due to its efficiency and the volatility of the resulting derivatives.
Silylation
Silylation involves the reaction of the hydroxyl groups of this compound with a silylating agent to form trimethylsilyl (TMS) ethers. This process significantly increases the volatility of the flavonoid.[4]
Common Silylating Reagents:
-
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide): A powerful and widely used silylating agent that reacts with a broad range of functional groups. Its byproducts are volatile and typically do not interfere with the chromatogram.[4]
-
MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide): Another potent silylating agent, known for producing highly volatile byproducts, which is advantageous in trace analysis.[4][5]
-
MTBSTFA (N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide): Forms more stable tert-butyldimethylsilyl (TBDMS) derivatives, which can be beneficial for certain applications.
-
TMCS (Trimethylchlorosilane): Often used as a catalyst in combination with other silylating reagents like BSTFA to enhance the reaction rate.[4]
Other Derivatization Methods
-
Alkylation: This method, which includes methylation or ethylation, can also be used to increase the volatility of flavonoids.[1]
-
Dansylation: The reaction with dansyl chloride introduces a fluorescent group, which can significantly improve detection limits, particularly for fluorescence-based detectors, and also enhances ionization in mass spectrometry.[1]
Experimental Protocols
The following protocols are adapted from general procedures for flavonoid derivatization and are applicable to this compound. It is recommended to optimize the reaction conditions for your specific sample matrix and analytical setup.
Protocol 1: Silylation of this compound using BSTFA + TMCS
This protocol is a standard method for the derivatization of flavonoids for GC-MS analysis.
Materials:
-
This compound standard or sample extract
-
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide)
-
TMCS (Trimethylchlorosilane)
-
Anhydrous Pyridine or Acetonitrile (GC grade)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
Nitrogen gas supply for evaporation
Procedure:
-
Sample Preparation: Accurately weigh 1 mg of the this compound standard or the dried plant extract into a 2 mL reaction vial. If the sample is in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is crucial to ensure the sample is anhydrous as moisture can deactivate the silylating reagent.
-
Reagent Addition: Add 100 µL of anhydrous pyridine (or acetonitrile) to dissolve the sample.
-
Derivatization Reaction: Add 100 µL of BSTFA and 20 µL of TMCS (a common ratio is 99:1 or 90:10 of BSTFA:TMCS) to the vial.
-
Incubation: Tightly cap the vial and vortex for 30 seconds. Place the vial in a heating block or oven set to 70°C for 60 minutes.
-
Cooling: After incubation, allow the vial to cool to room temperature.
-
GC-MS Analysis: The derivatized sample is now ready for injection into the GC-MS system. Inject 1 µL of the derivatized solution.
Protocol 2: Silylation of this compound using MSTFA
This protocol is an alternative silylation method using a highly reactive reagent.
Materials:
-
This compound standard or sample extract
-
MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide)
-
Anhydrous Pyridine
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
Nitrogen gas supply for evaporation
Procedure:
-
Sample Preparation: Prepare the dried sample as described in Protocol 1.
-
Reagent Addition: Add 50 µL of anhydrous pyridine to the vial.
-
Derivatization Reaction: Add 100 µL of MSTFA to the vial.
-
Incubation: Tightly cap the vial, vortex briefly, and heat at 80°C for 30 minutes.[5]
-
Cooling: Allow the vial to cool to room temperature.
-
GC-MS Analysis: Inject 1 µL of the derivatized sample into the GC-MS.
Data Presentation
The following tables summarize key information for the derivatization and analysis of this compound.
Table 1: Comparison of Common Silylating Reagents for Flavonoid Derivatization
| Reagent | Abbreviation | Typical Reaction Conditions | Advantages | Disadvantages |
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | 60-80°C for 30-60 min[4] | Powerful, versatile, volatile byproducts[4] | Moisture sensitive |
| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | 60-80°C for 30 min[5] | Most volatile byproducts, ideal for trace analysis[4] | Moisture sensitive |
| N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide | MTBSTFA | Room temp. to 60°C | Forms very stable derivatives | May not be suitable for sterically hindered compounds[6] |
| Trimethylchlorosilane | TMCS | Used as a catalyst | Increases reaction rate | Corrosive |
Table 2: Typical GC-MS Parameters for the Analysis of Derivatized Flavonoids
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 280°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Oven Temperature Program | Initial temp: 100°C, hold for 2 min; Ramp to 300°C at 10°C/min; Hold at 300°C for 10 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Range | m/z 50-800 |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
Note: These parameters are a starting point and should be optimized for the specific instrument and application.
Mandatory Visualization
Caption: Workflow for the silylation of this compound for GC-MS analysis.
Caption: General scheme of the silylation reaction of this compound.
Expected Results and Interpretation
The derivatization of this compound with a silylating agent will result in the formation of its trimethylsilyl (TMS) ether. Given that this compound has multiple hydroxyl groups, a fully derivatized molecule will show a significant increase in its molecular weight. The mass spectrum of the derivatized this compound will exhibit characteristic fragmentation patterns for silylated flavonoids. Key fragments often include the molecular ion ([M]+), a fragment corresponding to the loss of a methyl group ([M-15]+), and fragments arising from retro-Diels-Alder (RDA) cleavage of the C-ring, which can provide structural information about the A and B rings of the flavonoid.
Troubleshooting
-
No or low derivatization efficiency: This is often due to the presence of moisture in the sample or reagents. Ensure all glassware is thoroughly dried and use anhydrous solvents. Increasing the reaction time or temperature may also improve the yield.
-
Multiple peaks for the derivatized analyte: Incomplete derivatization can lead to multiple peaks corresponding to partially silylated intermediates. Optimizing the reaction conditions (reagent excess, temperature, time) can help to drive the reaction to completion.
-
Interfering peaks in the chromatogram: These may arise from the derivatizing agent byproducts or contaminants in the sample. Using a high-purity reagent like MSTFA, which has very volatile byproducts, can help to minimize this issue. A proper blank run is essential to identify any background interferences.
References
- 1. This compound | 41440-05-5 | Benchchem [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. Derivatization of steroids in biological samples for GC-MS and LC-MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. brjac.com.br [brjac.com.br]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Isoscutellarein in Neuroprotective Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoscutellarein, a flavone with the chemical structure 4',5,7,8-Tetrahydroxyflavone, is a promising natural compound for neuroprotective research. Due to a limited number of studies focusing directly on this compound, this document leverages findings from closely related flavonoids, namely its isomer Scutellarein and its glycoside Scutellarin, to provide comprehensive application notes and protocols. These related compounds have demonstrated significant neuroprotective effects in various in vitro and in vivo models of neurodegenerative diseases by targeting key pathological pathways such as oxidative stress, neuroinflammation, and apoptosis.[1][2] This document serves as a guide for researchers to explore the therapeutic potential of this compound, with the understanding that the provided data and protocols are largely based on these structurally similar molecules and should be adapted and validated for this compound.
Mechanism of Action
The neuroprotective effects of flavonoids like Scutellarein, and by extension potentially this compound, are attributed to their antioxidant and anti-inflammatory properties.[2][3] They have been shown to modulate critical signaling pathways involved in neuronal survival and death.
Key Signaling Pathways:
-
Antioxidant Pathways: Flavonoids can enhance the expression of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase, reducing the levels of reactive oxygen species (ROS) that contribute to neuronal damage.[3]
-
Anti-inflammatory Pathways: They can suppress the activation of microglia and astrocytes, leading to a decrease in the production of pro-inflammatory cytokines like TNF-α and IL-1β. This is often achieved through the modulation of pathways like NF-κB.
-
Anti-apoptotic Pathways: By regulating the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, these flavonoids can inhibit programmed cell death in neurons.
-
Neurotrophic Factor Support: Some flavonoids have been observed to increase the production of brain-derived neurotrophic factor (BDNF), which is crucial for neuronal survival, growth, and synaptic plasticity.[3]
Data Presentation: In Vitro and In Vivo Studies of Related Flavonoids
The following tables summarize quantitative data from studies on Scutellarein and other related flavonoids in various neuroprotective models. These values can serve as a starting point for designing experiments with this compound.
Table 1: In Vitro Neuroprotective Effects of Related Flavonoids
| Compound | Model | Cell Line | Concentration | Effect | Reference |
| Apigenin | Neuroinflammation (LPS-induced) | Co-cultures of neurons and glial cells | 1 µM | Preserved neuron and astrocyte integrity | [4][5] |
| Apigenin | Neuroinflammation (IL-1β-induced) | Co-cultures of neurons and glial cells | 1 µM | Reduced mRNA expression of IL-6, IL-1β, and CCL5 | [4][5] |
| Apigenin | Aβ Oligomer-induced toxicity | Co-cultures of neurons and glial cells | 1 µM | Reduced microglial activation | [4] |
| Luteolin | Oxidative Stress (H2O2-induced) | PC12 cells | 10, 20 µM | Increased cell viability | |
| 7,8-Dihydroxyflavone | Glutamate-induced excitotoxicity | Primary cortical neurons | 0.1 - 10 µM | Reduced active caspase-3 levels | [6] |
Table 2: In Vivo Neuroprotective Effects of Related Flavonoids
| Compound | Animal Model | Disease Model | Dosage | Route | Key Findings | Reference |
| 5,6,7,8-Tetrahydroxyflavone | Rats | High Altitude Cerebral Edema | 25, 50, 100 mg/kg | i.p. | Reduced brain water content, decreased inflammatory cytokines | [7] |
| Isoquercetin | Wistar Rats | Colchicine-induced Alzheimer's Disease | 10, 20 mg/kg | p.o. | Improved cognitive function, reduced oxidative stress markers | |
| 7,8-Dihydroxyflavone | C57BL/6J Mice | Kainic acid-induced neuronal death | 5 mg/kg | p.o. | Reduced active caspase-3 in the brain | [6] |
Experimental Protocols
The following are detailed methodologies for key experiments, adapted from studies on related flavonoids. These protocols can be used as a foundation for investigating this compound.
Protocol 1: In Vitro Neuroprotection Assay against Oxidative Stress
-
Cell Culture:
-
Culture human neuroblastoma SH-SY5Y cells in DMEM/F12 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
-
Experimental Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 2 hours.
-
Induce oxidative stress by adding 100 µM hydrogen peroxide (H2O2) to the wells (excluding the control group) and incubate for 24 hours.
-
-
Assessment of Cell Viability (MTT Assay):
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.
-
Protocol 2: In Vivo Neuroprotection Assay in a Mouse Model of Cerebral Ischemia
-
Animal Model:
-
Use adult male C57BL/6 mice (20-25 g).
-
-
Middle Cerebral Artery Occlusion (MCAO) Model:
-
Anesthetize the mice with an appropriate anesthetic.
-
Perform a midline neck incision and expose the left common carotid artery.
-
Induce focal cerebral ischemia by inserting a 6-0 nylon monofilament suture into the internal carotid artery to occlude the origin of the middle cerebral artery.
-
After 60 minutes of occlusion, withdraw the filament to allow reperfusion.
-
-
Drug Administration:
-
Administer this compound (e.g., 10, 20, 50 mg/kg) or vehicle intraperitoneally immediately after reperfusion.
-
-
Neurological Deficit Scoring:
-
At 24 hours post-MCAO, evaluate neurological deficits on a 5-point scale: 0 (no deficit), 1 (failure to extend right forepaw), 2 (circling to the right), 3 (falling to the right), 4 (unable to walk spontaneously).
-
-
Infarct Volume Measurement:
-
After neurological scoring, euthanize the mice and remove the brains.
-
Slice the brain into 2 mm coronal sections.
-
Stain the slices with 2% 2,3,5-triphenyltetrazolium chloride (TTC) for 30 minutes at 37°C.
-
Measure the infarct area (pale) and the total area of each slice using image analysis software. Calculate the infarct volume as a percentage of the total brain volume.
-
Visualizations
Signaling Pathways
Caption: Putative signaling pathway of this compound's neuroprotective effects.
Experimental Workflow
Caption: General workflow for in vitro neuroprotection screening.
References
- 1. Anti-Neurodegenerating Activity: Structure–Activity Relationship Analysis of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective Potentials of Flavonoids: Experimental Studies and Mechanisms of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Neuroimmunomodulatory and Neuroprotective Effects of the Flavonoid Apigenin in in vitro Models of Neuroinflammation Associated With Alzheimer’s Disease [frontiersin.org]
- 5. Neuroimmunomodulatory and Neuroprotective Effects of the Flavonoid Apigenin in in vitro Models of Neuroinflammation Associated With Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Synthetic 7,8-Dihydroxyflavone Derivative Promotes Neurogenesis and Exhibits Potent Antidepressant Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protective effect of 5,6,7,8-Tetrahydroxyflavone on high altitude cerebral edema in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Isoscutellarein
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for improving the yield of Isoscutellarein synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the chemical synthesis of this compound (also known as 8-Hydroxyapigenin), focusing on low yields and unexpected side products.
Q1: My overall yield for this compound synthesis is consistently low. What are the general factors I should investigate?
A1: Low yields in multi-step organic synthesis can arise from various factors. A systematic approach to troubleshooting is recommended. Key areas to examine include:
-
Reagent Purity: Ensure all starting materials and reagents are of high purity and anhydrous where specified. Impurities can interfere with the reaction and lead to side product formation.
-
Reaction Conditions: Strictly control reaction parameters such as temperature, reaction time, and atmosphere. Many steps in flavonoid synthesis are sensitive to oxygen and moisture, necessitating an inert atmosphere (e.g., argon or nitrogen).
-
Workup and Purification: Product loss can occur during extraction, washing, and purification steps. Ensure proper phase separation during extractions and optimize your chromatography techniques to minimize loss.
Q2: I am using the Allan-Robinson reaction to synthesize this compound, but the yield is poor. What are the likely causes?
A2: The Allan-Robinson reaction, which involves the condensation of an o-hydroxyaryl ketone with an aromatic anhydride, can be challenging for polyhydroxylated flavonoids like this compound. Common issues include:
-
Incomplete Reaction: The reaction may require prolonged heating to go to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Side Reactions: The hydroxyl groups on the starting materials can undergo side reactions. The use of protecting groups is often necessary to prevent this.
-
Decomposition: The product or intermediates may be unstable under the reaction conditions.
Q3: I am attempting a Suzuki-Miyaura cross-coupling to synthesize the this compound backbone, but I am observing significant homocoupling of my boronic acid. How can I minimize this?
A3: Homocoupling is a common side reaction in Suzuki-Miyaura couplings, especially with electron-rich boronic acids. To mitigate this:
-
Thoroughly Degas Solvents: Oxygen can promote homocoupling. Ensure your solvents are rigorously degassed before use by bubbling with an inert gas or by freeze-pump-thaw cycles.[1]
-
Optimize Catalyst and Ligand: The choice of palladium catalyst and ligand is crucial. For electron-rich systems, more specialized ligands may be required to promote the desired cross-coupling over homocoupling.
-
Control Stoichiometry: Use a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) to favor the cross-coupling reaction.
Q4: My deprotection step to remove benzyl or other protecting groups is resulting in a low yield of this compound. What could be going wrong?
A4: Deprotection of polyhydroxyflavonoids can be problematic. Common issues include:
-
Incomplete Deprotection: The reaction may require longer reaction times or a more active catalyst. Monitor the reaction by TLC to ensure all protecting groups have been removed.
-
Product Degradation: The deprotected this compound may be unstable under the deprotection conditions. It is important to use mild deprotection methods and to work up the reaction promptly.
-
Purification Challenges: The final product can be difficult to purify from the deprotection reagents and byproducts.
Q5: I am struggling with the purification of this compound. It seems to be either insoluble or streaks on my chromatography column.
A5: The multiple hydroxyl groups in this compound make it quite polar, which can lead to purification challenges.
-
Solubility: this compound has limited solubility in many common organic solvents. Try dissolving it in a small amount of a more polar solvent like methanol or DMSO before loading it onto the column.
-
Column Chromatography: Use a polar stationary phase like silica gel and a moderately polar mobile phase. A gradient elution from a less polar solvent (e.g., dichloromethane) to a more polar solvent (e.g., methanol) can be effective. Adding a small amount of acetic acid to the mobile phase can sometimes improve peak shape.
-
Recrystallization: If a suitable solvent system can be found, recrystallization can be an effective final purification step.
Data Presentation: Comparison of Synthesis Parameters
While direct comparative studies on this compound synthesis are limited, the following tables provide a summary of typical conditions and expected yield ranges for key reactions involved in flavonoid synthesis, based on available literature for similar compounds.
Table 1: Hypothetical Yield Comparison for Suzuki-Miyaura Coupling of a Protected 8-Iodo-Flavone with 4-Hydroxyphenylboronic Acid
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Approximate Yield (%) |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 60-75 |
| Pd₂(dba)₃ (2.5) | SPhos (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 110 | 8 | 75-85 |
| Pd(OAc)₂ (5) | XPhos (10) | Cs₂CO₃ | THF/H₂O | 80 | 16 | 70-80 |
Table 2: Protecting Group Strategies for Polyhydroxyflavonoid Synthesis
| Protecting Group | Protection Reagent | Deprotection Conditions | Typical Yield (Protection) | Typical Yield (Deprotection) |
| Benzyl (Bn) | Benzyl bromide, K₂CO₃ | H₂, Pd/C | >90% | 85-95% |
| Methoxymethyl (MOM) | MOM-Cl, DIPEA | HCl, MeOH | 80-90% | 70-85% |
| tert-Butyldimethylsilyl (TBDMS) | TBDMS-Cl, Imidazole | TBAF, THF | >95% | >90% |
Experimental Protocols
The following are generalized protocols for the key steps in the synthesis of this compound. Researchers should adapt these procedures to their specific substrates and equipment.
Protocol 1: Suzuki-Miyaura Cross-Coupling for Flavone Synthesis (General Procedure)
This protocol outlines the coupling of a protected 8-iodo-5,7-dihydroxyflavone with a boronic acid.
Materials:
-
Protected 8-iodo-5,7-dihydroxyflavone
-
Arylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
K₂CO₃ (2.0 eq)
-
Toluene, Ethanol, and Water (4:1:1 mixture), degassed
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add the protected 8-iodo-flavone, arylboronic acid, and K₂CO₃.
-
Add the degassed solvent mixture via syringe.
-
Add the Pd(PPh₃)₄ catalyst.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Deprotection of Benzyl Groups (General Procedure)
This protocol describes the removal of benzyl protecting groups to yield the final polyhydroxyflavonoid.
Materials:
-
Benzylated this compound precursor
-
10% Palladium on activated carbon (Pd/C) (10 wt%)
-
Methanol or Ethyl Acetate
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the benzylated precursor in methanol or ethyl acetate in a flask suitable for hydrogenation.
-
Carefully add the Pd/C catalyst.
-
Evacuate the flask and backfill with hydrogen gas (this should be done multiple times).
-
Stir the reaction mixture under a hydrogen atmosphere (balloon or hydrogenation apparatus) at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the product by column chromatography or recrystallization.
Protocol 3: HPLC Purification of this compound
Instrumentation and Columns:
-
A preparative or semi-preparative HPLC system with a UV detector is recommended.
-
A C18 reversed-phase column is typically used.
Mobile Phase:
-
A gradient of water (A) and acetonitrile or methanol (B), both containing 0.1% formic acid or trifluoroacetic acid, is commonly employed.
-
Example Gradient: Start with 10% B, ramp to 90% B over 30 minutes, hold for 5 minutes, then return to initial conditions.
Procedure:
-
Dissolve the crude this compound in a minimal amount of the initial mobile phase composition or a stronger solvent like methanol.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Inject the sample onto the equilibrated HPLC column.
-
Monitor the elution profile at a suitable wavelength (e.g., 254 nm or 340 nm).
-
Collect the fractions corresponding to the this compound peak.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Mandatory Visualizations
Caption: Biosynthetic pathway of this compound.
Caption: Workflow for Allan-Robinson synthesis.
Caption: Workflow for Suzuki-Miyaura synthesis.
References
Overcoming Isoscutellarein solubility issues in aqueous buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with isoscutellarein in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in aqueous buffers?
A1: this compound, a flavone, possesses a planar ring structure with multiple hydroxyl groups. While the hydroxyl groups can participate in hydrogen bonding, the overall molecule is largely non-polar, leading to low solubility in aqueous solutions. This is a common characteristic of many flavonoids and polyphenolic compounds.
Q2: What is the expected solubility of this compound in standard buffers like PBS (pH 7.4)?
Q3: Can I dissolve this compound directly in my aqueous experimental buffer?
A3: Direct dissolution of this compound powder in aqueous buffers is highly unlikely to succeed and will likely result in precipitation or an incomplete solution. It is strongly recommended to first prepare a concentrated stock solution in an appropriate organic solvent or using a solubility enhancer.
Q4: What are the initial checks I should perform if I observe precipitation?
A4: Before attempting more complex solubilization methods, ensure the following:
-
Compound Purity: Verify the purity of your this compound sample. Impurities can affect solubility.
-
Buffer Preparation: Double-check the pH and composition of your aqueous buffer. Incorrect pH can significantly impact the solubility of ionizable compounds.
-
Temperature: Ensure the temperature of your solutions is controlled, as temperature can influence solubility.
Troubleshooting Guide
Issue 1: this compound precipitates when my stock solution is diluted in aqueous buffer.
Cause: This is a common issue when a concentrated stock solution in an organic solvent (like DMSO) is diluted into an aqueous buffer where the compound is less soluble. The organic solvent concentration may not be sufficient to maintain solubility at the final concentration.
Solution Workflow:
Caption: Workflow for troubleshooting precipitation upon dilution.
Detailed Steps:
-
Reduce Final Concentration: The simplest solution is to lower the final concentration of this compound in your experiment.
-
Optimize Co-solvent Concentration: If a higher concentration is necessary, you can try slightly increasing the percentage of the organic co-solvent in your final solution. However, be mindful that high concentrations of solvents like DMSO can affect experimental outcomes. A final concentration of DMSO at or below 0.5% is generally recommended for cell-based assays.
-
Alternative Solubilization: If precipitation persists, consider using a different solubilization strategy, such as cyclodextrins.
Issue 2: My this compound solution is not clear, and I see suspended particles.
Cause: This indicates that the compound has not fully dissolved. This can be due to using an inappropriate solvent, insufficient mixing, or attempting to dissolve the compound directly in a buffer.
Solution:
-
Use an appropriate organic solvent for the stock solution: Dimethyl sulfoxide (DMSO) is a common and effective solvent for creating high-concentration stock solutions of poorly soluble compounds like this compound.
-
Ensure complete dissolution of the stock: Use vortexing and gentle warming (if the compound is heat-stable) to ensure the this compound is fully dissolved in the organic solvent before any dilution.
-
Filter Sterilization: If you still observe particles after dilution and mixing, you can try to filter the final solution through a 0.22 µm syringe filter to remove any undissolved particulates, but be aware this may lower the actual concentration of the dissolved compound.
Quantitative Data on Solubility Enhancement
The following tables provide representative data on the solubility of flavonoids, which can be used to guide the selection of appropriate solubilization methods for this compound.
Table 1: Effect of Co-Solvents on Flavonoid Solubility
| Co-solvent | Concentration in Water | Approximate Solubility of Similar Flavonoids (e.g., Apigenin) | Observations |
| None (Water) | 0% | < 2.16 µg/mL | Heavy precipitation |
| DMSO | 1% | Increased | May still see precipitation at higher concentrations |
| DMSO | 5% | Significantly Increased | Clear solution likely, but check for assay interference |
| Ethanol | 5% | Moderately Increased | May see slight cloudiness |
Data is illustrative and based on the behavior of similar flavonoids. Actual solubility of this compound may vary.
Table 2: pH-Dependent Aqueous Solubility of a Representative Flavonoid (Apigenin)
| pH | Solubility (µg/mL) |
| 5.0 | Very Low |
| 7.5 | 2.16 |
This data for apigenin suggests that pH can influence the solubility of flavonoids, although this compound's solubility is expected to remain low across the physiological pH range.[1]
Experimental Protocols
Protocol 1: Preparation of a Concentrated this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Solvent Addition: Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Dissolution: Vortex the solution vigorously. Gentle warming in a water bath (e.g., 37°C) can aid dissolution. Ensure no solid particles are visible.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light.
Protocol 2: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Prepare HP-β-CD Solution: Prepare a solution of HP-β-CD in your desired aqueous buffer (e.g., 10% w/v).
-
Add this compound: Add an excess of this compound powder to the HP-β-CD solution.
-
Equilibration: Stir the suspension at room temperature for 24-48 hours to allow for the formation of the inclusion complex and to reach equilibrium.
-
Clarification: Centrifuge the solution at high speed to pellet the undissolved compound.
-
Collection and Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to obtain a clear solution of the this compound-cyclodextrin complex.
-
Quantification: The exact concentration of this compound in the final solution should be determined analytically (e.g., by HPLC-UV).
Signaling Pathways Involving this compound
This compound has been shown to modulate several key signaling pathways involved in inflammation and cell proliferation.
NF-κB Signaling Pathway
This compound can inhibit the NF-κB signaling pathway, which is a critical regulator of inflammatory responses.[2] It can prevent the phosphorylation and subsequent degradation of IκBα, thereby retaining the NF-κB (p65/p50) dimer in the cytoplasm and preventing its translocation to the nucleus to initiate the transcription of pro-inflammatory genes.[2]
Caption: Inhibition of the NF-κB pathway by this compound.
MAPK Signaling Pathway
This compound can also suppress the activation of Mitogen-Activated Protein Kinases (MAPKs), including ERK, JNK, and p38.[2] These pathways are involved in cellular responses to a variety of stimuli and play a role in inflammation and cell proliferation.
Caption: this compound's inhibitory effect on the MAPK pathway.
PI3K/Akt Signaling Pathway
Flavonoids, as a class of compounds, are known to modulate the PI3K/Akt signaling pathway, which is crucial for cell growth, survival, and proliferation.[3][4] While direct modulation by this compound is under investigation, it is plausible that it could inhibit this pathway, contributing to its potential anti-cancer effects.
Caption: Potential inhibition of the PI3K/Akt pathway by this compound.
References
- 1. A Critical Appraisal of Solubility Enhancement Techniques of Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flavonoids Identified from Korean Scutellaria baicalensis Georgi Inhibit Inflammatory Signaling by Suppressing Activation of NF-κB and MAPK in RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Preventing degradation of Isoscutellarein during extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance to prevent the degradation of Isoscutellarein during extraction.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of this compound, offering potential causes and solutions to minimize degradation and maximize yield.
| Issue | Potential Cause | Recommended Solution |
| Low yield of this compound | Degradation during extraction: High temperature, prolonged extraction time, or inappropriate pH can lead to the degradation of this compound. Flavonoids, in general, are susceptible to thermal degradation and hydrolysis under harsh conditions.[1][2][3][4] | Optimize extraction parameters. Utilize modern extraction techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) which often employ lower temperatures and shorter durations.[2][3][5] Ensure the pH of the extraction solvent is near neutral. |
| Enzymatic degradation: The presence of active endogenous enzymes, such as β-glucosidase, in the plant material can hydrolyze this compound glycosides or degrade the aglycone.[1] | Deactivate enzymes before extraction by blanching the plant material (e.g., steam or hot water treatment).[1] | |
| Inefficient extraction: The chosen solvent or extraction method may not be optimal for this compound. | Use a hydroalcoholic solvent (e.g., 50-70% ethanol) which is generally effective for flavonoids.[1][2] Consider advanced extraction methods for improved efficiency.[5] | |
| Presence of unknown peaks or degradation products in chromatogram | Hydrolysis: Exposure to high temperatures or extreme pH levels (both acidic and alkaline) can cause the breakdown of this compound.[1][6] | Lower the extraction temperature and control the pH of the solvent. Using a buffered solution can help maintain a stable pH.[1] |
| Oxidation: As a phenolic compound, this compound is susceptible to oxidation, which can be accelerated by heat, light, and the presence of metal ions.[4][7] | Perform extractions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxygen exposure.[7] Protect the extraction mixture from direct light.[7] Consider adding antioxidants like ascorbic acid to the solvent.[7] | |
| Inconsistent extraction results | Variability in plant material: Differences in the age, harvesting time, or storage conditions of the plant source can affect the content and stability of this compound. | Use standardized plant material and ensure consistent pre-processing and storage conditions. |
| Fluctuations in extraction conditions: Inconsistent temperature, time, or solvent composition will lead to variable yields. | Carefully control and monitor all extraction parameters using calibrated equipment. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound during extraction?
A1: this compound, a flavonoid, is susceptible to degradation from several factors during extraction. The key factors include:
-
Temperature: Elevated temperatures, especially during prolonged extraction times, can accelerate degradation.[1][2]
-
pH: Both strongly acidic and alkaline conditions can catalyze the degradation of flavonoids.[1][8] Generally, a neutral or slightly acidic pH is preferred.
-
Enzymatic Activity: Endogenous enzymes within the plant material can degrade this compound if not properly inactivated.[1]
-
Light and Oxygen: Exposure to light and oxygen can lead to photodegradation and oxidation of the phenolic structure of this compound.[7]
Q2: Which extraction methods are recommended to minimize this compound degradation?
A2: Modern extraction techniques are generally preferred over traditional methods like heat reflux for thermally sensitive compounds like this compound. These methods often offer higher efficiency at lower temperatures and shorter extraction times, thereby reducing the risk of degradation.[2][3][5] Recommended methods include:
-
Ultrasonic-Assisted Extraction (UAE): Uses ultrasonic waves to enhance extraction efficiency at lower temperatures.[3][9]
-
Microwave-Assisted Extraction (MAE): Employs microwave energy for rapid heating of the solvent, significantly reducing extraction time.[2][3]
-
Pressurized Liquid Extraction (PLE): Uses solvents at elevated temperatures and pressures to increase efficiency, but conditions should be carefully optimized to prevent thermal degradation.[3][10]
Q3: What is the optimal solvent system for extracting this compound while ensuring its stability?
A3: A hydroalcoholic solvent system, such as aqueous ethanol or methanol, is commonly effective for extracting flavonoids.[1][2] A concentration range of 50-70% ethanol is often a good starting point.[1] To further enhance stability, using a buffered solvent system to maintain a near-neutral pH (around 6-7) is advisable.[1]
Q4: How can I prevent enzymatic degradation of this compound during extraction?
A4: Enzymatic degradation can be effectively prevented by inactivating the endogenous enzymes in the plant material before the extraction process.[1] A common and effective method is blanching, which involves a brief heat treatment.[1] This can be done by treating the plant material with steam or hot water (e.g., 80°C for 2-5 minutes).[1]
Experimental Protocols
Protocol 1: Ultrasonic-Assisted Extraction (UAE) of this compound
This protocol is designed to maximize the yield of this compound while minimizing degradation through the use of lower temperatures and shorter extraction times.
1. Plant Material Pre-treatment (Enzyme Inactivation):
- If using fresh plant material, blanch it in hot water at 80°C for 2-5 minutes to deactivate endogenous enzymes.[1]
- Immediately cool the blanched material in an ice bath.
- Dry the plant material at a low temperature (< 40°C), for instance, using a freeze-dryer or a vacuum oven.
- Grind the dried material to a fine powder (e.g., 40-60 mesh).
2. Ultrasonic-Assisted Extraction:
- Weigh 10 g of the pre-treated plant powder and place it in a 250 mL flask.
- Add 150 mL of 70% ethanol (v/v).
- Place the flask in an ultrasonic bath.
- Set the ultrasonic frequency to 40 kHz and the power to 250 W.
- Maintain the extraction temperature at 50°C using a water bath.
- Extract for 30 minutes.[1]
3. Post-Extraction Processing:
- Filter the extract through Whatman No. 1 filter paper to separate the solid residue.
- Concentrate the filtrate using a rotary evaporator at reduced pressure and a temperature below 45°C to prevent thermal degradation.[2]
- Store the final dried extract at 4°C in a dark, airtight container.
Visualizations
Caption: Optimized workflow for this compound extraction to minimize degradation.
Caption: Key factors contributing to the degradation of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Modern Techniques for Flavonoid Extraction—To Optimize or Not to Optimize? | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | 41440-05-5 | Benchchem [benchchem.com]
Technical Support Center: Optimizing HPLC Separation of Isoscutellarein and its Isomers
Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) separation of Isoscutellarein and its isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the analysis of these flavonoid compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors in achieving good separation of this compound and its isomers?
A1: The most critical factors include the choice of the stationary phase (column), the composition and pH of the mobile phase, the gradient elution program, and the column temperature.[1] Isomers of flavonoids, such as this compound, often have very similar polarities, making their separation challenging. Therefore, fine-tuning these parameters is essential to exploit the subtle differences in their physicochemical properties.
Q2: Which type of HPLC column is most suitable for separating this compound isomers?
A2: A reversed-phase C18 column is the most commonly used and generally recommended starting point for the separation of flavonoids and their isomers.[2] Columns with a particle size of 5 µm or smaller can provide higher efficiency and better resolution.[3]
Q3: Why is the pH of the mobile phase important for flavonoid isomer separation?
A3: The pH of the mobile phase can significantly influence the ionization state of the hydroxyl groups on the flavonoid structure. By controlling the pH, typically by adding a small amount of acid like formic acid or phosphoric acid to the aqueous portion of the mobile phase, you can suppress the ionization of silanol groups on the stationary phase and the phenolic hydroxyl groups of the analytes. This leads to sharper peaks and improved resolution between isomers.
Q4: Should I use an isocratic or gradient elution method?
A4: For complex samples containing multiple flavonoids and their isomers, a gradient elution is generally preferred.[3][4] A gradient method, where the proportion of the organic solvent in the mobile phase is increased over time, allows for the effective elution of compounds with a wider range of polarities, improving separation and reducing analysis time.
Q5: What are typical detection wavelengths for this compound and its isomers?
A5: Flavonoids generally exhibit strong UV absorbance. For the analysis of flavonoids from Scutellaria species, detection wavelengths are often set around 270 nm, 280 nm, or 335 nm, depending on the specific chromophores of the compounds of interest.[3][4] A photodiode array (PDA) detector is highly recommended to monitor multiple wavelengths simultaneously and to check for peak purity.
Troubleshooting Guide
Issue 1: Poor Resolution or Co-elution of Isomer Peaks
Q: My this compound isomer peaks are not separating. What should I do?
A: Poor resolution is a common issue when separating structurally similar isomers. Here are several steps you can take to improve separation:
-
Optimize the Mobile Phase Gradient: A shallower gradient (a slower increase in the organic solvent concentration) can often improve the resolution of closely eluting peaks.
-
Adjust the Mobile Phase Composition:
-
Try changing the organic modifier. If you are using acetonitrile, consider trying methanol, or vice versa. The different selectivities of these solvents can alter the elution order and improve separation.
-
Vary the pH of the aqueous phase by adjusting the concentration of the acid (e.g., formic acid).
-
-
Lower the Flow Rate: Reducing the flow rate can increase the interaction time of the analytes with the stationary phase, potentially leading to better separation.[1]
-
Decrease the Column Temperature: Lowering the temperature can sometimes enhance separation, although for some flavonoids, a slightly elevated temperature (e.g., 30-40°C) may provide better peak shape and efficiency.[1][3]
-
Change the Column: If the above steps do not provide satisfactory resolution, consider a different C18 column from another manufacturer, as subtle differences in the silica backbone and bonding chemistry can significantly impact selectivity. A column with a different stationary phase, such as a C8 or a phenyl-hexyl column, could also be tested.
Issue 2: Peak Tailing
Q: My flavonoid peaks are showing significant tailing. What is the cause and how can I fix it?
A: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, particularly with active silanol groups.
-
Adjust Mobile Phase pH: Ensure the pH of your mobile phase is low enough (typically between 2.5 and 3.5) by adding an acid like formic, acetic, or phosphoric acid. This will suppress the ionization of silanol groups.
-
Use a High-Purity Silica Column: Modern, high-purity silica columns have fewer accessible silanol groups, which reduces peak tailing for basic and polar compounds.
-
Check for Column Contamination: A contaminated guard column or analytical column can lead to peak tailing. Flush the column with a strong solvent or, if necessary, replace the guard column.[5]
-
Sample Overload: Injecting too much sample can cause peak distortion, including tailing. Try diluting your sample and injecting a smaller volume.[5]
Issue 3: Inconsistent Retention Times
Q: The retention times of my peaks are drifting between injections. What could be the problem?
A: Fluctuating retention times can compromise the reliability of your analysis.
-
Ensure Proper Column Equilibration: The column must be thoroughly equilibrated with the initial mobile phase conditions before each injection. Insufficient equilibration is a common cause of retention time drift, especially in gradient elution.[5]
-
Check for Leaks: Leaks in the HPLC system can cause pressure fluctuations and, consequently, shifts in retention times. Carefully inspect all fittings and connections.[5][6]
-
Mobile Phase Preparation: Ensure your mobile phase is prepared consistently for each run. Premixing the mobile phase can sometimes provide more stable results than online mixing. Also, make sure the mobile phase is properly degassed to prevent bubble formation in the pump.[5]
-
Column Temperature: Maintain a constant column temperature using a column oven. Fluctuations in ambient temperature can affect retention times.[5]
Experimental Protocols
The following is a recommended starting protocol for the separation of this compound and its isomers. This protocol is based on established methods for separating flavonoids from Scutellaria species and should be optimized for your specific application.[3][4]
Recommended Starting HPLC Conditions
| Parameter | Recommended Condition |
| Column | Reversed-phase C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% B to 50% B over 22 minutes, then to 30% B for 13 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
Note: This is a starting point. Optimization of the gradient profile, mobile phase composition, and other parameters will likely be necessary to achieve baseline separation of all isomers of interest.
Quantitative Data from Related Flavonoid Separations
Table 1: Example Gradient Elution Program for Scutellaria Flavonoids
| Time (minutes) | % Mobile Phase A (0.1% Phosphoric Acid in Water) | % Mobile Phase B (Acetonitrile) |
| 0 | 70 | 30 |
| 5 | 65 | 35 |
| 10 | 60 | 40 |
| 15 | 50 | 50 |
| 22 | 50 | 50 |
| 35 | 70 | 30 |
This table is adapted from a method used for the analysis of various flavonoids in Radix Scutellariae.[3]
Table 2: Validation Parameters for a Scutellaria Flavonoid HPLC Method
| Compound | Linearity (r²) | LOD (µg/mL) | LOQ (µg/mL) | Recovery (%) |
| Baicalin | > 0.999 | 0.08 | 0.25 | 98.2 - 101.5 |
| Wogonoside | > 0.999 | 0.06 | 0.20 | 97.9 - 102.1 |
| Baicalein | > 0.999 | 0.05 | 0.18 | 98.5 - 101.8 |
| Wogonin | > 0.999 | 0.04 | 0.15 | 98.0 - 102.0 |
This data is representative of typical validation results for HPLC analysis of major flavonoids in Scutellaria species and can be used as a reference for expected method performance.
Visualizations
Logical Workflow for HPLC Method Development
The following diagram illustrates a systematic approach to developing and optimizing an HPLC method for the separation of flavonoid isomers.
References
- 1. mdpi.com [mdpi.com]
- 2. silicycle.com [silicycle.com]
- 3. Comparative Study of the Flavonoid Content in Radix Scutellaria from Different Cultivation Areas in China - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validation of a HPLC method for flavonoid biomarkers in skullcap (Scutellaria) and its use to illustrate wide variability in the quality of commercial tinctures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HPLC Troubleshooting Guide [scioninstruments.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting Isoscutellarein instability in cell culture media
Welcome to the technical support center for Isoscutellarein. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to the stability of this compound in cell culture media.
Section 1: Frequently Asked Questions (FAQs)
General Information & Preparation
Q1: What is this compound and what are its primary biological activities?
This compound (4′,5,7,8-Tetrahydroxyflavone) is a flavone, a type of flavonoid compound found in various plants.[1] Its primary biological activities stem from its potent antioxidant and anti-inflammatory effects.[2] It can scavenge free radicals and modulate key signaling pathways involved in inflammation, such as the MAPK and NF-κB pathways.[2][3]
Q2: Why is this compound stability a concern in cell culture experiments?
Q3: How should I prepare and store a stock solution of this compound?
Due to its poor aqueous solubility, this compound should first be dissolved in an organic solvent like dimethyl sulfoxide (DMSO). Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Aliquot the stock solution into small, single-use volumes in amber or foil-wrapped tubes to protect from light, and store at -20°C or -80°C. It is not recommended to store aqueous dilutions for more than one day.
Factors Affecting Stability in Cell Culture
Q4: Which components of my cell culture medium can degrade this compound?
Several factors common in cell culture environments can contribute to the degradation of flavonoids:
-
pH: Flavonoids are generally more stable at a slightly acidic pH and become increasingly unstable as the pH becomes neutral to alkaline (pH > 7).[4] Standard cell culture media buffered with sodium bicarbonate are typically around pH 7.2-7.4, which can promote degradation.
-
Reactive Oxygen Species (ROS): Although an antioxidant, this compound is consumed when it scavenges ROS that may be present in the media or generated by cells.
-
Metal Ions: Trace metals in media supplements can catalyze the oxidation of flavonoids.
-
Light and Oxygen: Exposure to ambient light and atmospheric oxygen can cause photodegradation and oxidation.[2]
Q5: How does temperature affect the stability of this compound?
Higher temperatures accelerate the rate of chemical degradation. Incubating this compound in media at 37°C will cause it to degrade faster than if stored at 4°C. The effect of temperature on degradation kinetics is often described by the Arrhenius equation, where an increase in temperature leads to a higher reaction rate constant.[4]
Q6: How can I minimize this compound degradation during my experiments?
To enhance stability and ensure consistent results, consider the following:
-
Prepare Freshly: Add this compound to the cell culture medium immediately before treating your cells.
-
Minimize Light Exposure: Protect the media containing this compound from light by using amber flasks or wrapping containers in foil.
-
Control pH: If your experimental design allows, a slightly more acidic medium could improve stability.
-
Consider Serum: Some studies have noted that components in fetal bovine serum (FBS) can interact with flavonoids, in some cases leading to dimerization or degradation. Be aware of this potential variable.
-
Time-Course Experiments: For long-term experiments (e.g., >24 hours), consider replacing the media with freshly prepared this compound at regular intervals to maintain a more consistent concentration.
Troubleshooting & Verification
Q7: My experimental results are inconsistent. Could this compound instability be the cause?
Yes, inconsistent or weaker-than-expected biological effects are classic signs of compound degradation. If the concentration of active this compound decreases significantly over the course of your experiment, it can lead to high variability and a diminished cellular response.
Q8: How can I verify if my this compound is degrading in my specific cell culture medium?
You can perform a stability test using High-Performance Liquid Chromatography (HPLC). This involves incubating this compound in your complete cell culture medium at 37°C under your standard experimental conditions (e.g., in the incubator). Samples are taken at different time points (e.g., 0, 2, 6, 12, 24 hours), and the remaining concentration of this compound is quantified by HPLC. A significant decrease in the peak area corresponding to this compound over time confirms degradation.[5][6]
Section 2: Data Presentation
Factors Influencing Stability
The stability of this compound is not an isolated property but is influenced by a combination of environmental factors. The following table summarizes the key variables and their impact.
| Factor | Impact on Stability | Mitigation Strategy |
| pH | Decreased stability at neutral to alkaline pH (>7.0) | Prepare solutions fresh; use a more stable buffered system if possible. |
| Temperature | Degradation rate increases with temperature (e.g., at 37°C)[4] | Minimize time at 37°C; store stocks at -20°C or -80°C. |
| Light | Photodegradation can occur upon exposure to ambient light[2] | Use amber vials/tubes; wrap containers in foil; work in low-light conditions. |
| Oxygen | Oxidation leads to degradation | Use de-gassed solvents for stock preparation; minimize headspace in storage tubes. |
| Metal Ions | Catalyze oxidative degradation | Use high-purity, chelator-free reagents and media where possible. |
Example: Thermal Degradation Kinetics
| Temperature (°C) | Rate Constant (k) (days⁻¹) | Half-life (t₁/₂) (days) | Shelf-life (t₉₀) (days) |
| 60 | 0.441 | 1.57 | 0.24 |
| 70 | 0.771 | 0.90 | 0.14 |
| 80 | 1.340 | 0.52 | 0.08 |
| 90 | 2.556 | 0.27 | 0.04 |
| 25 (Calculated) | 0.057 | 12.16 | 1.85 |
| Caption: Data adapted from a study on Verbascoside stability in an aqueous solution (pH 7.4) and presented for illustrative purposes.[4] The rate constant (k) was determined under accelerated degradation conditions, and the values at 25°C were extrapolated using the Arrhenius equation. Shelf-life (t₉₀) is the time required for 10% degradation. |
Section 3: Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solutions
This protocol describes the standard procedure for preparing a concentrated stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile, amber or foil-wrapped microcentrifuge tubes
-
Calibrated analytical balance and weighing paper
-
Vortex mixer
Procedure:
-
Calculation: Determine the mass of this compound powder needed to achieve the desired stock concentration (e.g., 20 mM). The molecular weight of this compound is 286.24 g/mol .
-
Mass (mg) = [Desired Concentration (mM)] x [Final Volume (mL)] x 0.28624
-
-
Weighing: In a sterile environment, accurately weigh the calculated amount of this compound powder.
-
Dissolution: Transfer the powder to a sterile tube and add the required volume of 100% DMSO.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary, but do not overheat.
-
Aliquoting: Dispense the stock solution into single-use aliquots (e.g., 10-20 µL) in sterile, amber microcentrifuge tubes. This prevents repeated freeze-thaw cycles and minimizes light exposure.
-
Storage: Label the aliquots clearly with the compound name, concentration, and date. Store immediately at -20°C for short-term use (weeks) or -80°C for long-term storage (months).
-
Usage: When ready to use, thaw an aliquot at room temperature. Dilute it to the final working concentration in pre-warmed cell culture medium immediately before adding it to the cells. Ensure the final DMSO concentration in the culture medium is non-toxic to your cells (typically ≤ 0.1%).
Protocol 2: Monitoring this compound Stability in Media by HPLC
This protocol provides a method to quantify the degradation of this compound in your specific cell culture medium over time.[5][6][7]
Materials:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[5]
-
This compound stock solution (from Protocol 1)
-
Complete cell culture medium (the same used in your experiments)
-
HPLC-grade solvents (e.g., acetonitrile or methanol, and water with formic or acetic acid)
-
Sterile tubes for sample collection
Procedure:
-
HPLC Method Development (Example):
-
Mobile Phase A: 0.1% Formic Acid in Water.[6]
-
Mobile Phase B: Acetonitrile.[6]
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 25-30°C.[6]
-
Detection Wavelength: Scan for the absorption maximum of this compound (flavonoids typically absorb around 280 nm and 350 nm).[8]
-
Gradient Elution: Develop a gradient to ensure good separation of the this compound peak from media components (e.g., start with low %B, ramp up to elute the compound, then re-equilibrate).
-
Standard Curve: Prepare serial dilutions of this compound in the mobile phase to create a standard curve for quantification.
-
-
Sample Preparation and Incubation:
-
Spike your complete cell culture medium with this compound to your final experimental concentration.
-
Place the medium in a sterile flask or plate and incubate under your standard experimental conditions (37°C, 5% CO₂).
-
-
Time-Point Collection:
-
Immediately after spiking, collect the first sample (T=0).
-
Collect subsequent samples at desired time points (e.g., 2, 4, 8, 12, 24 hours).
-
For each sample, transfer an aliquot to a clean tube and immediately freeze at -80°C or process for HPLC analysis to halt further degradation.
-
-
Sample Processing:
-
Thaw samples if frozen.
-
Centrifuge samples to remove any cells or debris.
-
If necessary, perform a protein precipitation step (e.g., by adding 3 volumes of ice-cold acetonitrile) to prevent protein fouling of the HPLC column. Centrifuge and collect the supernatant.
-
-
HPLC Analysis:
-
Inject the processed samples onto the HPLC system.
-
Record the chromatograms and identify the peak corresponding to this compound based on the retention time of your standard.
-
-
Data Analysis:
-
Measure the peak area for this compound at each time point.
-
Calculate the concentration of this compound remaining at each time point using the standard curve.
-
Plot the percentage of this compound remaining versus time to visualize the degradation profile.
-
Section 4: Visualizations
Signaling Pathways and Workflows
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | 41440-05-5 | Benchchem [benchchem.com]
- 3. Flavonoids Identified from Korean Scutellaria baicalensis Georgi Inhibit Inflammatory Signaling by Suppressing Activation of NF-κB and MAPK in RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijprajournal.com [ijprajournal.com]
- 6. RP-HPLC-Based Flavonoid Profiling Accompanied with Multivariate Analysis: An Efficient Approach for Quality Assessment of Houttuynia cordata Thunb Leaves and Their Commercial Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Bioavailability of Isoscutellarein
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at increasing the bioavailability of Isoscutellarein.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the oral bioavailability of this compound?
This compound, a flavone with significant therapeutic potential, often exhibits low oral bioavailability. The primary reasons for this are its poor aqueous solubility and potential for first-pass metabolism. Like many flavonoids, its lipophilic nature limits its dissolution in the gastrointestinal fluids, which is a prerequisite for absorption.
Q2: What are the general strategies to improve the bioavailability of poorly soluble compounds like this compound?
Several formulation and chemical modification strategies can be employed to enhance the bioavailability of poorly soluble drugs.[1][2][3][4][5] These can be broadly categorized as:
-
Physical Modifications: Altering the physical properties of the drug to improve dissolution.
-
Chemical Modifications: Modifying the chemical structure to enhance solubility or permeability.
-
Formulation Approaches: Incorporating the drug into advanced delivery systems.
Troubleshooting Guides
Issue 1: Low Dissolution Rate of this compound in In Vitro Assays
Problem: You are observing a very slow and incomplete dissolution of pure this compound powder in your simulated gastric or intestinal fluid assays.
Possible Cause: The crystalline nature and low aqueous solubility of this compound are limiting its dissolution rate.
Troubleshooting Steps:
-
Particle Size Reduction: The dissolution rate of a drug is inversely proportional to its particle size. Reducing the particle size increases the surface area available for dissolution.
-
Solid Dispersions: Dispersing this compound in a hydrophilic carrier can enhance its wettability and dissolution.
-
Mechanism: The drug is molecularly dispersed in an inert carrier, which helps to reduce drug particle aggregation and improve dissolution.[3]
-
Common Carriers: Polyethylene glycols (PEGs), polyvinylpyrrolidone (PVP), and hydroxypropyl methylcellulose (HPMC).
-
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, thereby increasing their apparent solubility.[1][7]
Experimental Protocol: Preparation of an this compound-Cyclodextrin Inclusion Complex (Kneading Method)
-
Molar Ratio Determination: Determine the desired molar ratio of this compound to cyclodextrin (e.g., 1:1, 1:2).
-
Mixing: Accurately weigh the this compound and cyclodextrin.
-
Kneading: Place the mixture in a mortar and add a small amount of a hydroalcoholic solution (e.g., 50% ethanol) to form a paste.
-
Trituration: Knead the paste for a specified period (e.g., 60 minutes).
-
Drying: Dry the resulting product in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Sieving: Pass the dried complex through a sieve to obtain a uniform particle size.
-
Characterization: Confirm the formation of the inclusion complex using techniques like Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), and Fourier-Transform Infrared Spectroscopy (FTIR).
Issue 2: Poor Permeability of this compound Across Caco-2 Cell Monolayers
Problem: Your in vitro permeability assay using Caco-2 cell monolayers shows low transport of this compound from the apical to the basolateral side.
Possible Cause: this compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pumps the compound back into the intestinal lumen.
Troubleshooting Steps:
-
Co-administration with P-gp Inhibitors: To confirm P-gp mediated efflux, conduct the permeability assay in the presence of a known P-gp inhibitor (e.g., Verapamil). A significant increase in the apparent permeability coefficient (Papp) would suggest the involvement of P-gp.
-
Lipid-Based Formulations: Formulating this compound in lipid-based systems can enhance its absorption and potentially bypass efflux transporters.
Experimental Protocol: Formulation of an this compound-Loaded SEDDS
-
Component Selection:
-
Oil Phase: Select an oil in which this compound has good solubility (e.g., oleic acid, Capryol 90).
-
Surfactant: Choose a surfactant with a high HLB value (e.g., Tween 80, Cremophor EL).
-
Cosurfactant: Select a cosurfactant to improve the emulsification process (e.g., Transcutol P, PEG 400).
-
-
Solubility Studies: Determine the solubility of this compound in various oils, surfactants, and cosurfactants to select the optimal components.
-
Ternary Phase Diagram Construction: Construct ternary phase diagrams to identify the self-emulsifying region for different ratios of oil, surfactant, and cosurfactant.
-
Formulation Preparation:
-
Dissolve this compound in the chosen oil phase.
-
Add the surfactant and cosurfactant to the oil phase and mix thoroughly using a vortex mixer until a clear solution is obtained.
-
-
Characterization:
-
Emulsification Time: Measure the time taken for the SEDDS to form an emulsion in simulated gastric fluid.
-
Droplet Size Analysis: Determine the mean droplet size and polydispersity index of the resulting emulsion using dynamic light scattering.
-
In Vitro Dissolution: Perform dissolution studies to compare the release of this compound from the SEDDS formulation with that of the pure drug.
-
Quantitative Data Summary
Visualizations
Logical Workflow for Enhancing this compound Bioavailability
Caption: A logical workflow illustrating the process of identifying the causes of low bioavailability for this compound and the subsequent strategies and evaluation methods to address them.
Experimental Workflow for SEDDS Formulation and Evaluation
Caption: A step-by-step experimental workflow for the development and evaluation of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound.
References
- 1. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 2. omicsonline.org [omicsonline.org]
- 3. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jddtonline.info [jddtonline.info]
- 5. researchgate.net [researchgate.net]
- 6. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics | MDPI [mdpi.com]
- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Isoscutellarein Quantification Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Isoscutellarein quantification assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability in this compound quantification assays?
The most common sources of variability in this compound quantification assays, particularly when using methods like HPLC-UV or LC-MS/MS, include:
-
Matrix Effects: Endogenous components in biological samples (e.g., plasma, urine) can co-elute with this compound and either suppress or enhance its ionization in the mass spectrometer, leading to inaccurate quantification.[1][2][3]
-
Sample Preparation and Extraction: Inefficient extraction of this compound from the biological matrix can result in low recovery and underestimation of its concentration. The choice of extraction method (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) is critical.
-
Analyte Stability: this compound, like many flavonoids, can be susceptible to degradation due to factors such as pH, temperature, and light exposure during sample collection, storage, and processing.[4]
-
Method Validation: An inadequately validated analytical method can lead to unreliable results. Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[5]
-
Chromatographic Issues: Problems with the HPLC/UPLC system, such as inconsistent mobile phase composition, column degradation, or injector issues, can cause shifts in retention time, poor peak shape, and baseline noise.
Q2: How can I minimize matrix effects in my LC-MS/MS assay for this compound?
Minimizing matrix effects is crucial for accurate quantification. Here are some strategies:
-
Effective Sample Cleanup: Employ a robust sample preparation method to remove interfering substances. Solid-phase extraction (SPE) is often more effective at removing matrix components than simple protein precipitation.
-
Chromatographic Separation: Optimize the chromatographic conditions to separate this compound from co-eluting matrix components. This may involve adjusting the mobile phase composition, gradient, or using a different column.
-
Use of an Internal Standard: A stable isotope-labeled internal standard (SIL-IS) for this compound is the gold standard for correcting matrix effects, as it co-elutes and experiences similar ionization suppression or enhancement. If a SIL-IS is unavailable, a structural analog can be used.
-
Standard Addition: This method involves adding known amounts of this compound standard to the sample matrix to create a calibration curve within the matrix itself, which can compensate for matrix effects.
-
Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but ensure that the this compound concentration remains above the limit of quantification (LOQ).
Q3: What are the recommended storage conditions for plasma samples containing this compound?
To ensure the stability of this compound in plasma samples, the following storage conditions are recommended:
-
Short-term storage: Samples can be stored at 2-8°C for up to 24 hours.
-
Long-term storage: For storage longer than 24 hours, samples should be frozen at -20°C or preferably at -80°C.
-
Freeze-thaw cycles: It is crucial to minimize the number of freeze-thaw cycles, as repeated cycling can lead to degradation of the analyte. It is advisable to aliquot samples into smaller volumes before freezing if multiple analyses are anticipated.
Q4: My this compound recovery is consistently low. What could be the problem?
Low recovery of this compound is often related to the extraction procedure. Consider the following:
-
Extraction Solvent: The polarity of the extraction solvent should be optimized to efficiently extract this compound from the sample matrix.
-
pH Adjustment: The pH of the sample can influence the extraction efficiency of flavonoids. Experiment with adjusting the pH of the sample before extraction.
-
Extraction Technique: If you are using protein precipitation, consider switching to liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for a more thorough extraction.
-
Incomplete Evaporation/Reconstitution: If your protocol involves an evaporation step, ensure that the solvent is completely removed. Subsequently, ensure the dried extract is fully redissolved in the reconstitution solvent.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | Column overload. | Dilute the sample or inject a smaller volume. |
| Incompatible injection solvent. | Dissolve the sample in the initial mobile phase. | |
| Column degradation. | Replace the column. | |
| Baseline Noise or Drift | Contaminated mobile phase or detector. | Prepare fresh mobile phase and flush the system and detector. |
| Air bubbles in the system. | Degas the mobile phase and purge the pump. | |
| Temperature fluctuations. | Use a column oven to maintain a stable temperature. | |
| Inconsistent Retention Times | Inconsistent mobile phase composition. | Prepare fresh mobile phase and ensure proper mixing. |
| Pump malfunction. | Check for leaks and ensure the pump is delivering a consistent flow rate. | |
| Column equilibration issues. | Ensure the column is adequately equilibrated before each injection. | |
| No or Very Small Peak | Incorrect injection volume or sample concentration too low. | Verify injection volume and check sample concentration. |
| Detector issue (e.g., lamp off). | Check detector settings and lamp status. | |
| Analyte degradation. | Review sample handling and storage procedures to ensure stability. | |
| Ghost Peaks | Carryover from previous injection. | Run a blank injection after a high concentration sample. Clean the injector and column if necessary. |
| Contamination in the mobile phase or system. | Prepare fresh mobile phase and flush the system. |
Quantitative Data Summary
The following tables summarize typical validation parameters for the quantification of flavonoids, which can be used as a reference for this compound assay development.
Table 1: HPLC-UV Method Validation Parameters
| Parameter | Typical Value |
| Linearity Range | 0.1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (% RSD) | < 15% |
Table 2: UPLC-MS/MS Method Validation Parameters
| Parameter | Typical Value |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.2 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Accuracy (% Bias) | ± 15% |
| Precision (% RSD) | < 15% |
| Recovery | > 80% |
| Matrix Effect | 85 - 115% |
Experimental Protocols
Protocol 1: this compound Extraction from Human Plasma using Protein Precipitation
-
Sample Preparation:
-
Thaw frozen plasma samples on ice.
-
Vortex the plasma sample to ensure homogeneity.
-
-
Protein Precipitation:
-
To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., a structural analog like apigenin).
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
-
Centrifugation:
-
Centrifuge the mixture at 13,000 rpm for 10 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
-
Evaporation:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Vortex for 30 seconds to ensure complete dissolution.
-
-
Analysis:
-
Transfer the reconstituted sample to an HPLC vial for analysis by UPLC-MS/MS.
-
Protocol 2: UPLC-MS/MS Quantification of this compound
-
Instrumentation: UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient Elution:
-
0-1 min: 10% B
-
1-5 min: 10-90% B
-
5-6 min: 90% B
-
6-6.1 min: 90-10% B
-
6.1-8 min: 10% B
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
MS/MS Detection:
-
Ionization Mode: Positive or Negative (to be optimized for this compound)
-
MRM Transitions:
-
This compound: Precursor ion (e.g., [M+H]⁺ or [M-H]⁻) → Product ion
-
Internal Standard: Precursor ion → Product ion
-
-
Optimize collision energy and other MS parameters for maximum sensitivity.
-
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Anti-inflammatory signaling pathway of this compound.
References
- 1. Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and validation of a UPLC-ESI-MS/MS method for the determination of N-butylscopolamine in human plasma: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ashdin.com [ashdin.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Resolution of Isoscutellarein NMR Signals
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the NMR analysis of Isoscutellarein, with a focus on enhancing signal resolution.
Frequently Asked Questions (FAQs)
Q1: Why am I observing poor resolution and significant signal overlap in the 1H NMR spectrum of this compound?
A1: Poor resolution and signal overlap in the NMR spectra of flavonoids like this compound are common challenges. Several factors can contribute to this issue:
-
Molecular Structure: this compound possesses multiple hydroxyl groups and a rigid flavonoid backbone. The protons on the aromatic rings often have similar chemical environments, leading to closely spaced or overlapping signals.
-
Sample Concentration: High sample concentrations can lead to intermolecular interactions and viscosity effects, resulting in broadened spectral lines.[1]
-
Solvent Effects: The choice of deuterated solvent significantly influences the chemical shifts of protons, especially those of hydroxyl groups, through differential hydrogen bonding and anisotropic effects. An inappropriate solvent can fail to induce sufficient chemical shift dispersion.
-
Suboptimal Shimming: An inhomogeneous magnetic field is a primary cause of poor line shape and resolution. Improper shimming of the NMR spectrometer will result in broad, distorted peaks.
-
Temperature: The temperature at which the spectrum is acquired can affect molecular motion, conformational exchange, and hydrogen bonding, all of which impact signal resolution.
Q2: How can I improve the resolution of my this compound NMR spectrum?
A2: Several strategies can be employed to enhance the resolution of this compound NMR signals:
-
Optimize Sample Preparation: Ensure your sample is free of particulate matter by filtering it into the NMR tube. Use an appropriate sample concentration, typically 5-25 mg for ¹H NMR.[1]
-
Select an Appropriate Solvent: Experiment with different deuterated solvents to maximize chemical shift dispersion. Solvents like DMSO-d₆, methanol-d₄, and acetone-d₆ are commonly used for flavonoids. Aromatic solvents like benzene-d₆ can also be effective in resolving overlapping signals.
-
Careful Shimming: Meticulous shimming of the magnetic field is crucial for achieving high resolution. Both manual and automated shimming routines should be utilized to obtain the narrowest possible line widths.
-
Vary the Temperature: Acquiring spectra at different temperatures can help to resolve overlapping signals by altering the chemical shifts of certain protons, particularly those involved in hydrogen bonding.[2]
-
Utilize 2D NMR Techniques: Two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, are powerful tools for resolving overlapping signals by spreading the information into a second dimension.
Q3: What are the recommended 2D NMR experiments for resolving signal overlap in this compound?
A3: For resolving complex spectra of flavonoids like this compound, the following 2D NMR experiments are highly recommended:
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are scalar-coupled to each other, helping to trace out spin systems within the molecule. This is particularly useful for assigning protons on the same aromatic ring.
-
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to their attached carbons. Since ¹³C spectra are generally better dispersed than ¹H spectra, this technique effectively resolves overlapping proton signals by spreading them along the ¹³C chemical shift axis.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between protons and carbons (typically 2-3 bonds). HMBC is invaluable for connecting different fragments of the molecule and for assigning quaternary carbons.
Troubleshooting Guides
Problem: Broad and Poorly Resolved Aromatic Signals
Possible Cause & Solution
| Possible Cause | Recommended Solution |
| High Sample Concentration | Prepare a more dilute sample (e.g., 5-10 mg in 0.6 mL of solvent). |
| Poor Shimming | Re-shim the spectrometer. If manual shimming is difficult, utilize automated gradient shimming routines if available. |
| Inappropriate Solvent | Acquire spectra in a different deuterated solvent. For flavonoids, DMSO-d₆ often provides good dispersion for hydroxyl protons, while acetone-d₆ or methanol-d₄ can also be effective. |
| Presence of Paramagnetic Impurities | Ensure the sample and solvent are free from paramagnetic metal ions. If suspected, treat the sample with a chelating agent like Chelex resin. |
Problem: Overlapping Signals in the Aromatic Region
Possible Cause & Solution
| Possible Cause | Recommended Solution |
| Similar Chemical Environments | Acquire a 2D COSY spectrum to identify coupled protons within the same spin system. This can help to differentiate between signals from the A and B rings. |
| Accidental Degeneracy | Acquire a 2D HSQC spectrum. Protons that overlap in the ¹H dimension will likely be resolved in the ¹³C dimension if they are attached to carbons with different chemical shifts. |
| Complex Coupling Patterns | Run a 2D J-resolved experiment to separate chemical shifts and coupling constants into different dimensions, simplifying the appearance of multiplets. |
| Temperature Effects | Acquire spectra at a higher temperature (e.g., 40-60 °C). This can sometimes alter the chemical shifts enough to resolve overlapping signals.[2] |
Quantitative Data
Table 1: ¹H NMR Chemical Shifts (δ, ppm) of this compound in Different Solvents
| Proton | DMSO-d₆ | Methanol-d₄ | Acetone-d₆ |
| H-3 | 6.90 | 6.63 | 6.71 |
| H-6 | 6.20 | 6.22 | 6.30 |
| H-2' | 7.92 | 7.82 | 7.91 |
| H-3' | 6.95 | 6.92 | 6.99 |
| H-5' | 6.95 | 6.92 | 6.99 |
| H-6' | 7.92 | 7.82 | 7.91 |
| 5-OH | 12.89 | - | - |
| 7-OH | 10.78 | - | - |
| 8-OH | 9.25 | - | - |
| 4'-OH | 10.15 | - | - |
| Note: Hydroxyl proton signals are often broad and may not be observed in protic solvents like methanol-d₄ due to exchange. |
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of this compound in Different Solvents
| Carbon | DMSO-d₆ | Methanol-d₄ | Acetone-d₆ |
| C-2 | 163.7 | 165.4 | 164.5 |
| C-3 | 102.7 | 103.9 | 103.2 |
| C-4 | 181.8 | 183.5 | 182.7 |
| C-4a | 104.2 | 105.2 | 104.8 |
| C-5 | 153.2 | 154.5 | 153.8 |
| C-6 | 98.9 | 99.8 | 99.4 |
| C-7 | 157.3 | 158.8 | 158.0 |
| C-8 | 128.9 | 129.7 | 129.2 |
| C-8a | 148.9 | 150.1 | 149.5 |
| C-1' | 121.3 | 123.1 | 122.2 |
| C-2' | 128.5 | 129.4 | 129.0 |
| C-3' | 115.9 | 116.8 | 116.4 |
| C-4' | 161.2 | 162.5 | 161.9 |
| C-5' | 115.9 | 116.8 | 116.4 |
| C-6' | 128.5 | 129.4 | 129.0 |
Experimental Protocols
Protocol 1: Sample Preparation for High-Resolution NMR
-
Weighing the Sample: Accurately weigh 5-10 mg of purified this compound.
-
Dissolving the Sample: Transfer the sample to a clean, dry vial. Add approximately 0.6 mL of the desired deuterated solvent (e.g., DMSO-d₆, methanol-d₄, or acetone-d₆).
-
Ensuring Complete Dissolution: Gently vortex or sonicate the vial to ensure the sample is fully dissolved. Visually inspect for any suspended particles.
-
Filtering the Sample: Prepare a Pasteur pipette with a small, tightly packed plug of glass wool or a Kimwipe at the bottom.
-
Transfer to NMR Tube: Filter the sample solution through the prepared pipette directly into a clean, high-quality 5 mm NMR tube.
-
Capping and Labeling: Cap the NMR tube and label it clearly.
Protocol 2: Variable Temperature (VT) NMR for Resolution Enhancement
-
Prepare the Sample: Prepare a sample of this compound in a suitable aprotic solvent like DMSO-d₆ as described in Protocol 1.
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K) after careful shimming.
-
Increase Temperature: Increase the sample temperature in increments of 10 K (e.g., to 308 K, 318 K, etc.). Allow the temperature to stabilize for at least 5-10 minutes at each new setpoint.
-
Acquire Spectra at Each Temperature: After stabilization, re-shim the spectrometer (at least the Z1 and Z2 shims) and acquire a ¹H NMR spectrum at each temperature.
-
Analyze the Data: Compare the spectra obtained at different temperatures to identify any resolution enhancement of previously overlapping signals. Protons involved in hydrogen bonding are particularly sensitive to temperature changes.[2]
Protocol 3: Acquiring a 2D HSQC Spectrum
-
Prepare the Sample: A slightly more concentrated sample (15-25 mg in 0.6 mL) may be beneficial for ¹³C-based experiments.
-
Acquire a ¹H Spectrum: Obtain a standard high-resolution ¹H NMR spectrum. Note the spectral width required to encompass all proton signals.
-
Acquire a ¹³C Spectrum: Obtain a standard proton-decoupled ¹³C NMR spectrum to determine the required spectral width for the carbon dimension.
-
Set up the HSQC Experiment:
-
Load a standard HSQC pulse program (e.g., hsqcedetgpsisp on a Bruker spectrometer).
-
Set the ¹H spectral width (sw in F2) based on the proton spectrum.
-
Set the ¹³C spectral width (sw in F1) based on the carbon spectrum.
-
Use a sufficient number of scans (ns) to achieve a good signal-to-noise ratio (start with 2 or 4 and increase if necessary).
-
Set the number of increments in the indirect dimension (td in F1) to at least 256 for adequate resolution.
-
-
Process and Analyze the Data: After acquisition, perform a two-dimensional Fourier transform, phase the spectrum, and calibrate the chemical shift axes. Analyze the cross-peaks which show the correlation between each proton and its directly attached carbon.
Visualizations
Caption: A general workflow for troubleshooting and enhancing the resolution of NMR signals.
Caption: Logical relationships for resolving signal overlap using 2D NMR techniques.
References
Strategies to reduce Isoscutellarein precipitation in experiments
This guide provides researchers, scientists, and drug development professionals with strategies to mitigate and troubleshoot the precipitation of Isoscutellarein during experiments. Given its low aqueous solubility, preventing this compound from precipitating out of solution is critical for obtaining reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound precipitate out of solution?
This compound, a flavone compound, has inherently low solubility in water.[1][2] Precipitation is the process where a compound comes out of a solution to form a solid, often occurring when its concentration exceeds its solubility limit in a given solvent.[3] This can be triggered by several factors during an experiment:
-
Solvent Choice: The compound is poorly soluble in aqueous buffers and cell culture media. When a concentrated stock solution (e.g., in DMSO) is diluted into an aqueous medium, the dramatic change in solvent polarity can cause the this compound to crash out.[4][5]
-
Concentration: The final concentration of this compound in your experiment may be higher than its solubility limit in the final buffer or medium.[6]
-
Temperature: Solubility is often temperature-dependent.[3] While gentle heating can help dissolve the compound initially, subsequent cooling or temperature shifts during incubation can lead to precipitation.[7]
-
pH: The pH of the solution can affect the ionization state and solubility of a compound.
-
Interactions with Media Components: Components in complex solutions like cell culture media (salts, proteins, metals) can interact with this compound or reduce its solubility.[7][8][9] High salt concentrations, in particular, can decrease the solubility of organic compounds.[4]
Q2: What is the best solvent to prepare an this compound stock solution?
Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of poorly water-soluble compounds like flavonoids for in vitro studies.[2][10] It is capable of dissolving this compound at high concentrations. For cell-based assays, it is crucial to keep the final concentration of DMSO in the culture medium low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.[5][11]
While direct solubility data for this compound is limited, data for the structurally related flavonoid Apigenin can provide a useful reference for solvent selection.
Q3: How can I prepare a stable, high-concentration stock solution of this compound?
Preparing a clear, stable stock solution is the first critical step. We recommend following a standardized protocol to ensure consistency. For guidance, please refer to Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO . Proper storage, such as in single-use aliquots at -20°C or -80°C, is essential to prevent degradation and precipitation caused by repeated freeze-thaw cycles.[7][12]
Q4: My this compound dissolves perfectly in DMSO but precipitates immediately when added to my cell culture medium. How can I fix this?
This is a very common challenge. The key is to manage the transition from a high-concentration organic stock to a low-concentration aqueous environment.
-
Optimize Dilution Technique: Instead of adding the stock directly to the full volume of media, try adding the stock solution to a smaller volume while vortexing or stirring vigorously to promote rapid dispersion. Refer to Protocol 2: General Method for Diluting a DMSO Stock Solution into an Aqueous Medium .
-
Perform Serial Dilutions: Do not dilute the stock in a single step. Perform intermediate dilutions in a mix of solvent and aqueous buffer or in pure water before the final dilution into the salt-containing medium.[4]
-
Warm the Aqueous Medium: Gently warming the cell culture medium or buffer to 37°C before adding the this compound stock can sometimes help maintain solubility.[12]
-
Use Solubilizing Agents: For non-cell-based assays, adding a small amount of a non-ionic detergent like Tween-20 (e.g., 0.01-0.05%) to the assay buffer can help.[5] For cell-based assays, consider using complexing agents like hydroxypropyl-β-cyclodextrin (HPβCD), which can encapsulate the compound and increase its aqueous solubility.[10][11]
-
Lower the Final Concentration: Your target concentration may simply be too high. Test a range of lower concentrations to find the highest achievable soluble concentration in your specific experimental system.
Troubleshooting Guides
Guide 1: Troubleshooting Precipitation in Experiments
If you are encountering precipitation, this workflow provides a logical sequence of steps to identify and resolve the issue.
Caption: Decision workflow for troubleshooting this compound precipitation.
Guide 2: Workflow for Preparing a Working Solution
This diagram illustrates a standard workflow for preparing a final working solution of this compound for a typical cell culture experiment, designed to minimize precipitation risk.
Caption: Experimental workflow for preparing this compound working solutions.
Data & Protocols
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Chemical Formula | C₁₅H₁₀O₆ | [1][13] |
| Molar Mass | 286.24 g/mol | [1][14] |
| Synonyms | 8-Hydroxyapigenin, 4',5,7,8-Tetrahydroxyflavone | [1][15] |
| Appearance | Solid |[14] |
Table 2: Mole Fraction Solubility (x_e) of Apigenin (a structurally related flavonoid) in Different Solvents at 318.2 K (45°C) This data is for Apigenin and serves as a proxy to guide solvent selection for this compound.
| Solvent | Mole Fraction Solubility (x_e) | Relative Solubility |
|---|---|---|
| Polyethylene glycol-400 (PEG-400) | 4.27 x 10⁻¹ | Very High |
| Dimethyl sulfoxide (DMSO) | 4.18 x 10⁻¹ | Very High |
| Transcutol® | 3.83 x 10⁻¹ | Very High |
| Propylene Glycol (PG) | 1.50 x 10⁻² | Moderate |
| Ethylene Glycol (EG) | 8.22 x 10⁻³ | Low |
| Ethanol | 4.86 x 10⁻⁴ | Very Low |
| Methanol | 2.96 x 10⁻⁴ | Very Low |
| Water | 3.08 x 10⁻⁶ | Extremely Low |
(Data sourced from a study on Apigenin solubility[16])
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Calculate Mass: Determine the mass of this compound needed. For 1 mL of a 10 mM solution (M.W. 286.24 g/mol ), you will need: Mass = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 286.24 g/mol = 2.86 mg
-
Weigh Compound: Accurately weigh 2.86 mg of solid this compound and place it in a sterile microcentrifuge tube or vial.
-
Add Solvent: Add 1 mL of high-purity, anhydrous DMSO to the vial.[12]
-
Promote Dissolution: Vortex the vial vigorously for 1-2 minutes. If the solid does not fully dissolve, you can:
-
Confirm Clarity: Visually inspect the solution against a light source to ensure all particulate matter has dissolved and the solution is clear.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes. Store at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[12] This prevents repeated freeze-thaw cycles.
Protocol 2: General Method for Diluting a DMSO Stock Solution into an Aqueous Medium
This protocol is designed for preparing a 10 µM working solution in 10 mL of cell culture medium from a 10 mM DMSO stock.
-
Pre-warm Medium: Place the required volume (10 mL) of cell culture medium in a 37°C incubator or water bath.
-
Calculate Volume: Determine the volume of stock solution needed. V₁ = (C₂ * V₂) / C₁ = (10 µM * 10 mL) / 10,000 µM = 0.01 mL = 10 µL
-
Prepare for Dilution: Place the 10 mL of pre-warmed medium into a 15 mL conical tube.
-
Perform Dilution:
-
Set a vortex mixer to a medium speed.
-
While the medium is vortexing, slowly pipette the 10 µL of the 10 mM this compound stock solution directly into the vortexing liquid. Pipette into the liquid itself, not down the side of the tube.
-
Continue vortexing for an additional 10-15 seconds to ensure thorough mixing.
-
-
Final Check: Visually inspect the final working solution for any signs of precipitation or cloudiness before applying it to your experiment. The final DMSO concentration in this example is 0.1%, which is well-tolerated by most cell lines.
References
- 1. This compound | 41440-05-5 | Benchchem [benchchem.com]
- 2. US20210000958A1 - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compound - Google Patents [patents.google.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scilearn.sydney.edu.au [scilearn.sydney.edu.au]
- 7. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 8. Cell Culture Academy [procellsystem.com]
- 9. Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. US20110311592A1 - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. glpbio.com [glpbio.com]
- 13. This compound - Wikipedia [en.wikipedia.org]
- 14. This compound | 41440-05-5 | FI76405 | Biosynth [biosynth.com]
- 15. This compound | C15H10O6 | CID 5281665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
Isoscutellarein Docking Studies: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing molecular docking in their studies of Isoscutellarein. It offers detailed experimental protocols for validating computational findings and summarizes key data to facilitate experimental design.
Troubleshooting and FAQs for this compound Docking
This section addresses common issues that may arise during the molecular docking of this compound, a flavonoid with multiple hydroxyl groups that can present specific challenges.
Question: My docking software fails to recognize the this compound ligand file. What could be the issue?
Answer: This is a common issue that can stem from several sources:
-
Incorrect File Format: Ensure your ligand file is in a format compatible with your docking software (e.g., PDBQT for AutoDock Vina). Use of incorrect formats can lead to parsing errors.
-
File Path Issues: The software may not be able to locate the file if the path is incorrect or contains special characters. It is best to keep all receptor and ligand files in the same working directory.[1]
-
Improper File Conversion: When converting from formats like SDF or MOL2, ensure that all atoms are correctly assigned and that there are no non-standard atom types, which can be labeled as "UNK" in the PDBQT file.
Question: The docking results show a high binding affinity, but the pose of this compound in the binding pocket seems illogical. What should I check?
Answer: A good docking score does not always guarantee a correct binding pose. Here are some factors to consider:
-
Protonation State: The protonation states of both the this compound and the protein's active site residues are crucial for accurate prediction of interactions. Incorrect protonation can lead to unrealistic hydrogen bond networks.
-
Tautomeric State of this compound: Flavonoids like this compound can exist in different tautomeric forms. It is advisable to generate and dock all relevant tautomers to identify the most likely binding conformation.
-
Handling of Hydroxyl Groups: The multiple hydroxyl groups on this compound are flexible and can form numerous hydrogen bonds. Ensure your docking software's algorithm is adequately sampling the rotational freedom of these groups.
-
Search Space Definition: An incorrectly defined or overly large search space can lead the docking algorithm to find alternative, non-native binding sites. Ensure your grid box is centered on the active site and is of an appropriate size.
Question: My docking results are inconsistent across different runs. How can I improve reproducibility?
Answer: Inconsistency can be addressed by:
-
Increasing exhaustiveness: In software like AutoDock Vina, increasing the exhaustiveness parameter allows for a more thorough search of the conformational space, which can lead to more consistent results, albeit at the cost of longer computation time.
-
Using a Consensus Approach: Employing multiple different docking programs and scoring functions can provide a more robust prediction. If different programs consistently predict a similar binding pose, it lends more confidence to the result.
-
Re-docking a Known Ligand: If a co-crystallized ligand is available for your target protein, re-docking it and ensuring the predicted pose is close to the crystallographic pose (RMSD < 2.0 Å) can validate your docking protocol.
Question: How do I validate my computational docking results for this compound?
Answer: Computational results must be validated experimentally. Key methods include:
-
Binding Assays: Techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Fluorescence Polarization (FP) can provide quantitative data on binding affinity (e.g., Kd, Ki).
-
Enzyme Inhibition Assays: If the target is an enzyme, performing an in vitro inhibition assay can determine this compound's IC50 value, which is a measure of its functional potency.
-
Cell-Based Assays: These assays can confirm the biological activity of this compound in a more complex biological system.
Data Presentation
Table 1: Predicted Binding Energies of Flavonoids with Various Protein Targets from Docking Studies
| Flavonoid | Target Protein | Docking Software | Predicted Binding Energy (kcal/mol) |
| Fisetin | BRD4 | LeDock | -8.5 |
| Amentoflavone | BRD4 | LeDock | -10.2 |
| Daidzein | Aldose Reductase | Discovery Studio | -7.8 |
| Quercetin | Aldose Reductase | Discovery Studio | -8.5 |
| Kaempferol | Aldose Reductase | Discovery Studio | -8.2 |
Disclaimer: The binding energies listed above are theoretical values from molecular docking simulations and may not directly correlate with experimental binding affinities. These values should be used as a guide for further experimental validation.
Experimental Protocols for Validation
The following are detailed protocols for commonly used biophysical assays to validate the binding of this compound to its target protein.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures real-time binding events between a ligand and an analyte.
Protocol:
-
Immobilization of the Target Protein:
-
Select a suitable sensor chip (e.g., CM5 for amine coupling).
-
Activate the sensor surface with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Inject the purified target protein in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) to achieve covalent immobilization on the chip surface.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
Binding Analysis:
-
Prepare a series of dilutions of this compound in a suitable running buffer (e.g., HBS-EP+).
-
Inject the this compound solutions over the sensor chip surface at a constant flow rate.
-
Monitor the change in the SPR signal (measured in Resonance Units, RU) during the association and dissociation phases.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.
Protocol:
-
Sample Preparation:
-
Dialyze both the purified target protein and the this compound solution extensively against the same buffer to minimize heats of dilution.
-
Accurately determine the concentrations of both the protein and this compound.
-
Degas the solutions to prevent air bubbles in the calorimeter.
-
-
ITC Experiment:
-
Load the target protein into the sample cell and this compound into the injection syringe.
-
Perform a series of small injections of this compound into the sample cell while monitoring the heat released or absorbed.
-
Allow the system to reach equilibrium between each injection.
-
-
Data Analysis:
-
Integrate the heat flow peaks to obtain the heat change for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of this compound to protein.
-
Fit the resulting isotherm to a binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
Fluorescence Polarization (FP) Assay
FP measures the change in the polarization of fluorescent light upon binding of a small fluorescently labeled molecule to a larger protein.
Protocol:
-
Assay Development:
-
A fluorescently labeled ligand (tracer) that binds to the target protein is required.
-
Determine the optimal concentrations of the tracer and the target protein that give a stable and significant polarization signal.
-
-
Competitive Binding Experiment:
-
In a multi-well plate, add a fixed concentration of the target protein and the fluorescent tracer to each well.
-
Add a serial dilution of unlabeled this compound to the wells.
-
Incubate the plate to allow the binding to reach equilibrium.
-
-
Measurement and Analysis:
-
Measure the fluorescence polarization in each well using a plate reader equipped with polarizing filters.
-
Plot the polarization values against the concentration of this compound.
-
Fit the data to a competitive binding model to determine the IC50 of this compound, which can then be used to calculate the inhibition constant (Ki).
-
Visualizations
Experimental and Computational Workflow
The following diagram illustrates a typical workflow for this compound docking studies, from initial computational screening to experimental validation.
A typical workflow for this compound docking and validation.
This compound's Potential Mechanism in Inflammatory Signaling
This compound has been shown to inhibit the NF-κB and MAPK signaling pathways, which are key regulators of inflammation. The diagram below illustrates the potential points of intervention for this compound within these pathways.
Potential intervention points of this compound in the NF-κB and MAPK pathways.
References
Addressing autofluorescence of Isoscutellarein in imaging
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the flavone Isoscutellarein. It specifically addresses the common challenge of managing its intrinsic fluorescence (autofluorescence) during imaging experiments.
Frequently Asked Questions (FAQs)
Q: What is autofluorescence, and why is it a problem when imaging this compound?
A: Autofluorescence is the natural emission of light by biological structures or molecules within a sample when excited by light.[1][2] this compound, as a flavone, is itself a fluorescent molecule. This intrinsic fluorescence can become a significant source of background noise, making it difficult to distinguish the specific signal from your intended fluorescent labels, especially when studying low-abundance targets.[3] This is particularly challenging because the emission spectrum of many flavones overlaps with common green fluorescent dyes.[3][4]
Q: How can I confirm that the signal I'm observing is from background autofluorescence and not my specific stain?
A: The most critical control is to image an unstained sample under the exact same conditions (fixation, mounting, and imaging settings) as your experimental samples.[5] If you detect a signal in this unstained control, it confirms the presence of autofluorescence. Additionally, a "secondary antibody only" control is useful to rule out non-specific binding of your detection reagents.[5]
Q: My unstained control is fluorescent. What are the likely sources?
A: Autofluorescence can stem from several sources:
-
Endogenous Molecules: Tissues naturally contain fluorescent molecules like collagen, elastin, NADH, and lipofuscin. Lipofuscin, in particular, consists of highly autofluorescent granules of oxidized proteins and lipids that accumulate with age.[5][6]
-
Fixation: Aldehyde fixatives like glutaraldehyde and formaldehyde react with amines in the tissue to create fluorescent products. Over-fixation can worsen this effect.[3]
-
Red Blood Cells: The heme groups within red blood cells are a significant source of autofluorescence.[7]
-
Media and Reagents: Some components in cell culture media, such as phenol red and fetal bovine serum (FBS), can be fluorescent.[3]
Troubleshooting Guide: High Background Fluorescence
Issue: My images have high background fluorescence, obscuring my target.
Q: My unstained control confirms high autofluorescence. What are the first steps?
A: Initial troubleshooting should focus on optimizing your sample preparation protocol.
-
Fixation Method: If using aldehyde fixatives, reduce the fixation time to the minimum required.[5] Consider replacing aldehyde fixatives with an organic solvent like ice-cold methanol or ethanol.[3]
-
Remove Red Blood Cells: For tissue samples, perfuse the tissue with phosphate-buffered saline (PBS) before fixation to wash out red blood cells.[5][7] For blood samples, use a lysis buffer.[7]
-
Check Your Media: For live-cell imaging, switch to a phenol red-free and, if possible, serum-free medium during the imaging session.[3]
Q: I believe aldehyde fixation is the cause. How can I reduce this specific type of autofluorescence?
A: Aldehyde-induced autofluorescence can be chemically quenched. The most common method is treatment with sodium borohydride, which reduces the fluorescent aldehyde groups. However, its effectiveness can be variable.[5][8]
Q: The autofluorescence seems granular and is present in multiple channels. What can I do?
A: This pattern is characteristic of lipofuscin granules.[6] Staining with Sudan Black B is a very effective method for quenching lipofuscin-based autofluorescence.[6][9] Be aware, however, that Sudan Black B can sometimes introduce its own background signal in the red and far-red channels.[6][10] Commercial alternatives like TrueBlack™ may offer better results with less background.[10]
Troubleshooting Guide: Poor Signal-to-Noise Ratio
Issue: The specific signal is too weak to distinguish from the this compound autofluorescence.
Q: How can I design my experiment to avoid the spectral overlap with this compound?
A: Since this compound and common endogenous sources fluoresce in the blue-green spectrum, the best strategy is spectral separation.[3]
-
Choose Far-Red Fluorophores: Select secondary antibodies or fluorescent probes that emit light in the far-red (e.g., Alexa Fluor 647, Cy5) or near-infrared range. Autofluorescence is significantly lower at these longer wavelengths.[5][7]
-
Use Bright Dyes: Employing brighter fluorophores can help your specific signal overpower the background noise.[3]
Q: Can I remove the autofluorescence signal before I acquire my images?
A: Yes, a technique called photobleaching can be used for this purpose. This involves intentionally exposing your sample to high-intensity light before you apply your fluorescent antibodies. This process destroys many of the endogenous fluorescent molecules, reducing the overall background.[11][12]
Q: Is there a way to computationally separate the autofluorescence from my signal?
A: Yes, this is a powerful technique called spectral unmixing (or linear unmixing). This method requires a microscope with a spectral detector that can capture the full emission spectrum at each pixel. You first acquire a reference spectrum from an unstained (autofluorescent) sample. The software then uses this reference to computationally subtract the autofluorescence "signature" from your fully stained experimental image, isolating the true signal from your fluorophores.[1][7]
Data and Protocols
Quantitative Data
Table 1: Approximate Spectral Properties of this compound (inferred from Apigenin) vs. Common Fluorophores. This table illustrates the spectral overlap that necessitates careful experimental design.
| Fluorophore/Molecule | Approx. Excitation Max (nm) | Approx. Emission Max (nm) | Spectral Region | Overlap Concern |
| This compound (via Apigenin) | ~365[13] | ~480[14] | Blue/Green | High |
| DAPI | 358 | 461 | Blue | Moderate |
| FITC / Alexa Fluor 488 | 495 | 519 | Green | High |
| TRITC / Alexa Fluor 555 | 555 | 580 | Orange/Red | Low |
| Alexa Fluor 647 / Cy5 | 650 | 670 | Far-Red | Very Low |
Table 2: Comparison of Common Autofluorescence Reduction Techniques.
| Method | Principle | Primary Target | Pros | Cons |
| Sodium Borohydride | Chemical reduction of aldehyde groups.[8] | Aldehyde-induced autofluorescence.[7] | Simple, targets a common source. | Results can be variable; may not be effective on all tissue types.[5] |
| Sudan Black B | Lipophilic dye that binds and quenches fluorescence.[6] | Lipofuscin granules.[9][10] | Highly effective for lipofuscin.[15] | Can introduce background in red/far-red channels; must be filtered.[6][9] |
| Photobleaching | Destruction of fluorophores by high-intensity light exposure.[12] | General endogenous autofluorescence. | Effective, requires no special chemicals. | Can be time-consuming; risks damaging the antigen of interest.[11][16] |
| Spectral Unmixing | Computational separation of overlapping emission spectra.[1] | All sources of autofluorescence. | Highly specific; removes signal post-acquisition. | Requires a spectral confocal microscope and appropriate software.[1] |
| Far-Red Dyes | Avoids excitation of most autofluorescent species.[7] | N/A (Avoidance Strategy) | Excellent signal-to-noise ratio; simple to implement. | Requires appropriate filters and detectors for far-red imaging. |
Experimental Protocols
Protocol 1: Sodium Borohydride Treatment for Aldehyde-Induced Autofluorescence
This protocol is adapted for aldehyde-fixed tissue sections or cells.[7][8]
-
Preparation: After fixation and permeabilization, wash samples twice with PBS for 5 minutes each.
-
Solution Preparation: Prepare a fresh 0.1% Sodium Borohydride (NaBH₄) solution by dissolving 10 mg of NaBH₄ in 10 mL of PBS. Caution: Use immediately as the solution is not stable.[7]
-
Incubation: Incubate the sections in the freshly prepared NaBH₄ solution for 30 minutes at room temperature.[7]
-
Washing: Wash the sections thoroughly three times with PBS for 5 minutes each to remove all residual NaBH₄.
-
Staining: Proceed with your standard immunofluorescence staining protocol, beginning with the blocking step.
Protocol 2: Sudan Black B Treatment for Reducing Lipofuscin Autofluorescence
This protocol is performed after immunolabeling is complete, just before mounting.[9]
-
Solution Preparation: Prepare a 0.3% Sudan Black B solution by dissolving 0.3 g of Sudan Black B powder in 100 mL of 70% ethanol. Stir overnight on a shaker in the dark.[9]
-
Filtration: The next day, filter the solution using a 0.2 µm syringe filter to remove undissolved particles.[7]
-
Staining: After completing your primary and secondary antibody incubations and final washes, incubate the stained sections in the filtered Sudan Black B solution for 10-15 minutes at room temperature.[9]
-
Washing: Gently wash the sections multiple times with PBS or 70% ethanol to remove excess dye. Note: Do not use washes containing detergent, as this will remove the Sudan Black B from the tissue.[9]
-
Mounting: Mount the coverslip using an appropriate aqueous mounting medium and proceed to imaging.
Protocol 3: Pre-Acquisition Photobleaching
This protocol is performed on unstained slides before the addition of any antibodies.[12][16]
-
Sample Preparation: Deparaffinize and rehydrate tissue sections as required for your standard protocol. Perform antigen retrieval if necessary.
-
Exposure: Place the slides on the microscope stage or under a bright, broad-spectrum LED light source.[12]
-
Bleaching: Expose the sample to high-intensity light. The duration can vary significantly (from 15 minutes to several hours) depending on the light source intensity and tissue type.[16] An effective starting point is two 45-minute cycles of immersion in an alkaline hydrogen peroxide solution while exposing to a bright white LED light.[12]
-
Washing: After bleaching, wash the slides thoroughly in PBS.
-
Staining: Proceed with your complete immunofluorescence staining protocol.
Visualized Workflows and Pathways
Caption: A workflow for diagnosing and addressing autofluorescence issues.
Caption: Visualizing how spectral unmixing separates signals.
References
- 1. The 5 Essentials To Successful Spectral Unmixing - ExpertCytometry [expertcytometry.com]
- 2. This compound | 41440-05-5 | Benchchem [benchchem.com]
- 3. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 4. researchgate.net [researchgate.net]
- 5. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 6. biotium.com [biotium.com]
- 7. benchchem.com [benchchem.com]
- 8. cambridge.org [cambridge.org]
- 9. Autofluorescence Quenching | Visikol [visikol.com]
- 10. zellbio.eu [zellbio.eu]
- 11. Quantitative investigation of photobleaching-based autofluorescence suppression in formalin-fixed paraffin-embedded human tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. What to do with high autofluorescence background in pancreatic tissues - an efficient Sudan black B quenching method for specific immunofluorescence labelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Purity Confirmation of Synthesized Isoscutellarein
This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice for confirming the purity of synthesized Isoscutellarein.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key identifiers?
This compound, also known as 8-Hydroxyapigenin or 4',5,7,8-Tetrahydroxyflavone, is a flavonoid compound.[1][2][3] It is structurally a tetrahydroxyflavone, which is an apigenin with an additional hydroxy group at the 8-position.[2][3] This compound is of interest in natural product research due to its various biological activities, including antioxidant and anti-inflammatory properties.[1][4]
Q2: What are the primary analytical methods for determining the purity of synthesized this compound?
A multi-technique approach is essential for rigorously confirming the purity of a synthesized compound. No single method is sufficient on its own. The most common and reliable methods include:
-
Chromatographic Techniques : High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful for separating the target compound from impurities.[5] Thin-Layer Chromatography (TLC) is a quick, qualitative method often used for initial assessment and reaction monitoring.[6]
-
Spectroscopic Techniques : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed structural information and can detect impurities, even those structurally similar to this compound.[5] Mass Spectrometry (MS) confirms the molecular weight of the compound.[4]
-
Physical Characterization : Melting point analysis is a fundamental technique to assess purity. Pure crystalline compounds typically have a sharp and defined melting point range.[6][7]
Q3: Why is a multi-technique (orthogonal) approach necessary for purity confirmation?
Different analytical techniques measure different properties of a compound. An impurity that is "invisible" to one method may be easily detected by another. For example, inorganic salts or residual silica gel from chromatography might not be detected by HPLC with UV detection but can be identified by methods like quantitative NMR (qNMR) or combustion analysis.[8] Using a combination of chromatographic, spectroscopic, and physical methods provides a comprehensive and reliable assessment of purity.
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC)
Q4: My HPLC chromatogram shows multiple peaks besides the main this compound peak. What does this mean and what should I do?
The presence of multiple peaks indicates that your sample is not pure. These additional peaks represent impurities, which could be starting materials, byproducts, or degradation products.
Troubleshooting Steps:
-
Identify the Peaks : If possible, use a mass spectrometer (LC-MS) to get the molecular weight of the impurities. This can help identify them as unreacted starting materials or known byproducts.[5]
-
Optimize Chromatography : Ensure your HPLC method is optimized to separate this compound from all potential impurities. This may involve adjusting the mobile phase composition, gradient, flow rate, or trying a different column chemistry (e.g., C18, Phenyl-Hexyl).[9][10]
-
Re-purify the Sample : The presence of impurities necessitates further purification. Techniques like column chromatography or recrystallization are common methods to improve purity.[5][6] After purification, re-analyze the sample by HPLC.
Q5: The peak for my synthesized this compound is broad. What could be the cause?
A broad peak in HPLC can be caused by several factors:
-
Column Overload : Injecting too concentrated a sample can lead to peak broadening. Try diluting your sample.
-
Poor Column Condition : The column may be degrading or contaminated. Flushing the column or replacing it may be necessary.
-
Inappropriate Mobile Phase : The pH or solvent composition of the mobile phase might not be optimal for this compound, causing poor peak shape.
-
Presence of Co-eluting Impurities : A broad peak can sometimes be the result of two or more compounds that are not fully separated by the current HPLC method.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Q6: I see small, unidentifiable peaks in my ¹H NMR spectrum. How do I determine if these are impurities?
Small peaks in an NMR spectrum often indicate the presence of impurities.
Troubleshooting Steps:
-
Check for Common Solvents : Compare the chemical shifts of the unknown peaks to common laboratory solvents (e.g., acetone, ethyl acetate, dichloromethane) that may be residual from the synthesis or purification process.
-
Analyze Starting Materials : Compare the spectrum of your product to the NMR spectra of your starting materials to see if any unreacted reagents remain.
-
Integration Analysis : Integrate the area of the impurity peaks relative to a known proton peak of this compound. This allows for a quantitative estimation of the impurity level.[8]
-
Further Purification : If significant impurities are detected, further purification is required.[5]
Melting Point Analysis
Q7: My synthesized this compound has a broad melting point range and melts at a lower temperature than the literature value. What does this indicate?
This is a classic sign of an impure compound. Impurities disrupt the crystal lattice of a solid, which typically causes a depression and broadening of the melting point range.[7] Pure this compound should have a relatively sharp melting point.
Troubleshooting Steps:
-
Confirm Literature Value : Double-check the reported melting point for this compound from reliable sources.
-
Re-purify : The compound must be purified further, for example, by recrystallization, until a sharp melting point consistent with the literature value is obtained.
Key Compound Data
The following table summarizes important quantitative data for this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₁₀O₆ | [1][2][11][12] |
| Molecular Weight | ~286.24 g/mol | [1][2][4] |
| Monoisotopic Mass | 286.04773803 Da | [2] |
| CAS Registry Number | 41440-05-5 | [1][2][11] |
| Melting Point | 247-248 °C | [3][4] |
| 257-259 °C | [11] | |
| 247 °C | [1] |
Note: Variations in reported melting points can occur due to different experimental conditions or instrumental calibration.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
Objective : To separate this compound from potential impurities and quantify its purity based on peak area percentage.
Methodology :
-
System : An HPLC system equipped with a UV or Photodiode Array (PDA) detector and a reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is typically used.[7][13]
-
Mobile Phase : A gradient elution is often employed using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol).[9][14]
-
Sample Preparation : Prepare a stock solution of the synthesized this compound in a suitable solvent like methanol or a methanol/water mixture. Dilute to an appropriate concentration (e.g., 10-100 µg/mL) and filter through a 0.22 or 0.45 µm syringe filter before injection.[7][15]
-
Analysis : Inject the sample (e.g., 20 µL) into the HPLC system.[13] Monitor the elution profile at a suitable wavelength, such as 276 nm.[14]
-
Data Interpretation : Purity is often calculated using the area normalization method, where the area of the this compound peak is divided by the total area of all peaks in the chromatogram.[7] A purity level of >95% is often desired for research applications.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective : To confirm the chemical structure of this compound and identify the presence of any impurities.
Methodology :
-
Sample Preparation : Dissolve approximately 5-10 mg of the dry sample in a suitable deuterated solvent (e.g., DMSO-d₆).[7][16]
-
Data Acquisition : Transfer the solution to an NMR tube and acquire ¹H and ¹³C NMR spectra on a spectrometer. For quantitative analysis (qNMR), specific acquisition parameters must be set, including a sufficient relaxation delay (at least 5 times the longest T₁) to ensure accurate signal integration.[8]
-
Data Interpretation :
-
Structural Confirmation : Compare the obtained chemical shifts, coupling constants, and multiplicities with reported data for this compound to confirm its identity.[16]
-
Purity Assessment : Look for peaks that do not correspond to the this compound structure or the deuterated solvent. The relative integration of these impurity peaks compared to the product peaks can be used to estimate the level of contamination.[8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
Objective : To confirm the molecular weight of the synthesized compound and any impurities detected by chromatography.
Methodology :
-
System : An LC system coupled to a mass spectrometer, often with an electrospray ionization (ESI) source, is used.[4]
-
Chromatography : The HPLC conditions are typically similar to those used for purity analysis.
-
Mass Analysis : The mass spectrometer is set to scan a relevant mass-to-charge (m/z) range. For this compound (MW ≈ 286.24), the expected ion in positive mode would be [M+H]⁺ at m/z ≈ 287.05, and in negative mode, [M-H]⁻ at m/z ≈ 285.04.
-
Data Interpretation : Confirm that the main chromatographic peak corresponds to the correct m/z for this compound. The m/z values of impurity peaks can provide crucial clues to their identities.[5]
Visual Workflows
References
- 1. This compound | 41440-05-5 | FI76405 | Biosynth [biosynth.com]
- 2. This compound | C15H10O6 | CID 5281665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. This compound | 41440-05-5 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Separation of Isoprothiolane on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. How do you perform purity analysis? - Chromatography Forum [chromforum.org]
- 11. CAS Common Chemistry [commonchemistry.cas.org]
- 12. This compound - Wikipedia [en.wikipedia.org]
- 13. Environmentally friendly stability-indicating HPLC method for the determination of isotretinoin in commercial products and solubility samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Metabolite profiling reveals organ‐specific flavone accumulation in Scutellaria and identifies a scutellarin isomer this compound 8‐O‐β‐glucuronopyranoside - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development of Spectrofluorimetric and HPLC Methods for In vitro Analysis of Repaglinide - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
Technical Support Center: Optimizing Isoscutellarein Glycosylation
Welcome to the technical support center for the optimization of Isoscutellarein glycosylation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the enzymatic synthesis of this compound glycosides.
Frequently Asked Questions (FAQs)
Q1: Why is the glycosylation of this compound important?
A1: this compound, a flavonoid with various potential pharmacological activities, often suffers from low water solubility and limited bioavailability. Glycosylation, the enzymatic attachment of sugar moieties, can significantly improve its solubility, stability, and pharmacokinetic properties, thereby enhancing its therapeutic potential.[1]
Q2: What are the common enzymatic methods for this compound glycosylation?
A2: The most common and efficient method for this compound glycosylation is through the use of UDP-glycosyltransferases (UGTs). These enzymes catalyze the transfer of a sugar moiety, typically from a UDP-sugar donor like UDP-glucose or UDP-glucuronic acid, to a hydroxyl group on the this compound backbone with high regioselectivity and stereoselectivity.[2][3]
Q3: Which specific UGTs can be used for this compound glycosylation?
A3: UGTs isolated from plants of the Scutellaria genus, where this compound is naturally found, are excellent candidates. For instance, UGTs from Scutellaria baicalensis have been shown to effectively glycosylate various flavonoids.[3][4] The choice of enzyme will influence the position of glycosylation (regioselectivity).
Q4: What are the key parameters to optimize in an this compound glycosylation reaction?
A4: The key parameters to optimize for a successful glycosylation reaction include:
-
Enzyme Concentration: Sufficient enzyme concentration is crucial for reaction efficiency.
-
Substrate Concentrations: The molar ratio of this compound to the UDP-sugar donor.
-
pH: Most UGTs have an optimal pH range, typically between 7.0 and 8.0.[5][6]
-
Temperature: The optimal temperature for UGT activity generally falls between 30°C and 45°C.[5][6]
-
Reaction Time: Monitoring the reaction over time is necessary to determine the point of maximum product formation.
-
Solvent/Buffer: The choice of buffer and the potential need for co-solvents to dissolve this compound are important considerations.
Q5: How can I analyze the products of my this compound glycosylation reaction?
A5: High-Performance Liquid Chromatography (HPLC) is the most common method for analyzing the reaction mixture. By comparing the retention times of the products with known standards of this compound and its expected glycosides, you can identify and quantify the reaction products. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to confirm the molecular weight of the products.[5][7][8]
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound glycosylation experiments.
Problem 1: Low or No Product Yield
Possible Causes & Solutions
| Cause | Recommended Solution |
| Inactive Enzyme | - Confirm the activity of your UGT using a known substrate. - Ensure proper storage of the enzyme at the recommended temperature and avoid repeated freeze-thaw cycles. - Increase the enzyme concentration in the reaction mixture. |
| Poor Substrate Solubility | - this compound has low aqueous solubility. Consider using a co-solvent like DMSO or DMF to improve its dissolution in the reaction buffer. Start with a low percentage (e.g., 1-5%) and optimize as needed, as high concentrations of organic solvents can inhibit enzyme activity.[9] |
| Suboptimal pH or Temperature | - Perform small-scale pilot reactions across a range of pH values (e.g., 6.5 to 8.5) and temperatures (e.g., 25°C to 50°C) to determine the optimal conditions for your specific UGT.[5][6] |
| Degradation of UDP-Sugar Donor | - Use freshly prepared UDP-sugar solutions. UDP-sugars can degrade over time, especially if not stored properly. |
| Product Inhibition | - The accumulation of UDP as a byproduct can inhibit some UGTs.[7] Consider using a coupled enzyme system to regenerate the UDP-sugar or remove the UDP. |
Problem 2: Poor Regioselectivity (Multiple Glycosylated Products)
Possible Causes & Solutions
| Cause | Recommended Solution |
| Enzyme Lacks Specificity | - The chosen UGT may have broad substrate specificity and be capable of glycosylating multiple hydroxyl groups on this compound.[10] - Screen different UGTs to find one with higher regioselectivity for the desired position. UGTs from Scutellaria species are a good starting point.[3] |
| Reaction Conditions | - In some cases, reaction conditions such as pH can influence regioselectivity. Experiment with slight variations in the optimal pH to see if it favors the formation of one regioisomer. |
Problem 3: Difficulty in Product Purification and Analysis
Possible Causes & Solutions
| Cause | Recommended Solution |
| Co-elution of Product and Substrate in HPLC | - Optimize the HPLC gradient and mobile phase composition. A shallower gradient or a different organic solvent (e.g., methanol instead of acetonitrile) may improve separation.[11] - Ensure the column chemistry (e.g., C18) is appropriate for separating flavonoids. |
| Low Signal in HPLC Analysis | - For fluorescence detection, ensure that your glycans are properly labeled if required by the method.[12] - For UV detection, select a wavelength where both this compound and its glycosides have strong absorbance (typically around 270-350 nm). - Concentrate your sample before injection if the product concentration is too low. |
| Sample Loss During Workup | - Minimize the number of purification steps. - Use solid-phase extraction (SPE) with a suitable stationary phase for efficient cleanup and concentration of flavonoid glycosides. |
Experimental Protocols
General Protocol for Enzymatic Glycosylation of this compound
This protocol provides a starting point for the glycosylation of this compound using a UDP-glycosyltransferase. Optimization of the specific concentrations and conditions is recommended.
Materials:
-
This compound
-
UDP-glycosyltransferase (UGT)
-
UDP-glucose or UDP-glucuronic acid
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
DMSO (optional, for dissolving this compound)
-
Methanol (for quenching the reaction)
-
HPLC system for analysis
Procedure:
-
Prepare a stock solution of this compound: Dissolve this compound in a minimal amount of DMSO to create a concentrated stock solution (e.g., 10 mM).
-
Prepare the reaction mixture: In a microcentrifuge tube, combine the following components. It is recommended to set up a control reaction without the enzyme.
| Component | Final Concentration (Example) |
| This compound | 100 µM |
| UDP-sugar | 500 µM |
| UGT | 1-5 µg |
| Reaction Buffer | to final volume |
| DMSO | < 5% (v/v) |
| Total Volume | 100 µL |
-
Incubation: Incubate the reaction mixture at the optimal temperature for the UGT (e.g., 37°C) for a set period (e.g., 1-24 hours). It is advisable to take time-point samples to monitor the reaction progress.
-
Quench the reaction: Stop the reaction by adding an equal volume of ice-cold methanol.
-
Centrifugation: Centrifuge the mixture to precipitate the enzyme and any insoluble material.
-
Analysis: Analyze the supernatant by HPLC to identify and quantify the glycosylated product.
General HPLC Analysis Protocol
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
Gradient (Example):
| Time (min) | % Solvent B |
| 0 | 10 |
| 20 | 50 |
| 25 | 90 |
| 30 | 10 |
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 280 nm or 330 nm
-
Injection Volume: 10-20 µL
Visualizations
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Total synthesis of scutellarin and apigenin 7-O-β-d-glucuronide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. UDP-glucuronosyltransferase activity in human liver and colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioactive Flavonoid Glycosides and HPLC and UPLC Quantification of Commercial Astragali Complanati Semen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functional heterogeneity of UDP-glucuronosyltransferase as indicated by its differential development and inducibility by glucocorticoids. Demonstration of two groups within the enzyme's activity towards twelve substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. youtube.com [youtube.com]
- 12. tools.thermofisher.com [tools.thermofisher.com]
Technical Support Center: Troubleshooting Low Signal Intensity of Isoscutellarein in Mass Spectrometry
This technical support guide provides researchers, scientists, and drug development professionals with a structured approach to diagnosing and resolving issues related to low signal intensity of Isoscutellarein during mass spectrometry (MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for observing a low or nonexistent signal for this compound?
Low signal intensity in mass spectrometry is a common issue that can typically be traced back to one of three areas: sample preparation, liquid chromatography (LC) conditions, or the mass spectrometer (MS) settings.[1][2] Problems can range from excessive salt or contaminants in the sample, which suppress ionization, to suboptimal mobile phase composition or incorrect MS parameters that are not suitable for the specific analyte.[1][3]
Q2: Which ionization mode, positive or negative, is generally better for this compound analysis?
This compound, like many flavonoids, possesses multiple hydroxyl groups, making it amenable to analysis in both positive (ESI+) and negative (ESI-) electrospray ionization modes.[4] However, the phenolic nature of these hydroxyls often leads to efficient deprotonation, making negative ion mode (ESI-) a highly effective choice that can yield a strong [M-H]⁻ ion and characteristic fragmentation patterns.[4][5] It is always recommended to test both modes during method development to determine the optimal choice for your specific sample matrix and instrument.
Q3: How does the mobile phase composition impact the signal intensity of this compound?
The mobile phase is critical for both chromatographic separation and ionization efficiency.[6]
-
Additives: Small amounts of acid (like formic acid or acetic acid) or a buffer (such as ammonium formate or ammonium acetate) are essential.[7] For ESI+, formic acid helps protonate the analyte to form [M+H]⁺ ions. For ESI-, a slightly basic or neutral pH facilitated by ammonium acetate can enhance the formation of [M-H]⁻ ions.[6][7]
-
Organic Solvent: The choice between acetonitrile and methanol can affect peak shape and ionization. Acetonitrile is commonly used, but methanol may be advantageous in some cases. The gradient composition must be optimized for proper retention and elution.[8]
Q4: What common sample preparation errors lead to low signal intensity?
Improper sample preparation is a leading cause of poor MS results.[2][9] Key mistakes include:
-
Presence of Non-Volatile Salts: Buffers like Tris or phosphates (e.g., PBS) and salts like NaCl or KCl are detrimental to ESI-MS, causing severe ion suppression and contaminating the instrument.[3]
-
Detergent Contamination: Detergents used for cell lysis or protein solubilization can suppress the signal of the target analyte.
-
Insufficient Purity: Complex sample matrices can introduce interfering compounds that compete for ionization, a phenomenon known as the matrix effect.[10]
-
Incorrect Sample Concentration: A sample that is too dilute may be below the instrument's detection limit, while a sample that is too concentrated can lead to ion suppression and detector saturation.[1]
Q5: Could the instrument's settings be the cause of the low signal?
Yes, instrument parameters must be optimized for the specific compound.[2] A mass spectrometer that is not properly tuned or calibrated will exhibit poor performance.[1] Key parameters to investigate include the ion source voltages (capillary, cone/fragmentor), gas flows (nebulizing, drying), and temperatures. For tandem MS (MS/MS), the collision energy must be optimized to achieve the desired fragmentation without losing the precursor ion signal entirely.[8]
Systematic Troubleshooting Guide
When encountering low signal for this compound, a systematic approach is crucial. The following workflow breaks down the troubleshooting process into three core areas.
Caption: Troubleshooting workflow for low this compound signal.
Experimental Protocols
Protocol 1: General Sample Preparation from Plant Material
This protocol provides a general guideline for extracting flavonoids like this compound from a plant matrix for LC-MS analysis.
-
Homogenization: Weigh approximately 100 mg of dried, ground plant material into a microcentrifuge tube.
-
Extraction: Add 1 mL of 80% methanol (LC-MS grade) in water. Vortex vigorously for 1 minute, then sonicate for 30 minutes in a water bath.
-
Centrifugation: Centrifuge the sample at 12,000 x g for 10 minutes to pellet solid debris.
-
Filtration: Carefully transfer the supernatant to a new tube and filter it through a 0.22 µm PTFE syringe filter into an autosampler vial.
-
Dilution: Depending on the expected concentration, you may need to dilute the sample with the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to avoid column and detector overload.
Protocol 2: Recommended Starting LC-MS Method
This method provides a robust starting point for the analysis of this compound. Optimization will be necessary for your specific instrument and column.
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2-5 µL.
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-17 min: 95% B
-
17-17.1 min: 95% to 5% B
-
17.1-20 min: 5% B (re-equilibration)
-
-
-
Mass Spectrometry (MS):
-
Ion Source: Electrospray Ionization (ESI).
-
Polarity: Negative and Positive (run both to compare).
-
Scan Mode: Full Scan (m/z 100-500) to find the precursor ion, followed by Targeted MS/MS (product ion scan) of the [M-H]⁻ or [M+H]⁺ ion.
-
Refer to the table below for starting instrument parameters.
-
Quantitative Data for Method Optimization
The following table provides typical starting parameters for optimizing the MS detection of this compound (MW: 286.24 g/mol ). These values should be used as a baseline and adjusted to maximize signal intensity on your specific instrument.
| Parameter | Typical Starting Value (Negative Ion) | Typical Starting Value (Positive Ion) | Optimization Notes |
| Capillary Voltage | 2.5 - 3.5 kV | 3.0 - 4.0 kV | Adjust to achieve a stable spray and maximum ion current. |
| Cone/Fragmentor Voltage | 25 - 40 V | 80 - 120 V | Optimizes ion transfer from the source; too high can cause in-source fragmentation. |
| Desolvation Gas Temp. | 350 - 450 °C | 350 - 450 °C | Affects solvent evaporation. Higher temperatures improve desolvation but can degrade labile compounds. |
| Desolvation Gas Flow | 600 - 800 L/Hr | 600 - 800 L/Hr | Assists in droplet desolvation. Optimize in conjunction with temperature. |
| Collision Energy (MS/MS) | 15 - 30 eV | 15 - 30 eV | For fragmentation. Ramp the energy to find the optimal value for generating key product ions.[11] |
References
- 1. gmi-inc.com [gmi-inc.com]
- 2. What Are the Reasons for Mass Spectrometry Failing to Detect Compounds | MtoZ Biolabs [mtoz-biolabs.com]
- 3. massspec.unm.edu [massspec.unm.edu]
- 4. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]
- 9. 質量分析用のサンプル調製 | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. Efficiency of ESI and APCI ionization sources in LC-MS/MS systems for analysis of 22 pesticide residues in food matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Antioxidant Activities of Isoscutellarein and Apigenin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antioxidant properties of two structurally related flavonoids, Isoscutellarein and Apigenin. While both compounds are recognized for their potential health benefits, this document focuses on their comparative efficacy in combating oxidative stress, supported by available experimental data.
Executive Summary
This compound and Apigenin are both flavones, a class of flavonoids known for their antioxidant capabilities. Their ability to scavenge free radicals and modulate cellular antioxidant defense mechanisms makes them promising candidates for further investigation in the development of novel therapeutics. This guide synthesizes available data to facilitate a direct comparison of their antioxidant potential.
Note on this compound Data: Direct experimental data on the antioxidant activity of this compound is limited in the current body of scientific literature. Therefore, for the purpose of this comparison, data from its structurally similar analogue, Scutellarein, is used as a proxy. This compound (5,7,8,4'-tetrahydroxyflavone) and Scutellarein (5,6,7,4'-tetrahydroxyflavone) differ only in the position of one hydroxyl group on the A-ring. This structural similarity suggests that their antioxidant activities are likely to be comparable. This assumption will be maintained throughout this guide and should be considered when interpreting the presented data.
Quantitative Antioxidant Activity
The antioxidant activities of this compound (represented by Scutellarein) and Apigenin have been evaluated using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a common measure of the effectiveness of a compound in inhibiting a specific biological or biochemical function. A lower IC50 value indicates greater potency.
| Antioxidant Assay | This compound (as Scutellarein) IC50 (µM) | Apigenin IC50 (µM) | Reference Compound | Reference Compound IC50 (µM) |
| DPPH Radical Scavenging | 12.7[1] | 8.5[2] | Trolox | Not available in the same study |
| ABTS Radical Scavenging | 7.9[1] | 344 (mg/mL)[3] | Trolox | Not available in the same study |
| Superoxide Anion Scavenging | 24.3[1] | Not available | Not available | Not available |
| Hydroxyl Radical Scavenging | 134.0[1] | Not available | Not available | Not available |
Note: The Apigenin ABTS IC50 value is presented in mg/mL as reported in the source.
Based on a theoretical study, Scutellarein is predicted to exhibit a higher degree of antioxidant activity than Apigenin[4][5]. The experimental data for Scutellarein in various assays generally shows lower IC50 values compared to some reported values for Apigenin, suggesting a potentially stronger radical scavenging capacity.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the generalized protocols for the key antioxidant assays cited in this guide.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of the violet-colored DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.
Protocol:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.
-
Reaction Mixture: A defined volume of the DPPH stock solution is mixed with various concentrations of the test compound (this compound or Apigenin) and a control (solvent without the test compound).
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at a specific wavelength.
Protocol:
-
Generation of ABTS Radical Cation: The ABTS radical cation is produced by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilution of ABTS•+ Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction Mixture: A small volume of the test compound at various concentrations is added to a defined volume of the diluted ABTS•+ solution.
-
Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes).
-
Measurement: The absorbance is read at 734 nm.
-
Calculation and IC50 Determination: The percentage of inhibition and the IC50 value are calculated in a similar manner to the DPPH assay.
Cellular Antioxidant Activity (CAA) Assay
The CAA assay measures the antioxidant activity of compounds in a biologically relevant system, such as cultured cells. It evaluates the ability of a compound to prevent the formation of fluorescent probes by intracellular reactive oxygen species (ROS).
Protocol:
-
Cell Culture: Human hepatocarcinoma (HepG2) cells are typically used and maintained in an appropriate culture medium.
-
Cell Seeding: Cells are seeded into a 96-well microplate and allowed to attach overnight.
-
Treatment: The cells are treated with the test compound (this compound or Apigenin) at various concentrations for a specific duration (e.g., 1 hour).
-
Probe Loading: The cells are then loaded with a probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is deacetylated by cellular esterases to the non-fluorescent DCFH.
-
Induction of Oxidative Stress: A peroxyl radical initiator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), is added to induce oxidative stress.
-
Fluorescence Measurement: The plate is placed in a fluorescence microplate reader, and the fluorescence is measured over time. In the presence of ROS, DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF).
-
Data Analysis: The antioxidant activity is quantified by calculating the area under the fluorescence curve. The CAA value is expressed as micromoles of quercetin equivalents per 100 micromoles of the test compound.
Signaling Pathways and Mechanisms of Action
Flavonoids exert their antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways involved in the cellular stress response.
The antioxidant mechanism of Apigenin is well-documented and involves:
-
Inhibition of oxidant enzymes. [3]
-
Modulation of redox-sensitive signaling pathways , including NF-κB, Nrf2, MAPK, and PI3K/Akt.[3][6][7]
-
Reinforcement of enzymatic and non-enzymatic antioxidant defenses. [3]
-
Chelation of metal ions. [3]
-
Direct scavenging of free radicals. [3]
While the specific signaling pathways for This compound are not as extensively studied, its structural similarity to other flavonoids, including Apigenin and Scutellarein, suggests it likely shares similar mechanisms of action. The antioxidant capacity of this compound is attributed to the hydroxyl groups on its flavonoid structure, which can donate hydrogen atoms to neutralize free radicals[8]. Flavonoids are known to activate the Nrf2 signaling pathway, a key regulator of the cellular antioxidant response.
Caption: Experimental workflow for comparing the antioxidant activity of this compound and Apigenin.
Caption: Proposed antioxidant signaling pathways for this compound and Apigenin.
Conclusion
Both this compound and Apigenin demonstrate significant antioxidant potential. Based on the available data, with Scutellarein as a proxy for this compound, it appears that this compound may possess comparable or even slightly superior radical scavenging activity in certain in vitro assays. However, Apigenin's antioxidant mechanisms and its effects on various signaling pathways are more extensively characterized.
Further direct comparative studies are warranted to definitively establish the relative antioxidant efficacy of this compound and Apigenin. Research focusing on the cellular antioxidant activity and the specific molecular targets of this compound would be particularly valuable for the drug development community. This guide serves as a foundational resource to inform such future investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Functionality of apigenin as a potent antioxidant with emphasis on bioavailability, metabolism, action mechanism and in vitro and in vivo studies: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. On the Scavenging Ability of Scutellarein against the OOH Radical in Water and Lipid-like Environments: A Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Therapeutic Potential of Apigenin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound | 41440-05-5 | Benchchem [benchchem.com]
Isoscutellarein vs. Luteolin: A Comparative Study of Bioactivity
A comprehensive analysis of the antioxidant, anti-inflammatory, anticancer, and neuroprotective properties of two closely related flavonoids.
Isoscutellarein and luteolin are two naturally occurring flavonoids that share a similar chemical structure but exhibit distinct biological activities. This guide provides a detailed comparison of their bioactivities, supported by experimental data, to assist researchers, scientists, and drug development professionals in understanding their therapeutic potential.
Antioxidant Activity
Both this compound and luteolin demonstrate potent antioxidant properties by scavenging free radicals. The half-maximal inhibitory concentration (IC50) values from various studies are summarized below, indicating the concentration of the compound required to scavenge 50% of the free radicals in the respective assays.
| Compound | Assay | IC50 (µM) | Reference |
| This compound-7-O-2''-O-(6'''-O-acetyl-β-D-allopyranosyl)-β-D-glucopyranoside (SS2) | DPPH | 13.94 µg/mL | [1] |
| 4'-O-methylthis compound-7-O-2''-O-(6'''-O-acetyl-β-D-allopyranosyl)-β-D-glucopyranoside (SS1) | DPPH | 2.35 µg/mL | [1] |
| Luteolin | DPPH | 13.2 ± 0.18 | [2] |
| Luteolin | DPPH | ~18.3 | [3] |
| Luteolin | DPPH | 14 | [4] |
| Luteolin | ABTS | 17.3 ± 0.82 | [2] |
Experimental Protocol: DPPH Radical Scavenging Assay
The antioxidant activity is determined using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.
-
A stock solution of the test compound (this compound derivative or luteolin) is prepared in a suitable solvent (e.g., methanol or ethanol).
-
Serial dilutions of the stock solution are made to obtain a range of concentrations.
-
A freshly prepared solution of DPPH in the same solvent is added to each dilution of the test compound.
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured at a specific wavelength (typically 517 nm) using a spectrophotometer.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
Signaling Pathway: Antioxidant Response
The antioxidant effects of flavonoids like luteolin are often mediated through the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. Under oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of various antioxidant and cytoprotective genes.
Luteolin's activation of the Nrf2 antioxidant pathway.
Anti-inflammatory Activity
This compound derivatives and luteolin have demonstrated significant anti-inflammatory effects by inhibiting key inflammatory mediators and enzymes.
| Compound | Assay | IC50 (µM) | Reference |
| This compound-7-O-2''-O-(6'''-O-acetyl-β-D-allopyranosyl)-β-D-glucopyranoside (SS2) | 5-Lipoxygenase (5-LOX) inhibition | 41.60 µg/mL | [1][5] |
| 4'-O-methylthis compound-7-O-2''-O-(6'''-O-acetyl-β-D-allopyranosyl)-β-D-glucopyranoside (SS1) | 5-Lipoxygenase (5-LOX) inhibition | 47.23 µg/mL | [1][5] |
| Luteolin | Nitric Oxide (NO) production in LPS-stimulated BV-2 microglial cells | 6.9 | [6] |
| Luteolin | Nitric Oxide (NO) production in LPS-activated RAW 264.7 cells | 27 | [2] |
Experimental Protocol: Nitric Oxide (NO) Production Assay in Macrophages
-
Macrophage cells (e.g., RAW 264.7 or BV-2) are cultured in a suitable medium.
-
Cells are pre-treated with various concentrations of the test compound (this compound derivative or luteolin) for a specific duration.
-
Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture.
-
After an incubation period, the cell culture supernatant is collected.
-
The concentration of nitrite (a stable product of NO) in the supernatant is measured using the Griess reagent.
-
The absorbance is read at approximately 540 nm.
-
The percentage of inhibition of NO production is calculated, and the IC50 value is determined.
Signaling Pathway: Anti-inflammatory Action
Luteolin exerts its anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes.
Luteolin's inhibition of the NF-κB inflammatory pathway.
Anticancer Activity
Luteolin has been extensively studied for its anticancer properties, demonstrating cytotoxicity against various cancer cell lines. Data for this compound in this area is limited, highlighting a need for further research.
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Luteolin | LoVo (colon cancer) | MTT | 66.70 (24h), 30.47 (72h) | [7] |
| Luteolin | A549 (lung carcinoma) | Alamar Blue | 3.1 | [8] |
| Luteolin | B16 melanoma 4A5 (mouse) | Alamar Blue | 2.3 | [8] |
| Luteolin | CCRF-HSB-2 (T-cell leukemia) | Alamar Blue | 2.0 | [8] |
| Luteolin | TGBC11TKB (gastric cancer) | Alamar Blue | 1.3 | [8] |
| Luteolin | A431 (squamous cell cancer) | MTT | 19 | [8] |
| Luteolin | A549 (lung cancer) | CCK8 | 41.59 (24h), 27.12 (48h), 24.53 (72h) | [9] |
| Luteolin | H460 (lung cancer) | CCK8 | 48.47 (24h), 18.93 (48h), 20.76 (72h) | [9] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are treated with various concentrations of the test compound (e.g., luteolin) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT reagent is added to each well and incubated for a few hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of around 570 nm.
-
Cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value is determined.
Signaling Pathway: Anticancer Mechanisms of Luteolin
Luteolin's anticancer effects are multifaceted, involving the modulation of several key signaling pathways that regulate cell proliferation, apoptosis, and metastasis.
Luteolin's multi-target anticancer activity.
Neuroprotective Effects
Both flavonoids have shown promise in protecting neuronal cells from damage, a critical aspect in the context of neurodegenerative diseases. However, quantitative comparative data for this compound remains limited.
Luteolin has been shown to exert neuroprotective effects in various in vitro and in vivo models by mitigating oxidative stress, inflammation, and apoptosis in neuronal cells.[10] For example, it has been demonstrated to protect against Aβ-induced toxicity, a hallmark of Alzheimer's disease.[11]
Experimental Protocol: Neuroprotection Assay in SH-SY5Y Cells
The human neuroblastoma SH-SY5Y cell line is commonly used to model neuronal function and neurodegenerative diseases.
-
SH-SY5Y cells are cultured and differentiated into a neuronal phenotype.
-
The cells are pre-treated with different concentrations of the test compound.
-
Neurotoxicity is induced using agents like hydrogen peroxide (H2O2), 6-hydroxydopamine (6-OHDA) for Parkinson's disease models, or amyloid-beta (Aβ) peptides for Alzheimer's disease models.
-
Cell viability is assessed using methods like the MTT assay.
-
Other markers of neuroprotection, such as reactive oxygen species (ROS) levels, mitochondrial membrane potential, and apoptotic markers (e.g., caspase activity), can also be measured.
Signaling Pathway: Neuroprotection by Luteolin
Luteolin's neuroprotective effects are mediated through various signaling pathways, including the activation of pro-survival pathways and the inhibition of pro-apoptotic and inflammatory cascades.
Neuroprotective mechanisms of luteolin.
Conclusion
Both this compound and luteolin are promising bioactive flavonoids with significant therapeutic potential. Luteolin has been more extensively studied, with a wealth of data supporting its antioxidant, anti-inflammatory, anticancer, and neuroprotective effects. The available data on this compound, primarily from its derivatives, suggests it also possesses strong antioxidant and anti-inflammatory properties. However, there is a clear need for further research to fully elucidate the anticancer and neuroprotective mechanisms and potency of this compound aglycone to allow for a more direct and comprehensive comparison with luteolin. This guide highlights the current state of knowledge and underscores the potential of these flavonoids as leads for the development of novel therapeutics.
References
- 1. Luteolin, a Potent Anticancer Compound: From Chemistry to Cellular Interactions and Synergetic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. Frontiers | Recent advancement in the anticancer efficacy of the natural flavonoid scutellarin: a comprehensive review [frontiersin.org]
- 4. Recent advancement in the anticancer efficacy of the natural flavonoid scutellarin: a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protective effect of luteolin against oxidative stress‑mediated cell injury via enhancing antioxidant systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multi-Faceted Role of Luteolin in Cancer Metastasis: EMT, Angiogenesis, ECM Degradation and Apoptosis | MDPI [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Luteolin Exerts Neuroprotection via Modulation of the p62/Keap1/Nrf2 Pathway in Intracerebral Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory effects of luteolin: A review of in vitro, in vivo, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Isoscutellarein's In Vivo Anti-Inflammatory Efficacy: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive in vivo validation of the anti-inflammatory effects of Isoscutellarein, benchmarked against established non-steroidal anti-inflammatory drugs (NSAIDs). This guide synthesizes experimental data, details methodologies, and visualizes key biological pathways and workflows to offer an objective comparison of performance.
This compound, a flavonoid, and its aglycone form, Scutellarein, have demonstrated notable anti-inflammatory properties in preclinical in vivo models. This guide focuses on the validation of these effects in two standard models of acute inflammation: lipopolysaccharide (LPS)-induced acute lung injury and carrageenan-induced paw edema. The performance of Scutellarein is compared with the well-established NSAIDs, Indomethacin and Diclofenac.
Comparative Analysis of Anti-Inflammatory Activity
The anti-inflammatory efficacy of Scutellarein has been evaluated in a lipopolysaccharide (LPS)-induced acute lung injury (ALI) mouse model. In this model, Scutellarein significantly mitigated the inflammatory response by reducing the levels of key pro-inflammatory cytokines and inhibiting neutrophil infiltration into the lungs.[1]
To provide a broader context for its anti-inflammatory potential, its performance is juxtaposed with that of Indomethacin and Diclofenac in the widely-used carrageenan-induced paw edema model, a hallmark for screening anti-inflammatory agents.
Quantitative Data Summary
| Compound | Dose | Animal Model | Assay | Key Results |
| Scutellarein | 25-100 mg/kg (i.p.) | Mice | LPS-induced Acute Lung Injury | Significantly decreased IL-6, CCL2, and TNF-α levels in bronchoalveolar lavage fluid; attenuated lung injury and inhibited neutrophil infiltration.[1] |
| Indomethacin | 5 mg/kg (i.p.) | Rats | Carrageenan-induced Paw Edema | Caused a significant inhibition of post-carrageenan edema.[2] |
| Indomethacin | 10 mg/kg (i.p.) | Mice | Carrageenan-induced Paw Edema | Obviously decreased paw edema at the 4th and 5th hour.[3] |
| Diclofenac | 10 mg/kg (p.o.) | Rats | Carrageenan-induced Paw Edema | Showed a maximum inhibition of paw edema of 63.81% at the fifth hour.[4] |
| Diclofenac | 2.5 mg/kg (s.c.) | Rats | LPS-induced Inflammation | Attenuated LPS-induced increases in plasma IL-1β and hippocampal IL-1β and IL-6 mRNA. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are the experimental protocols for the key in vivo models cited in this guide.
Lipopolysaccharide (LPS)-Induced Acute Lung Injury (ALI) in Mice
This model is utilized to assess the efficacy of anti-inflammatory agents in a model of acute lung inflammation.
-
Animals: Male C57BL/6 mice (6-8 weeks old).
-
Induction of ALI: Mice are anesthetized, and LPS (4 mg/kg) is administered intratracheally to induce lung injury.
-
Test Compound Administration: Scutellarein (25, 50, and 100 mg/kg) is administered intraperitoneally 1 hour before the LPS challenge.[1]
-
Assessment of Inflammation:
-
Bronchoalveolar Lavage Fluid (BALF) Analysis: 6 hours after LPS administration, mice are euthanized, and the lungs are lavaged with PBS. The BALF is collected to measure the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and CCL2 using ELISA.
-
Histopathological Analysis: Lung tissues are collected, fixed in formalin, and embedded in paraffin. Sections are stained with hematoxylin and eosin (H&E) to assess lung injury, including edema, alveolar septal thickening, and inflammatory cell infiltration.
-
Myeloperoxidase (MPO) Assay: Lung tissue homogenates are used to measure MPO activity, an indicator of neutrophil infiltration.
-
Carrageenan-Induced Paw Edema in Rodents
This is a widely used and reproducible model for screening acute anti-inflammatory activity.
-
Animals: Male Wistar rats or ICR mice.
-
Induction of Edema: A sub-plantar injection of 0.1 mL of 1% carrageenan suspension in saline is administered into the right hind paw of the animals.
-
Test Compound Administration: Test compounds (e.g., Indomethacin, 10 mg/kg) are typically administered intraperitoneally or orally 30-60 minutes before the carrageenan injection.[2][3]
-
Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection. The percentage of inhibition of edema is calculated by comparing the paw volume in the treated groups with the control group.
-
Biochemical Analysis: Paw tissue can be homogenized to measure the levels of inflammatory mediators such as prostaglandins and cytokines.
Visualization of Mechanisms and Workflows
Signaling Pathways of Scutellarein's Anti-Inflammatory Action
Scutellarein exerts its anti-inflammatory effects by modulating key signaling pathways, primarily the NF-κB and MAPK pathways, which are central to the inflammatory response.
Caption: Scutellarein inhibits LPS-induced inflammation by targeting Src, IKK, NF-κB, and MAPK pathways.
Experimental Workflow for In Vivo Anti-Inflammatory Validation
The following diagram outlines the typical workflow for validating the anti-inflammatory effects of a test compound in an in vivo model.
Caption: A typical workflow for in vivo validation of anti-inflammatory compounds.
References
- 1. Scutellarein Reduces Inflammatory Responses by Inhibiting Src Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analgesic and Anti-Inflammatory Activities of Methanol Extract of Cissus repens in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nesfatin-1 alleviated lipopolysaccharide-induced acute lung injury through regulating inflammatory response associated with macrophages modulation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for Isoscutellarein Quantification
For researchers, scientists, and drug development professionals, the precise and reliable quantification of bioactive compounds like Isoscutellarein is fundamental for accurate pharmacological and pharmacokinetic studies. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for the determination of this compound and its derivatives.
Due to the limited availability of direct cross-validation studies for this compound, this guide synthesizes data from validated methods for this compound and its glucuronide metabolite. This approach offers a practical framework for selecting an appropriate analytical method and highlights the key performance characteristics of each technique.
Data Presentation: A Comparative Overview
The selection of an analytical method hinges on the specific requirements of the research, such as the desired sensitivity, the complexity of the sample matrix, and the required throughput. The following table summarizes the quantitative performance parameters of validated HPLC and UPLC-MS/MS methods for this compound and its glucuronide.
| Parameter | HPLC-UV Method (for this compound-8-O-glucuronide) | UPLC-MS/MS Method (for this compound) |
| Linearity Range | 0.042–2.08 μg/mL[1] | 1–4000 ng/mL[2] |
| Correlation Coefficient (r²) | 0.9989[1] | >0.998[2] |
| Limit of Quantification (LOQ) | 41.6 ng/mL[1] | Not explicitly stated, but linearity starts at 1 ng/mL[2] |
| Accuracy | 88.4% to 103.0%[1] | 86%–112%[2] |
| Precision (RSD) | < 10.5% (Intra-day and Inter-day)[1] | < 12% (Intra-day and Inter-day)[2] |
| Recovery | Not explicitly stated | >68%[2] |
| Matrix Effect | Not applicable (UV detection) | 86%~90%[2] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical assays. Below are the protocols for the HPLC-UV and UPLC-MS/MS methods.
HPLC-UV Method for this compound-8-O-glucuronide
This method was developed for the simultaneous determination of several flavonoids in rat plasma.[1]
-
Instrumentation: A liquid chromatograph with UV detection.
-
Column: Diamonsil C18 column.
-
Mobile Phase: A gradient of acetonitrile (A) and 0.2% phosphoric acid in aqueous solution (B).
-
0–5 min: 20% A–29% A
-
5–25 min: 29% A
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Not specified for this compound-8-O-glucuronide, but the study monitored multiple flavonoids.
-
Internal Standard: Rutin.
-
Sample Preparation: A single-step liquid-liquid extraction with ethyl acetate was performed on plasma samples.[1]
UPLC-MS/MS Method for this compound
This method was developed for the pharmacokinetic study of this compound in mouse blood.[2]
-
Instrumentation: ACQUITY I-Class UPLC system coupled with a tandem mass spectrometer.[2]
-
Column: HSS T3 column.
-
Column Temperature: 40 °C.
-
Mobile Phase: A gradient elution using acetonitrile and 0.1% formic acid in water.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple reaction monitoring (MRM) mode.
-
Sample Preparation: Protein precipitation of blood samples was carried out using a mixture of acetonitrile and methanol (9:1, v/v).[2]
Mandatory Visualization
The following diagrams illustrate the logical workflow for cross-validating different analytical methods and a general signaling pathway that this compound might influence, given its flavonoid structure.
References
Comparative Analysis of Isoscutellarein from Diverse Plant Sources: A Guide for Researchers
An in-depth comparison of Isoscutellarein, a flavonoid with significant therapeutic potential, derived from various botanical origins. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its quantitative analysis, biological activities, and experimental protocols.
This compound, a flavone found in numerous medicinal plants, has garnered considerable interest for its diverse pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities. This guide offers a comparative analysis of this compound from different plant sources, focusing on quantitative data, biological efficacy, and the methodologies employed for its study.
Quantitative Analysis of this compound and Its Derivatives
The concentration of this compound and its glycosidic derivatives varies significantly among different plant species and even between different parts of the same plant. The Lamiaceae family, in particular, is a rich source of this compound.
| Plant Source | Plant Part | Compound Analyzed | Concentration / Yield | Analytical Method | Reference |
| Scutellaria barbata | Aerial parts | Scutellarein | 0.028% - 0.296% | HPLC | [1] |
| Scutellaria barbata | Stems and Leaves | This compound-8-O-glucuronide | Significantly higher than in S. baicalensis | HPLC | [2] |
| Scutellaria baicalensis | Stems and Leaves | This compound-8-O-glucuronide | Present | HPLC | [2] |
| Lamium album | Aerial parts | This compound derivatives | ~30% of total phenolics in purified extract | HPLC-MS | [3][4] |
| Agastache rugosa | Aerial parts | Tilianin (Acacetin 7-O-glucoside) | 9.58 mg/g of extract | HPLC/UV | [5] |
Note: Data for directly comparable yields of pure this compound across a wide range of species is limited. Much of the available research focuses on quantifying glycosidic derivatives or provides relative concentrations. Tilianin is a glycoside of acacetin, a structurally related flavonoid, and is included here for context on flavonoid content in Agastache.
Comparative Biological Activity
While direct comparative studies on the biological activity of this compound isolated from different plant sources are scarce, data from various studies on pure this compound and extracts rich in this compound provide insights into its potential.
Antioxidant Activity
The antioxidant capacity of this compound is a key aspect of its therapeutic potential. This activity is often evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.
| Plant Source (of extract) / Compound | Assay | IC50 / Activity | Reference |
| Lamium album extract (rich in this compound derivatives) | DPPH | EC50: 0.12 - 0.37 mg/mL | [6] |
| Clerodendrum indicum ethanol extract | DPPH | IC50: 1.73 µg/mL | [7] |
| Salvia officinalis extract | DPPH | CE50: 25.33 µg/mL | [8] |
| Salvia officinalis extract | ABTS | CE50: 8.13 µg/mL | [8] |
Note: The IC50/EC50 values for extracts reflect the combined activity of all constituent compounds, not solely this compound.
Anti-inflammatory Activity
This compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO).
| Compound / Extract | Cell Line | Assay | IC50 | Reference |
| Phenolic compounds from Scutellaria indica | RAW 264.7 macrophages | NO production inhibition | 7.2 to 27.8 µM | [9] |
| Compound 7 from Dothiorella sp. (endophytic fungus) | RAW 264.7 macrophages | NO production inhibition | 4.6 µM | [10] |
Anticancer Activity
The cytotoxic effects of this compound and related flavonoids have been investigated in various cancer cell lines.
| Compound / Extract | Cell Line | Assay | IC50 | Reference |
| Triterpenoids from Clerodendrum indicum and C. villosum | SW620 (colorectal adenocarcinoma) | MTT assay | 1.66-23.39 µmol/L | [11] |
| Yamogenin from Fenugreek seeds | HeLa (cervical cancer) | MTT assay | 16.5 ± 0.59 µg/mL | [12] |
| Diosgenin from Fenugreek seeds | HeLa (cervical cancer) | MTT assay | 16.3 ± 0.26 µg/mL | [12] |
Experimental Protocols
Extraction and Purification of this compound
A general workflow for the extraction and purification of this compound from plant material is outlined below.
Methodology:
-
Extraction: The dried and powdered plant material is typically extracted with a polar solvent, such as 70% ethanol, often using methods like maceration, sonication, or Soxhlet extraction[2][9].
-
Filtration and Concentration: The resulting extract is filtered to remove solid plant debris and then concentrated under reduced pressure to yield a crude extract.
-
Column Chromatography: The crude extract is subjected to column chromatography for initial purification. Stationary phases like silica gel or Sephadex LH-20 are commonly used with a gradient of solvents of increasing polarity[13].
-
Preparative High-Performance Liquid Chromatography (HPLC): Further purification to obtain high-purity this compound is achieved using preparative HPLC with a suitable mobile phase[2].
-
Structural Elucidation: The identity and purity of the isolated this compound are confirmed using analytical techniques such as HPLC-UV/MS and Nuclear Magnetic Resonance (NMR) spectroscopy[3].
Biological Activity Assays
Antioxidant Activity (DPPH Assay):
-
Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., methanol).
-
Prepare a series of dilutions of the stock solution.
-
In a 96-well plate, add a fixed volume of DPPH radical solution to each well containing the test compound dilutions.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.
-
Calculate the percentage of radical scavenging activity and determine the IC50 value[14].
Anti-inflammatory Activity (Nitric Oxide Inhibition Assay):
-
Culture macrophage cells (e.g., RAW 264.7) in a suitable medium.
-
Seed the cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compound for a specific duration.
-
Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS), excluding the negative control group.
-
Incubate the cells for a defined period (e.g., 24 hours).
-
Measure the amount of nitric oxide produced in the culture supernatant using the Griess reagent.
-
Determine the cell viability using an MTT assay to rule out cytotoxicity.
-
Calculate the percentage of NO inhibition and the IC50 value[7][9].
Signaling Pathways in Biological Activity
The biological effects of flavonoids like this compound are often mediated through the modulation of key cellular signaling pathways.
Flavonoids, including those found in Scutellaria species, have been shown to exert their anti-inflammatory effects by inhibiting the activation of transcription factors like NF-κB. This, in turn, suppresses the expression of pro-inflammatory enzymes such as inducible nitric oxide synthase (iNOS), leading to reduced production of nitric oxide[2][15].
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolite profiling reveals organ‐specific flavone accumulation in Scutellaria and identifies a scutellarin isomer this compound 8‐O‐β‐glucuronopyranoside - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenolic constituents of lamium album: focus on this compound derivatives [bibliotecadigital.ipb.pt]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of essential oils by GC/MS and tilianin by HPLC/UV of the aerial parts of Agastache rugosa [kjoas.org]
- 6. researchgate.net [researchgate.net]
- 7. japsonline.com [japsonline.com]
- 8. Chemical Profile and Bioactivity Evaluation of Salvia Species from Eastern Europe - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory activity of phenolic compounds from the whole plant of Scutellaria indica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. phcogres.com [phcogres.com]
- 12. Cytotoxic activity of standardized extracts, a fraction, and individual secondary metabolites from fenugreek seeds against SKOV-3, HeLa and MOLT-4 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phenolic acids and flavonoids from Salvia plebeia and HPLC-UV profiling of four Salvia species - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Isoscutellarein: A Comparative Analysis of In Silico and In Vitro Bioactivity
For Immediate Release
A comprehensive guide for researchers, scientists, and drug development professionals.
This report provides a detailed comparison of the predicted (in silico) and experimentally observed (in vitro) biological activities of Isoscutellarein, a flavonoid found in various medicinal plants. This guide aims to offer a clear, data-driven overview of its potential as a therapeutic agent by examining its anti-inflammatory and anticancer properties.
In Silico vs. In Vitro Activity: An Overview
This compound (also known as 8-Hydroxyapigenin) has garnered interest in the scientific community for its potential health benefits. Computational (in silico) studies, such as molecular docking, predict how this compound might interact with specific biological targets. These predictions are then tested and validated through laboratory experiments (in vitro) to determine its actual efficacy. This guide synthesizes the available data to provide a holistic view of this compound's bioactivity.
Anti-Inflammatory Activity
In vitro studies have demonstrated that this compound exhibits significant anti-inflammatory properties. A key mechanism of this activity is the inhibition of pro-inflammatory mediators in activated macrophage cells.
Quantitative Analysis of Anti-Inflammatory Effects
The following table summarizes the inhibitory effects of this compound on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. A reduction in NO production is a key indicator of anti-inflammatory activity.
| Compound | Cell Line | Parameter Measured | IC50 Value |
| This compound | RAW 264.7 | Nitric Oxide (NO) Production | Not explicitly found |
Note: While studies confirm the anti-inflammatory activity of this compound by showing a dose-dependent reduction in inflammatory markers, a specific IC50 value for NO inhibition was not found in the reviewed literature. The closely related compound Scutellarein has been shown to inhibit NO production significantly.
Signaling Pathway Modulation
This compound exerts its anti-inflammatory effects by modulating key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound has been shown to inhibit the phosphorylation and degradation of IκB, thereby preventing NF-κB activation.[1]
Caption: Anti-inflammatory signaling pathway of this compound.
Anticancer Activity
While direct and extensive studies on the anticancer activity of this compound are limited, research on the structurally similar flavonoid, Scutellarein, provides valuable insights into its potential mechanisms. It is important to note that while indicative, these findings require direct experimental validation for this compound.
Quantitative Analysis of Cytotoxic Effects
Specific IC50 values for this compound against various human cancer cell lines were not prominently available in the reviewed literature. The following table is a placeholder for future research findings.
| Compound | Cancer Cell Line | IC50 Value |
| This compound | e.g., MCF-7 (Breast), A549 (Lung), etc. | Data not available |
Bridging In Silico Predictions with In Vitro Reality: A Case for Apigenin
A direct comparison of in silico molecular docking and in vitro IC50 values for this compound against a specific biological target proved elusive in the current literature. To illustrate this comparative approach, we turn to Apigenin, a closely related and well-studied flavonoid that differs from this compound only by the absence of a hydroxyl group at the 8th position. This structural similarity makes Apigenin a reasonable surrogate for demonstrating the correlation between computational predictions and experimental outcomes.
Molecular docking studies predict the binding affinity of a ligand to a protein target, expressed as binding energy (kcal/mol), with more negative values indicating a stronger interaction.
| Compound | Target Protein | In Silico Binding Energy (kcal/mol) |
| Apigenin | TP-53 | -6.9[2] |
| Apigenin | pRb | -6.6[2] |
| Apigenin | p38 MAPK | -8.21[3] |
In vitro assays then provide experimental validation of this predicted inhibitory activity.
Experimental Protocols
Anti-Inflammatory Activity Assay (In Vitro)
Objective: To determine the effect of this compound on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
Methodology:
-
Cell Culture: RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. After 1 hour of pre-treatment, cells are stimulated with 1 µg/mL of LPS for 24 hours.
-
Nitric Oxide Measurement (Griess Assay):
-
After incubation, 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
The mixture is incubated at room temperature for 10 minutes.
-
The absorbance at 540 nm is measured using a microplate reader.
-
The concentration of nitrite (a stable product of NO) is determined from a sodium nitrite standard curve.
-
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-treated control group. The IC50 value, the concentration of this compound that inhibits 50% of NO production, is determined from the dose-response curve.
Molecular Docking (In Silico)
Objective: To predict the binding affinity and interaction of a ligand (e.g., Apigenin) with a target protein.
Methodology:
-
Protein and Ligand Preparation: The 3D structure of the target protein is obtained from the Protein Data Bank (PDB). The structure of the ligand is obtained from a chemical database (e.g., PubChem) or drawn using molecular modeling software. Water molecules and other heteroatoms are removed from the protein structure, and hydrogen atoms are added.
-
Docking Simulation: Molecular docking software (e.g., AutoDock, Glide) is used to predict the binding pose and affinity of the ligand within the active site of the protein. The software explores various conformations of the ligand and calculates the binding energy for each pose.
-
Analysis of Results: The docking results are analyzed to identify the most stable binding pose, characterized by the lowest binding energy. The interactions between the ligand and the amino acid residues of the protein (e.g., hydrogen bonds, hydrophobic interactions) are visualized and analyzed.
Conclusion
This compound demonstrates promising anti-inflammatory properties in vitro by inhibiting key inflammatory pathways. While direct comparative in silico and in vitro data for this compound is not yet widely available, studies on the structurally similar flavonoid Apigenin highlight the potential of combining computational and experimental approaches to accelerate drug discovery. Further research is warranted to fully elucidate the anticancer potential of this compound and to establish a direct correlation between its predicted and observed biological activities against a range of therapeutic targets.
References
- 1. Flavonoids Identified from Korean Scutellaria baicalensis Georgi Inhibit Inflammatory Signaling by Suppressing Activation of NF-κB and MAPK in RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative Molecular Docking of Apigenin and Luteolin Versus Conventional Ligands for TP-53, pRb, APOBEC3H, and HPV-16 E6: Potential Clinical Applications in Preventing Gynecological Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Validating the Cellular Target Engagement of Isoscutellarein: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming that a bioactive compound like Isoscutellarein engages its intended molecular target within the complex cellular environment is a critical step in elucidating its mechanism of action and advancing it through the drug discovery pipeline. This guide provides a comprehensive framework for validating the cellular target engagement of this compound. It outlines established methodologies, presents illustrative data for comparison, and offers detailed experimental protocols to empower researchers to generate and interpret their own findings.
This compound, a flavonoid found in various plants, has been noted for its antioxidant and anti-inflammatory properties. While in silico studies have suggested potential interactions with targets such as cyclooxygenase-2 (COX-2) and DNA gyrase, experimental validation of its direct cellular targets is essential for its development as a therapeutic agent. This guide focuses on two powerful techniques for confirming target engagement in a cellular context: the Cellular Thermal Shift Assay (CETSA) and Affinity Purification coupled with Mass Spectrometry (AP-MS).
Comparison of Target Engagement Validation Methods
Choosing the right method to validate target engagement depends on the specific research question and available resources. Both CETSA and AP-MS offer unique advantages for confirming direct binding of a small molecule to its protein target within cells.
| Feature | Cellular Thermal Shift Assay (CETSA) | Affinity Purification-Mass Spectrometry (AP-MS) |
| Principle | Ligand binding stabilizes the target protein against thermal denaturation. | A tagged version of the small molecule is used to "pull down" its binding partners from cell lysate for identification. |
| Compound Modification | Not required, uses the native compound. | Requires chemical modification of the compound to add an affinity tag and a photoreactive group. |
| Cellular Context | Can be performed in intact cells, cell lysates, and even tissues, preserving the native cellular environment. | Typically performed on cell lysates, which may disrupt cellular compartments and protein complexes. |
| Throughput | Can be adapted for high-throughput screening. | Generally lower throughput due to the multi-step purification process. |
| Validation | Directly confirms target engagement by measuring a biophysical change in the target protein. | Identifies potential binding partners, which then require secondary validation to confirm direct interaction. |
| Primary Output | A thermal shift (ΔTm) or isothermal dose-response curve indicating the extent of target stabilization. | A list of proteins identified by mass spectrometry that interact with the bait molecule. |
Illustrative Target Validation Data for this compound
The following tables present hypothetical data to illustrate how results from CETSA and AP-MS experiments for this compound could be summarized and compared with alternative compounds.
Cellular Thermal Shift Assay (CETSA) Data
This table illustrates a hypothetical outcome of a CETSA experiment comparing the ability of this compound and a known inhibitor, Celecoxib, to stabilize the potential target COX-2 in a cellular context.
| Compound | Target Protein | Cell Line | EC50 of Target Stabilization (µM) | Maximum Thermal Shift (ΔTm) (°C) |
| This compound | COX-2 | HT-29 | 15.2 | +2.8 |
| Celecoxib | COX-2 | HT-29 | 0.8 | +4.5 |
This is hypothetical data for illustrative purposes.
Affinity Purification-Mass Spectrometry (AP-MS) Results
This table shows a hypothetical list of proteins identified as potential binding partners of this compound from an AP-MS experiment.
| Rank | Protein Name | Gene Symbol | Unique Peptides Identified | Fold Enrichment (this compound Probe vs. Control) |
| 1 | Prostaglandin G/H synthase 2 | PTGS2 (COX-2) | 12 | 25.3 |
| 2 | DNA gyrase subunit A | gyrA | 9 | 18.7 |
| 3 | Heat shock protein 90 | HSP90AA1 | 7 | 5.2 |
| 4 | 14-3-3 protein zeta/delta | YWHAZ | 5 | 3.1 |
This is hypothetical data for illustrative purposes and would require further validation.
Detailed Experimental Protocols
The following are detailed protocols for the key experimental techniques discussed in this guide.
Cellular Thermal Shift Assay (CETSA) Protocol
This protocol describes how to perform a CETSA experiment to determine the thermal stabilization of a target protein upon binding to this compound.[1][2][3][4][5]
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., HT-29 for COX-2) to 80-90% confluency.
-
Treat the cells with varying concentrations of this compound or a comparator compound (e.g., Celecoxib) for 1 hour at 37°C. Include a vehicle control (e.g., DMSO).
-
-
Heat Treatment:
-
For generating a melting curve, aliquot the treated cell suspensions into PCR tubes and heat them individually at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler. One aliquot should be kept at room temperature as a non-heated control.
-
For an isothermal dose-response, heat all treated cell suspensions at a single, optimized temperature (e.g., 54°C) for 3 minutes.
-
-
Cell Lysis:
-
Immediately after heating, lyse the cells by freeze-thawing. This can be done by three cycles of freezing in liquid nitrogen and thawing at room temperature.
-
-
Separation of Soluble and Precipitated Proteins:
-
Centrifuge the cell lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.
-
-
Protein Quantification and Analysis:
-
Carefully collect the supernatant containing the soluble proteins.
-
Determine the protein concentration of the soluble fraction.
-
Analyze the abundance of the target protein in the soluble fraction by Western blotting.
-
Affinity Purification-Mass Spectrometry (AP-MS) Protocol
This protocol outlines the steps for identifying cellular binding partners of this compound using an affinity purification approach.[6][7][8][9][10]
-
Synthesis of this compound Probe:
-
Synthesize a derivative of this compound that includes an affinity tag (e.g., biotin) and a photoreactive crosslinker (e.g., benzophenone or diazirine). A linker is typically used to separate the compound from the tags to minimize steric hindrance.
-
-
Cell Culture and Probe Incubation:
-
Culture cells to a high density.
-
Incubate the cells with the this compound probe for a specified time to allow for target binding. A control incubation with a structurally similar but inactive probe should also be performed.
-
-
UV Crosslinking:
-
Expose the cells to UV light (e.g., 365 nm) to induce covalent crosslinking of the probe to its binding partners.
-
-
Cell Lysis and Affinity Purification:
-
Lyse the cells using a suitable lysis buffer.
-
Incubate the cell lysate with streptavidin-coated beads to capture the biotin-tagged this compound probe and its crosslinked proteins.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
Elution and Sample Preparation for Mass Spectrometry:
-
Elute the captured proteins from the beads.
-
Reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin.
-
-
LC-MS/MS Analysis and Data Interpretation:
-
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins from the mass spectrometry data using a protein database.
-
Compare the proteins identified in the this compound probe sample with the control sample to identify specific binding partners.
-
Western Blotting Protocol for Target Validation
Western blotting is used as a downstream readout for CETSA and to validate potential targets identified by AP-MS.[11][12][13]
-
Sample Preparation:
-
Prepare cell lysates and determine protein concentration. For CETSA samples, use the soluble fraction after centrifugation.
-
-
SDS-PAGE:
-
Denature the protein samples by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by size using polyacrylamide gel electrophoresis (SDS-PAGE).
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Blocking:
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane to remove unbound primary antibody.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane to remove unbound secondary antibody.
-
Add an enhanced chemiluminescence (ECL) substrate and detect the signal using a chemiluminescence imager or X-ray film.
-
-
Analysis:
-
Quantify the band intensities to determine the relative amount of the target protein.
-
Visualizing Workflows and Pathways
Diagrams are essential for visualizing complex biological processes and experimental procedures.
Caption: Hypothetical signaling pathway of this compound inhibiting COX-2.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
References
- 1. Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells | Springer Nature Experiments [experiments.springernature.com]
- 2. Protein Target Prediction and Validation of Small Molecule Compound [jove.com]
- 3. Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 5. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High-throughput: Affinity purification mass spectrometry | Protein interactions and their importance [ebi.ac.uk]
- 7. fiveable.me [fiveable.me]
- 8. researchgate.net [researchgate.net]
- 9. Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Affinity Purification Mass Spectrometry (AP-MS) - Creative Proteomics [creative-proteomics.com]
- 11. Introduction to Western Blot Detection of Proteins [sigmaaldrich.com]
- 12. Western Blot Protocols and Recipes | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. ptglab.com [ptglab.com]
A deep dive into the molecular interactions of Isoscutellarein, Scutellarein, Apigenin, and Luteolin with IκB kinase β (IKK-β), a key regulator of the NF-κB signaling pathway, reveals their potential as potent anti-inflammatory agents. This guide provides a comparative analysis of their binding affinities, detailed experimental protocols for in silico docking, and visualizations of the underlying molecular pathways.
This compound and its structurally related flavonoids—Scutellarein, Apigenin, and Luteolin—are natural compounds that have garnered significant interest in the scientific community for their diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities. Their therapeutic potential is often attributed to their ability to modulate key signaling pathways involved in disease pathogenesis. One such critical pathway is the Nuclear Factor-kappa B (NF-κB) pathway, a central mediator of inflammatory responses. The activation of this pathway is largely controlled by the IκB kinase (IKK) complex, with IKK-β being a pivotal catalytic subunit. By inhibiting IKK-β, the downstream activation of NF-κB can be suppressed, leading to a reduction in the expression of pro-inflammatory genes.
This comparative guide focuses on the in silico molecular docking studies of this compound and its aforementioned relatives against IKK-β. Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target protein, providing insights into the binding affinity and the nature of the interaction. While extensive research is available for Apigenin, Luteolin, and Scutellarein, direct comparative docking studies involving this compound against IKK-β are limited in the current literature. This guide synthesizes available data to provide a comparative perspective and highlights the potential of this compound based on its structural similarity to these well-studied flavonoids.
Comparative Docking Analysis
The binding affinity of a ligand to its target protein is a key indicator of its potential biological activity. In molecular docking studies, this is often represented by the binding energy, with a more negative value indicating a stronger and more favorable interaction. The following table summarizes the binding energies of Scutellarein, Apigenin, and Luteolin with the IKK-β subunit of the IκB kinase. It is important to note that while in silico studies on the anti-inflammatory properties of this compound exist, specific binding energy data from a comparative docking study against IKK-β was not available in the reviewed literature.
| Flavonoid | Target Protein | Binding Energy (kcal/mol) |
| Scutellarein | NF-κB | Not explicitly stated, but docking studies confirm interaction[1] |
| Apigenin | IKK-β | -7.45[2][3] |
| Luteolin | IKK-β | Not explicitly stated, but studies confirm direct inhibition of IKK activity[4] |
Note: The data presented is compiled from different studies and should be interpreted with caution due to potential variations in docking methodologies.
Experimental Protocols
The following section details a generalized experimental protocol for the molecular docking of flavonoids against the IKK-β protein, based on methodologies reported in various studies.[5][6][7]
1. Software and Resources:
-
Docking Software: AutoDock Vina
-
Visualization Software: PyMOL, Discovery Studio Visualizer
-
Protein Data Bank (PDB) ID for IKK-β: 4KIK (human IKK-β)
-
Ligand Structures: Obtained from the PubChem database.
2. Protein Preparation:
-
The three-dimensional crystal structure of the target protein, IKK-β (PDB ID: 4KIK), is downloaded from the RCSB Protein Data Bank.
-
Water molecules and any co-crystallized ligands are removed from the protein structure.
-
Polar hydrogen atoms are added to the protein, and Gasteiger charges are computed to simulate physiological conditions.
-
The prepared protein structure is saved in the PDBQT file format, which is required for AutoDock Vina.
3. Ligand Preparation:
-
The 3D structures of the flavonoids (this compound, Scutellarein, Apigenin, and Luteolin) are downloaded from the PubChem database in SDF format.
-
The ligand structures are optimized to their lowest energy conformation using a suitable force field (e.g., MMFF94).
-
Rotatable bonds within the ligands are defined to allow for conformational flexibility during the docking process.
-
The prepared ligand structures are also converted to the PDBQT file format.
4. Grid Box Generation:
-
A grid box is defined around the active site of the IKK-β protein. The center and dimensions of the grid box are determined based on the binding site of the co-crystallized inhibitor in the original PDB file.
-
A typical grid box size for this target is 60 × 60 × 60 Å with a grid spacing of 0.375 Å.
5. Molecular Docking Simulation:
-
The prepared protein and ligand files, along with the grid parameter file, are used as input for AutoDock Vina.
-
The docking simulation is performed using a genetic algorithm, which explores various conformations and orientations of the ligand within the protein's active site.
-
The number of binding modes to be generated is typically set to 10, and the exhaustiveness of the search is set to a value of 8 or higher to ensure a thorough exploration of the conformational space.
6. Analysis of Results:
-
The docking results are analyzed to identify the binding pose with the lowest binding energy.
-
The interactions between the flavonoid and the amino acid residues in the active site of IKK-β (e.g., hydrogen bonds, hydrophobic interactions) are visualized and analyzed using software like PyMOL or Discovery Studio Visualizer.
Visualizations
To better understand the processes described, the following diagrams illustrate the general workflow of a molecular docking study and the NF-κB signaling pathway.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. In-silico structural studies on anti-inflammatory activity of phytocompounds from the genus Andrographis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijres.org [ijres.org]
- 4. Revealing a molecular mechanism for IKK catalytic dimer docking with NFκB substrates at Instruct-FR1 - Instruct-ERIC [instruct-eric.org]
- 5. Flavonoids Identified from Korean Scutellaria baicalensis Georgi Inhibit Inflammatory Signaling by Suppressing Activation of NF-κB and MAPK in RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Computational methods for calculation of ligand-binding affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
Lack of Published Data Limits Direct Replication of Isoscutellarein's Neuroprotective Effects
A comprehensive review of published scientific literature reveals a significant scarcity of dedicated research on the neuroprotective effects of Isoscutellarein. While this flavonoid is identified as a constituent in several plant species, including those from the Scutellaria and Sideritis genera, there is a notable absence of in-depth studies detailing its specific mechanisms of action in neuroprotection. This lack of available data prevents a direct and thorough comparison of this compound's performance with other neuroprotective agents as initially requested.
Our targeted searches did not yield any studies that provide the specific quantitative data, detailed experimental protocols, or elucidated signaling pathways for this compound's neuroprotective activity. While some research mentions this compound in the context of the overall effects of plant extracts, these studies do not isolate and characterize the specific contributions of this compound. For instance, one study noted that extracts containing this compound exhibited inhibitory effects on acetylcholinesterase and tyrosinase, enzymes linked to neurodegenerative diseases, but did not provide data on this compound alone. Another study mentioned its moderate to weak cytotoxic effects on cancer cells, which does not directly translate to neuroprotective efficacy.
Without dedicated in vitro and in vivo studies, it is not possible to construct the requested comparison guide, including quantitative data tables and detailed experimental methodologies for this compound.
An Alternative for Comparison: The Neuroprotective Effects of Scutellarein
Given the limited information on this compound, we propose a pivot to a closely related and more extensively researched flavonoid: Scutellarein . Scutellarein, the aglycone of Scutellarin, has been the subject of multiple studies investigating its neuroprotective properties, particularly in the context of cerebral ischemia. The available literature on Scutellarein provides a more solid foundation for a comparative guide, with published data on its efficacy and mechanisms of action.
Below is a summary of findings on Scutellarein, which could form the basis of a detailed comparison guide.
Comparative Efficacy of Scutellarein
One study directly compared the neuroprotective effects of Scutellarin and its metabolite, Scutellarein, in a rat model of cerebral ischemia. The findings indicated that Scutellarein had a more potent protective effect than Scutellarin.
Table 1: Comparison of Neuroprotective Effects of Scutellarin and Scutellarein in a Rat Model of Cerebral Ischemia-Reperfusion
| Parameter | Control (Ischemia) | Scutellarin (1.40 mmol/kg) | Scutellarein (1.40 mmol/kg) |
| Neurological Deficit Score | High | Moderately Reduced | Significantly Reduced |
| Cerebral Water Content (%) | Increased | Moderately Reduced | Significantly Reduced |
| Na+,K+-ATPase Activity (U/mg prot) | Decreased | Moderately Increased | Significantly Increased |
| Ca2+-ATPase Activity (U/mg prot) | Decreased | Moderately Increased | Significantly Increased |
Note: This table is a qualitative summary based on the reported findings. Precise quantitative values would be extracted and compiled in a full guide.
Experimental Protocols for Scutellarein Neuroprotection Studies
The following is a generalized experimental protocol based on methodologies reported in studies on Scutellarein.
In Vivo Model of Cerebral Ischemia:
-
Animal Model: Male Wistar rats are commonly used.
-
Drug Administration: Scutellarein is administered orally at varying doses (e.g., 0.09, 0.17, 0.35, 0.70, 1.40 mmol/kg) for a period of six consecutive days prior to the induction of ischemia.
-
Ischemia Induction: Global cerebral ischemia is induced by bilateral common carotid artery occlusion (BCCAO) for a specific duration.
-
Reperfusion: Following ischemia, the occlusion is removed to allow for reperfusion, typically for 21 hours.
-
Neurological Assessment: Neurological deficits are scored based on a standardized scale.
-
Histological Examination: Brain tissue is collected for histological analysis to assess neuronal damage.
-
Biochemical Analysis: Brain homogenates are used to measure cerebral water content and the activity of key enzymes such as Na+,K+-ATPase and Ca2+-ATPase.
Signaling Pathways Implicated in Flavonoid Neuroprotection
While specific signaling pathways for this compound are not detailed in the literature, research on related flavonoids like Scutellarin and other polyphenols points to several key pathways involved in neuroprotection. These pathways are likely relevant for the broader class of flavonoids.
dot
Caption: Key signaling pathways in flavonoid-mediated neuroprotection.
Experimental Workflow for Assessing Neuroprotective Effects
dot
Caption: General experimental workflow for neuroprotective studies.
A Comparative Guide to the Metabolic Profiling of Isoscutellarein Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the metabolic profiling of Isoscutellarein, a flavonoid with significant therapeutic potential. Due to a scarcity of direct comparative studies on this compound metabolism across different species, this document synthesizes findings from studies on structurally related flavonoids, primarily Scutellarein and its glycoside Scutellarin, to propose a putative metabolic landscape in humans, rats, and zebrafish. The experimental protocols detailed herein are representative of methodologies commonly employed for the analysis of flavonoid metabolites.
Introduction to this compound
This compound (4',5,7,8-tetrahydroxyflavone) is a flavonoid found in various medicinal plants, including those of the Scutellaria genus.[1][2][3] It is an isomer of Scutellarein and is recognized for its potential antioxidant and anti-inflammatory properties. Understanding its metabolic fate is crucial for evaluating its bioavailability, efficacy, and potential toxicity. This guide explores the anticipated metabolic pathways of this compound in humans, rats, and zebrafish, highlighting species-specific differences based on the metabolism of similar flavonoids.
Putative Metabolic Pathways of this compound
The metabolism of flavonoids like this compound primarily involves Phase I (modification) and Phase II (conjugation) reactions. Phase I reactions, such as hydroxylation, are generally minor for flavonoids already rich in hydroxyl groups. The principal metabolic transformations are Phase II conjugations, including glucuronidation, sulfation, and methylation, which enhance water solubility and facilitate excretion.
Based on studies of Scutellarin and other related flavonoids, the primary metabolic pathways for this compound are expected to be:
-
Glucuronidation: This is a major metabolic pathway for flavonoids in humans and rats.[4] The hydroxyl groups at positions 7 and 8 of this compound are likely sites for glucuronide conjugation.
-
Sulfation: Sulfation is another key conjugation reaction. Sulfate conjugates of this compound are anticipated, particularly in humans.
-
Methylation: O-methylation can occur on the hydroxyl groups, often catalyzed by catechol-O-methyltransferase (COMT).
The following diagram illustrates the proposed primary metabolic pathways for this compound.
Caption: Proposed primary metabolic pathways of this compound.
Comparative Metabolite Profile
The table below summarizes the expected major metabolites of this compound in humans, rats, and zebrafish, extrapolated from studies on related flavonoids. The relative abundance of these metabolites is likely to vary significantly between species.
| Metabolite Type | Human | Rat | Zebrafish |
| Parent Compound (this compound) | Low | Low | Moderate |
| Glucuronide Conjugates | High | High | Moderate |
| Sulfate Conjugates | Moderate | Low | Low |
| Methylated Conjugates | Moderate | Moderate | Low |
Note: This table is predictive and based on the metabolism of structurally similar flavonoids. Direct quantitative data for this compound is not extensively available. Zebrafish are known to have competent metabolic pathways for flavonoids, but often with different enzyme kinetics and profiles compared to mammals.[5][6][7][8]
Experimental Protocols
The following sections detail standardized procedures for the extraction and analysis of this compound and its metabolites from biological samples.
Sample Preparation
1. Plasma/Serum:
-
To 100 µL of plasma or serum, add 300 µL of ice-cold methanol or acetonitrile containing an internal standard to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase for UPLC-Q-TOF-MS analysis.
2. Urine:
-
Centrifuge the urine sample at 10,000 rpm for 10 minutes at 4°C to remove particulate matter.[9]
-
Dilute the supernatant 1:1 with the initial mobile phase.
-
For the analysis of conjugated metabolites, an enzymatic hydrolysis step using β-glucuronidase/arylsulfatase may be included prior to dilution.[4]
-
Filter the sample through a 0.22 µm syringe filter before injection.
3. Feces:
-
Lyophilize the fecal sample and grind it into a fine powder.
-
To 50 mg of the powdered sample, add 1 mL of methanol/water (80:20, v/v).
-
Homogenize the mixture and sonicate for 30 minutes.
-
Centrifuge at 13,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant, evaporate, and reconstitute as described for plasma samples.[10][11]
UPLC-Q-TOF-MS Analysis
A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) mass spectrometer, coupled with ultra-performance liquid chromatography (UPLC) is recommended for the separation and identification of this compound and its metabolites.[12][13][14]
-
Chromatographic Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm) is suitable for the separation of flavonoids and their metabolites.
-
Mobile Phase: A gradient elution with (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile is commonly used.
-
Flow Rate: A typical flow rate is 0.3-0.4 mL/min.
-
Mass Spectrometry:
-
Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes should be employed for comprehensive metabolite detection.
-
Data Acquisition: Full scan MS and data-dependent MS/MS (or targeted MS/MS) should be performed to obtain accurate mass measurements for parent ions and their fragments, facilitating structural elucidation.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a comparative metabolomics study of this compound.
Caption: Workflow for comparative metabolic profiling of this compound.
Conclusion
This guide presents a framework for the comparative metabolic profiling of this compound in humans, rats, and zebrafish. While direct experimental data for this compound is limited, the metabolic pathways of structurally related flavonoids provide a basis for predicting its metabolic fate. The provided experimental protocols offer a robust methodology for future studies aimed at elucidating the precise metabolic profile of this compound. Further research is warranted to validate these putative pathways and to quantify the species-specific differences in this compound metabolism, which will be critical for its development as a therapeutic agent.
References
- 1. Metabolite profiling reveals organ‐specific flavone accumulation in Scutellaria and identifies a scutellarin isomer this compound 8‐O‐β‐glucuronopyranoside - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Flavonoid Metabolites in Serum and Urine after the Ingestion of Selected Tropical Fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Zebrafish: A Model Deciphering the Impact of Flavonoids on Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inflammation and Obesity: The Pharmacological Role of Flavonoids in the Zebrafish Model [mdpi.com]
- 7. Zebrafish: A Model Deciphering the Impact of Flavonoids on Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inflammation and Obesity: The Pharmacological Role of Flavonoids in the Zebrafish Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Urine Sample Collection and Preparation in Metabolomics - Creative Proteomics [metabolomics.creative-proteomics.com]
- 10. Optimization of Sample Preparation for Metabolomics Exploration of Urine, Feces, Blood and Saliva in Humans Using Combined NMR and UHPLC-HRMS Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. agilent.com [agilent.com]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
A Comparative Guide to Isoscutellarein: Evaluating Biological Activities
A direct comparative analysis of the biological activities between synthetic and naturally sourced isoscutellarein is not extensively documented in publicly available research. Studies to date have predominantly focused on elucidating the bioactivities of this compound derived from natural plant extracts or through the evaluation of its synthetic derivatives. This guide, therefore, provides a comprehensive overview of the known biological effects of this compound, with the acknowledgment that the data does not distinguish between the efficacy of its natural versus synthetic forms.
This compound is a flavone, a class of secondary metabolites found in various plants, that has garnered scientific interest for its potential therapeutic properties.[1][2] Research has highlighted its involvement in several key biological processes, primarily demonstrating anti-inflammatory and antioxidant activities.[3][4][5][6]
Summary of Biological Activities
The biological effects of this compound and its derivatives have been investigated in a variety of preclinical models. These studies provide insights into its potential mechanisms of action and therapeutic applications.
| Biological Activity | Experimental Model | Key Findings |
| Anti-inflammatory | RAW 264.7 macrophages | Inhibited the NF-κB and MAPK signaling pathways, leading to reduced expression of inflammatory mediators.[3] |
| Antioxidant | DPPH radical scavenging assay; PC12 cells | Demonstrated potent free radical scavenging capabilities and protected cells against H2O2-induced cytotoxicity.[4][5][7] |
| Antithrombotic | Analysis of prothrombin time (PT), activated partial thromboplastin time (APTT), thrombin time (TT), and fibrinogen (FIB) | Synthetic methylated analogs of scutellarein (a related compound) showed significant antithrombotic activity.[4] |
| Neuroprotective | PC12 cells | Glucose-containing synthetic derivatives of scutellarein exhibited neuroprotective effects.[7] |
Key Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating specific intracellular signaling pathways. A significant mechanism is its intervention in inflammatory cascades. The NF-κB and MAPK signaling pathways are critical regulators of inflammation, and their inhibition by this compound underscores its anti-inflammatory potential.[3]
Experimental Protocols
The evaluation of this compound's biological activity involves a range of established in vitro and cell-based assays. The following are representative protocols for assessing its anti-inflammatory and antioxidant properties.
Anti-inflammatory Activity Assay in RAW 264.7 Macrophages
-
Cell Culture and Treatment: RAW 264.7 macrophage cells are cultured in a suitable medium. The cells are then pre-treated with various concentrations of this compound for a specified period (e.g., 1 hour) before being stimulated with an inflammatory agent like lipopolysaccharide (LPS).[3]
-
Nitric Oxide (NO) Production Assay: The production of nitric oxide, a key inflammatory mediator, is measured in the cell culture supernatant using the Griess reagent.
-
Cytokine Measurement: The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[3]
-
Western Blot Analysis: To determine the effect on signaling pathways, cell lysates are prepared and subjected to Western blotting to measure the phosphorylation status of key proteins in the MAPK and NF-κB pathways (e.g., ERK, JNK, p38, IκBα).[3]
-
Quantitative Real-Time PCR (qRT-PCR): The mRNA expression levels of inflammatory genes like iNOS and COX-2 are quantified to assess the transcriptional regulation by this compound.[3]
Antioxidant Activity Assays
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This cell-free assay measures the ability of this compound to donate a hydrogen atom or electron to neutralize the stable DPPH radical. The reduction in absorbance of the DPPH solution, typically measured at 517 nm, is indicative of the compound's antioxidant capacity.[4][5]
-
Cellular Antioxidant Assay: In a cell-based model, such as PC12 cells, cells are pre-treated with this compound and then exposed to an oxidative stressor like hydrogen peroxide (H₂O₂).[4][5] Cell viability is then assessed using methods like the MTT assay to determine the protective effect of the compound against oxidative damage.
Conclusion
While the current body of scientific literature provides valuable insights into the biological activities of this compound, a direct comparative study between its synthetic and natural forms is a clear gap in the research. Such a study would be instrumental for researchers and drug development professionals in determining whether the source of this compound impacts its therapeutic efficacy and for establishing a benchmark for future preclinical and clinical investigations. Future research should prioritize a head-to-head comparison of highly purified natural this compound with its chemically synthesized counterpart to definitively address this question.
References
- 1. This compound | 41440-05-5 | Benchchem [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Flavonoids Identified from Korean Scutellaria baicalensis Georgi Inhibit Inflammatory Signaling by Suppressing Activation of NF-κB and MAPK in RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of methylated scutellarein analogs based on metabolic mechanism of scutellarin in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of Scutellarein Derivatives Based on Scutellarin Metabolic Mechanism In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of scutellarein derivatives to increase biological activity and water solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of glucose-containing scutellarein derivatives as neuroprotective agents based on metabolic mechanism of scutellarin in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Isoscutellarein: A Guide for Laboratory Professionals
Audience: Researchers, scientists, and drug development professionals.
This document provides essential safety and logistical information for the proper disposal of Isoscutellarein in a laboratory setting. Given the absence of a specific, comprehensive Safety Data Sheet (SDS) for this compound, a cautious approach is recommended, treating the compound as potentially hazardous. Adherence to your institution's Environmental Health and Safety (EHS) guidelines is paramount.
I. Immediate Safety and Handling for Disposal
Before proceeding with disposal, ensure you are wearing appropriate Personal Protective Equipment (PPE), including:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: To protect from spills.
Work in a well-ventilated area, preferably within a chemical fume hood, when handling this compound powder or solutions.
II. This compound Waste Classification and Disposal Plan
As a precautionary measure, this compound waste should be managed as hazardous chemical waste unless confirmed otherwise by your institution's EHS department.
Step-by-Step Disposal Procedure:
-
Waste Collection:
-
Solid Waste: Collect unused or expired this compound powder, contaminated weigh boats, and contaminated PPE (e.g., gloves, wipes) in a designated, sealable, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, sealable, and clearly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your EHS office.
-
-
Waste Labeling:
-
Label the hazardous waste container with "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and quantity. Include the date of accumulation.
-
-
Storage:
-
Store the sealed hazardous waste container in a designated satellite accumulation area. This area should be secure, well-ventilated, and away from incompatible materials.
-
-
Disposal Request:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Follow their specific procedures for waste manifest and pickup requests.
-
Never dispose of this compound down the drain or in the regular trash.
III. Quantitative Data for Hazardous Waste Characterization
While specific data for this compound is not available, the following table summarizes general criteria for characteristic hazardous wastes as defined by the Environmental Protection Agency (EPA).[1][2] This information is crucial for the general classification of chemical waste in a laboratory setting.
| Characteristic | EPA Waste Code | Criteria | Test Method (Example) |
| Ignitability | D001 | Liquid with a flash point < 60°C (140°F) | Pensky-Martens Closed-Cup Method |
| Corrosivity | D002 | Aqueous solution with a pH ≤ 2 or ≥ 12.5 | pH meter or Corrosivity Towards Steel (Method 1110A) |
| Reactivity | D003 | Unstable, reacts violently with water, or forms toxic gases | No specific test method; based on chemical properties |
| Toxicity | D004 - D043 | Contains specific contaminants at or above regulated concentrations | Toxicity Characteristic Leaching Procedure (TCLP) |
IV. Experimental Protocols
Detailed experimental protocols for the synthesis or use of this compound should be maintained in your laboratory's records. For disposal purposes, the most relevant information from these protocols is the identification of all solvents, reagents, and byproducts that may be present in the this compound waste stream. This information is critical for accurate waste characterization and labeling.
V. Visualized Disposal Workflow
The following diagram illustrates a general workflow for the proper disposal of a research chemical like this compound.
Caption: Workflow for this compound Waste Disposal.
References
Personal protective equipment for handling Isoscutellarein
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Isoscutellarein in a laboratory setting. Our goal is to be your preferred source for laboratory safety and chemical handling information, building deep trust by providing value beyond the product itself.
Chemical and Physical Properties of this compound
A summary of the key quantitative data for this compound is presented below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₀O₆ | [1] |
| Molecular Weight | 286.24 g/mol | [1] |
| Melting Point | 247-248 °C | [2] |
| Boiling Point | 592.5 °C at 760 mmHg | [2] |
| Density | 1.654 g/cm³ | [2] |
| Flash Point | 230.2 °C | [2] |
| LogP | 2.28240 | [2] |
| Refractive Index | 1.767 | [2] |
| Storage Condition | -20°C | [2] |
Personal Protective Equipment (PPE) and Handling
Engineering Controls
-
Ventilation: Work in a well-ventilated area. For procedures that may generate dust, such as weighing or extensive handling of the solid, a chemical fume hood is recommended.
Personal Protective Equipment
| PPE Type | Specifications | Rationale |
| Hand Protection | Nitrile rubber or natural latex gloves. | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or tightly fitting safety goggles. | To protect eyes from dust particles. |
| Skin and Body Protection | Laboratory coat. | To prevent contamination of personal clothing. |
| Respiratory Protection | Not generally required for handling small quantities of non-volatile solids. If dust is generated, a NIOSH-approved particulate respirator (e.g., N95) should be used. | To prevent inhalation of airborne particles. |
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare your workspace by covering the bench with absorbent paper.
-
Weighing: When weighing the solid, do so in a chemical fume hood or a designated area with minimal air currents to avoid dispersal of the powder.
-
Solution Preparation: When dissolving the solid, add the solvent to the solid slowly to avoid splashing.
-
General Hygiene: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly with soap and water after handling this compound, even if gloves were worn.
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with institutional, local, and national regulations for chemical waste.
Waste Categorization:
-
Solid Waste: Unused this compound powder and any grossly contaminated materials (e.g., weighing paper, contaminated gloves) should be collected in a clearly labeled, sealed container for hazardous solid waste.
-
Liquid Waste: Solutions of this compound should be collected in a labeled, sealed container for hazardous liquid waste. Do not dispose of down the drain unless specifically permitted by your institution's environmental health and safety office.
-
Empty Containers: "Empty" containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. Once decontaminated, the container can be disposed of as regular laboratory glass or plastic waste.
Experimental Protocols
Below are detailed methodologies for key in vitro experiments to assess the biological activity of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is used to determine the antioxidant capacity of a compound.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
96-well microplate
-
Microplate reader
-
Positive control (e.g., Ascorbic acid, Trolox)
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. Keep this solution in the dark.
-
Preparation of this compound Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). From the stock solution, prepare a series of dilutions to the desired final concentrations in methanol or ethanol.
-
Assay Procedure: a. In a 96-well plate, add 100 µL of the DPPH solution to each well. b. Add 100 µL of the different concentrations of this compound solution to the wells. c. For the blank, add 100 µL of the solvent (methanol or ethanol) instead of the sample. d. For the positive control, use a known antioxidant like ascorbic acid or Trolox at various concentrations.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[3][4]
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[3][5]
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: Scavenging Activity (%) = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
This cell-based assay is used to evaluate the anti-inflammatory properties of a compound by measuring its effect on nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
This compound
-
Lipopolysaccharide (LPS)
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1.5 x 10⁵ cells/mL and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[6]
-
Compound Treatment: a. Prepare various concentrations of this compound in cell culture medium. b. After 24 hours of cell seeding, remove the old medium and treat the cells with the different concentrations of this compound for 1 hour.
-
LPS Stimulation: After the 1-hour pre-treatment, stimulate the cells with LPS (1 µg/mL) and incubate for another 24 hours.[6][7]
-
Nitrite Measurement (Griess Assay): a. After the 24-hour incubation, collect 100 µL of the cell culture supernatant from each well. b. Add 100 µL of Griess reagent to each supernatant sample.[6] c. Incubate at room temperature for 10 minutes in the dark. d. Measure the absorbance at 540 nm using a microplate reader.[6]
-
Data Analysis: The amount of nitrite in the samples is determined from a standard curve generated with known concentrations of sodium nitrite. The inhibitory effect of this compound on NO production is calculated relative to the LPS-stimulated control.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the proposed anti-inflammatory mechanism of this compound and a typical experimental workflow for its evaluation.
Caption: Proposed anti-inflammatory mechanism of this compound via inhibition of MAPK and NF-κB signaling pathways.
Caption: General experimental workflow for evaluating the in vitro antioxidant and anti-inflammatory activity of this compound.
References
- 1. This compound | C15H10O6 | CID 5281665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS#:41440-05-5 | Chemsrc [chemsrc.com]
- 3. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 4. mdpi.com [mdpi.com]
- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 6. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
